molecular formula C10H8Cl2O4 B050130 Dimethyl 2,6-dichloroterephthalate CAS No. 264276-14-4

Dimethyl 2,6-dichloroterephthalate

Cat. No.: B050130
CAS No.: 264276-14-4
M. Wt: 263.07 g/mol
InChI Key: LOKPWGMXOIYCAH-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dichloroterephthalate is a high-value synthetic intermediate and monomer of significant interest in advanced materials and organic chemistry research. This compound features a rigid, disubstituted terephthalate core, where the two chlorine atoms at the 2 and 6 positions act as excellent leaving groups, facilitating nucleophilic aromatic substitution reactions. This reactivity makes it a pivotal precursor for the synthesis of complex organic molecules, including dendrimers, macrocycles, and functionalized aromatic polyesters. Its primary research application lies in polymer science, where it serves as a key monomer for the production of high-performance polymers and liquid crystalline polyesters. The specific, asymmetrical substitution pattern of the chlorine atoms allows for the creation of polymers with tailored chain packing, thermal stability, and mechanical properties. Furthermore, its ester groups provide sites for further functionalization or hydrolysis, enabling its use as a building block for dicarboxylic acid derivatives. Researchers utilize this compound to develop novel materials for applications in specialty plastics, organic electronics, and as scaffolds in supramolecular chemistry. The mechanism of action in its primary role as a monomer involves step-growth polycondensation, typically with diols or diamines, to form polymers with well-defined structural characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKPWGMXOIYCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 2,6-Dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Dimethyl 2,6-dichloroterephthalate, a valuable building block in the synthesis of advanced polymers and pharmaceutical intermediates. Recognizing the absence of a well-established, direct industrial route from a simple xylene precursor, this document elucidates a plausible multi-step synthesis commencing with p-xylene. The proposed pathway involves a strategic sequence of chlorination, oxidation, and esterification reactions. Each step is detailed with theoretical underpinnings, procedural guidelines, and critical parameter considerations. Furthermore, this guide explores an alternative synthetic strategy, offering a broader perspective on the chemical manufacturing landscape for this key intermediate. All methodologies are presented with a focus on scientific integrity, causality, and authoritative grounding through referenced literature.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial monomer and intermediate in the development of high-performance polymers with enhanced thermal stability and chemical resistance. Its chlorinated aromatic core imparts unique properties to resulting materials, making it a compound of significant interest in materials science. In the pharmaceutical industry, the 2,6-dichloroterephthalic acid moiety is incorporated into various molecular scaffolds to modulate biological activity.

The synthesis of this molecule, however, presents a significant challenge due to the difficulty in achieving the specific 2,6-dichloro substitution pattern on the terephthalic acid framework. This guide aims to provide a detailed, scientifically-grounded exploration of a feasible synthetic route, empowering researchers to produce this valuable compound.

Proposed Synthetic Pathway from p-Xylene

The synthesis of this compound from p-xylene is a multi-stage process. The logical pathway involves the initial formation of a dichlorinated xylene intermediate, followed by the oxidation of the methyl groups to carboxylic acids, and concluding with the esterification to the desired dimethyl ester.

Synthesis_Pathway pXylene p-Xylene DCPX 2,5-Dichloro-p-xylene pXylene->DCPX Chlorination DCTA 2,5-Dichloroterephthalic Acid DCPX->DCTA Oxidation DMDT Dimethyl 2,5-Dichloroterephthalate DCTA->DMDT Esterification

Caption: Proposed synthetic pathway from p-Xylene.

It is critical to note that the direct chlorination of p-xylene typically yields the 2,5-dichloro isomer, not the 2,6-dichloro isomer. For the purpose of this guide, we will first detail the synthesis of the more readily accessible Dimethyl 2,5-dichloroterephthalate, as the reaction principles are analogous. A discussion on accessing the 2,6-isomer is presented in a later section.

Stage 1: Electrophilic Aromatic Chlorination of p-Xylene

The introduction of two chlorine atoms onto the p-xylene ring is achieved through electrophilic aromatic substitution. The methyl groups are ortho-, para-directing activators. Since the para positions are blocked, chlorination occurs at the ortho positions, leading to 2,5-dichloro-p-xylene.

Mechanistic Rationale

The reaction proceeds via the generation of a chloronium ion (Cl+) or a polarized chlorine molecule, which then attacks the electron-rich aromatic ring. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or antimony trichloride (SbCl₃), is essential to polarize the Cl-Cl bond and generate the electrophile. The use of a co-catalyst, such as an organic sulfur compound, has been shown to improve the yield and selectivity for the desired 2,5-dichloro isomer.

Experimental Protocol: Synthesis of 2,5-Dichloro-p-xylene

This protocol is adapted from patented industrial processes.

Materials:

  • p-Xylene

  • Chlorine gas

  • Ferric chloride (FeCl₃) or Antimony trichloride (SbCl₃)

  • Bis(p-chlorophenyl) sulfide (or other suitable organic sulfur co-catalyst)

  • Carbon tetrachloride (or other inert solvent)

  • Isopropanol (for purification)

Procedure:

  • To a reaction vessel equipped with a stirrer, gas inlet, and a reflux condenser, charge p-xylene and the inert solvent (e.g., carbon tetrachloride).

  • Add the Lewis acid catalyst (e.g., antimony trichloride) and the organic sulfur co-catalyst (e.g., bis(p-chlorophenyl) sulfide).

  • Slowly bubble chlorine gas into the reaction mixture. The reaction is exothermic, and the temperature should be controlled, gradually increasing to around 55°C.

  • Monitor the reaction progress by gas chromatography (GC) to determine the extent of chlorination.

  • Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.

  • The crude product can be purified by crystallization from a solvent like isopropanol to yield 2,5-dichloro-p-xylene with high purity.[1]

Table 1: Typical Reaction Parameters for the Chlorination of p-Xylene

ParameterValueRationale
Catalyst FeCl₃ or SbCl₃Lewis acid to generate the electrophile.
Co-catalyst Organic sulfur compoundEnhances selectivity for the 2,5-isomer.
Solvent Carbon tetrachlorideInert medium for the reaction.
Temperature 25°C to 55°CBalances reaction rate and minimizes side reactions.
Reaction Time ~9 hoursDependent on the rate of chlorine addition and reaction scale.

Stage 2: Oxidation of 2,5-Dichloro-p-xylene to 2,5-Dichloroterephthalic Acid

The oxidation of the methyl groups of 2,5-dichloro-p-xylene to carboxylic acids is a challenging yet crucial step. The well-established AMOCO process for the oxidation of p-xylene to terephthalic acid provides a robust template for this transformation.[2] This process typically employs a cobalt-manganese-bromine catalyst system in an acetic acid solvent under elevated temperature and pressure.[2]

Mechanistic Considerations

The oxidation proceeds through a free-radical chain mechanism. The cobalt and manganese catalysts facilitate the generation of radicals from the interaction with a bromide source, which then abstract benzylic hydrogens from the methyl groups.[3] The resulting benzyl radicals react with oxygen to form peroxy radicals, which ultimately lead to the formation of carboxylic acids.

Oxidation_Workflow Start 2,5-Dichloro-p-xylene in Acetic Acid Catalyst Add Co, Mn, Br Catalysts Start->Catalyst React Heat under Oxygen Pressure (175-225°C, 15-30 bar) Catalyst->React Precipitate Precipitation of Crude DCTA React->Precipitate Isolate Filtration and Washing Precipitate->Isolate Product 2,5-Dichloroterephthalic Acid Isolate->Product

Caption: Workflow for the oxidation of 2,5-Dichloro-p-xylene.

Experimental Protocol: Synthesis of 2,5-Dichloroterephthalic Acid

This protocol is a conceptual adaptation of the AMOCO process for the specific substrate.

Materials:

  • 2,5-Dichloro-p-xylene

  • Acetic acid (solvent)

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide or Hydrobromic acid

  • Compressed air or oxygen

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 2,5-dichloro-p-xylene, acetic acid, cobalt acetate, manganese acetate, and the bromide source.

  • Seal the reactor and pressurize with compressed air or an oxygen/nitrogen mixture.

  • Heat the reactor to the desired temperature (typically 175-225°C) with vigorous stirring.[2]

  • Maintain the reaction at temperature and pressure for a specified duration, monitoring the pressure drop to gauge oxygen consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The product, 2,5-dichloroterephthalic acid, will precipitate from the acetic acid solution.

  • Collect the solid product by filtration, wash with fresh acetic acid, and then with water to remove residual catalysts and solvent.

  • Dry the product under vacuum.

Table 2: Key Parameters for the Oxidation of Dichloroxylene

ParameterTypical RangeRationale
Temperature 175 - 225 °CEnsures sufficient activation for the oxidation of the methyl groups.[2]
Pressure 15 - 30 barMaintains a liquid phase and ensures a high concentration of dissolved oxygen.[2]
Catalyst Co/Mn/Br systemProven effective for the oxidation of xylenes.[2][3]
Solvent Acetic AcidProvides a suitable reaction medium and is relatively stable under oxidative conditions.[2]

Stage 3: Esterification of 2,5-Dichloroterephthalic Acid

The final step is the conversion of the dicarboxylic acid to its dimethyl ester. This is typically achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Mechanistic Overview

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of water yield the ester. The use of a large excess of methanol helps to drive the equilibrium towards the product side.

Experimental Protocol: Synthesis of Dimethyl 2,5-Dichloroterephthalate

This is a standard laboratory procedure for Fischer esterification.

Materials:

  • 2,5-Dichloroterephthalic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other strong acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend 2,5-dichloroterephthalic acid in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude dimethyl 2,5-dichloroterephthalate can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

The Challenge of Synthesizing the 2,6-Dichloro Isomer

As previously mentioned, the direct chlorination of common xylene isomers does not readily yield a precursor for 2,6-dichloroterephthalic acid. Achieving this specific substitution pattern likely requires a more complex, multi-step synthetic route that may not start from xylene.

One potential, though less direct, route could involve starting with o-xylene. Chlorination of o-xylene can produce a mixture of isomers, and it is conceivable that under specific conditions, a 3,5-dichloro-o-xylene could be formed, which upon oxidation would yield 2,6-dichloroterephthalic acid. However, controlling this regioselectivity would be a significant challenge.

An Alternative Synthetic Approach: From Cyclohexanone

A patented method for the synthesis of 2,6-dichlorophenylacetic acid provides a conceptual alternative that avoids the challenges of selective aromatic chlorination of xylene.[4] This approach starts with cyclohexanone and involves a series of reactions including chlorination, condensation, dehydrochlorination, hydrolysis, rearrangement, and decarboxylation to form the dichlorinated aromatic ring. While this patent describes the synthesis of a related compound, it highlights that non-xylene-based routes are viable for obtaining the 2,6-dichloro substitution pattern.

Conclusion

This technical guide has detailed a plausible and scientifically sound pathway for the synthesis of this compound, with a practical focus on the more accessible 2,5-dichloro isomer derived from p-xylene. The core principles of electrophilic chlorination, catalytic oxidation, and Fischer esterification have been elucidated with accompanying experimental considerations. The significant challenge in selectively synthesizing the 2,6-dichloro isomer from a xylene precursor has been highlighted, and an alternative conceptual approach has been presented. It is the author's intent that this guide will serve as a valuable resource for researchers and professionals in their efforts to synthesize and utilize this important chemical intermediate.

References

  • MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • European Patent Office. (2001). METHOD FOR OXIDATION OF XYLENE DERIVATIVES - European Patent Office - EP 1235782 B1. Retrieved from [Link]

  • Chen, C. Y., et al. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co.
  • ResearchGate. (n.d.). (PDF) p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. Retrieved from [Link]

  • Google Patents. (n.d.). US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.
  • Royal Society of Chemistry. (n.d.). Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Google Patents. (n.d.). US4010214A - Process for the preparation of 2,5-dichloro-p-xylene.
  • MDPI. (n.d.). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. Retrieved from [Link]

  • MDPI. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Retrieved from [Link]

  • ResearchGate. (n.d.). One-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, Fe/Cu, Cu) catalysts | Request PDF. Retrieved from [Link]

  • MDPI. (2023). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ISOPHTHALALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Buckminsterfullerene. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.

Sources

An In-Depth Technical Guide to Dimethyl 2,6-dichloroterephthalate: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive scientific overview of Dimethyl 2,6-dichloroterephthalate, a halogenated aromatic diester. While extensive peer-reviewed data on this specific isomer is limited, this document synthesizes information from structural analogues, predictive methodologies, and established analytical principles to offer a robust guide for researchers and developers. It covers the molecule's structural and physicochemical properties, reactivity, synthesis, and the critical workflows for its unambiguous characterization. This guide is intended to serve as a foundational resource for professionals in chemical synthesis, polymer science, and drug development who may utilize this compound as a monomer or a specialized chemical intermediate.

Molecular Identity and Structural Framework

This compound is a derivative of terephthalic acid, featuring two methyl ester groups and two chlorine atoms substituted on the benzene ring. Its precise structure dictates its physical behavior, chemical reactivity, and spectroscopic signature.

The key structural features include:

  • Aromatic Core: A 1,4-disubstituted benzene ring, providing rigidity and a platform for π-π stacking interactions.

  • Ester Functionality: Two methyl ester groups at the 1 and 4 positions, which are sites for hydrolysis and transesterification reactions. These groups are key to its function as a potential monomer for polyesters.

  • Chlorine Substituents: Two chlorine atoms at the 2 and 6 positions. These ortho-positioned, electron-withdrawing groups exert significant steric and electronic effects. They sterically hinder the adjacent ester groups, potentially reducing their reactivity compared to the non-halogenated parent compound, Dimethyl terephthalate (DMT). Electronically, they contribute to the electron-deficient nature of the aromatic ring.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name Dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate SynHet
CAS Number 264276-14-4 [1]
Molecular Formula C₁₀H₈Cl₂O₄ [2]
Molecular Weight 263.07 g/mol [2]
Canonical SMILES COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)Cl -

| InChIKey | RDDWGNUSHLFXED-UHFFFAOYSA-N |[2] |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely available. Therefore, its properties are best understood in comparison to its parent compound, Dimethyl terephthalate (DMT), and its close isomer, Dimethyl 2,5-dichloroterephthalate. The addition of two chlorine atoms significantly increases the molecular weight and alters the intermolecular forces, impacting properties like melting and boiling points.

Table 2: Comparison of Physical Properties

Property This compound (Predicted) Dimethyl terephthalate (DMT) (Reference) Rationale for Prediction
Appearance White crystalline solid White flakes or solid[3][4][5] Aromatic esters of this type are typically crystalline solids at room temperature.
Melting Point Expected to be >142 °C 140-143 °C[4][6][7] Increased molecular weight and altered crystal packing due to chlorine atoms are expected to raise the melting point.
Boiling Point Expected to be >288 °C 288 °C[4][6] The significant increase in molecular mass (263 vs. 194 g/mol ) will lead to a higher boiling point.
Solubility Insoluble in water; Soluble in ethers, chloroform, hot ethanol. Insoluble in water; Soluble in hot ethanol, ether.[6][8] The molecule retains the polar ester groups and nonpolar aromatic core, predicting a similar solubility profile to DMT in organic solvents.

| Density | >1.2 g/cm³ | ~1.2 g/cm³[4][6] | Chlorinated organic compounds are typically denser than their non-chlorinated analogues and denser than water. |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its ester functional groups.

Ester Hydrolysis

Under either acidic or basic conditions, the ester groups can be hydrolyzed to yield the parent carboxylic acid, 2,6-dichloroterephthalic acid, and methanol.

  • Causality: This reaction is fundamental to all esters. However, the rate of hydrolysis may be slower than that of DMT. The steric bulk of the chlorine atoms at the ortho positions can shield the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide ions, a classic example of steric hindrance influencing reaction kinetics.

Transesterification for Polymer Synthesis

A critical application for this molecule is its use as a monomer in the synthesis of specialty polyesters. Through transesterification with a diol, such as ethylene glycol or 1,4-butanediol, it can form polymers with potentially enhanced properties (e.g., thermal stability, chemical resistance) conferred by the chlorine atoms.[4]

  • Mechanism: The reaction involves the nucleophilic attack of the diol's hydroxyl group on the ester's carbonyl carbon, leading to the displacement of methanol and the formation of a new, larger ester that constitutes the polymer backbone. This process is typically catalyzed at high temperatures.

G DMTD This compound Monomer Bis(hydroxyalkyl) terephthalate Intermediate DMTD->Monomer + Diol Diol Diol (e.g., Ethylene Glycol) Diol->Monomer Polymer Polyester Chain Monomer->Polymer Polycondensation (- Diol) Methanol Methanol (byproduct) Monomer->Methanol Polymer->Methanol - Methanol

Caption: Transesterification workflow for polyester synthesis.

Synthesis Pathway: Fischer Esterification

The most direct and logical route to synthesize this compound is the Fischer esterification of its parent dicarboxylic acid.

  • Reactants: 2,6-Dichloroterephthalic acid is reacted with an excess of methanol.

  • Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to catalyze the reaction.

  • Conditions: The reaction mixture is typically heated under reflux to drive the equilibrium towards the product side. The excess methanol also serves this purpose, according to Le Châtelier's principle. Water, a byproduct, can be removed to further improve the yield.

This method is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols.[9][10]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Esterification Acid 2,6-Dichloroterephthalic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H⁺ H_plus H⁺ (from H₂SO₄) Product This compound Protonated_Acid->Product + Methanol - H₂O, -H⁺ Methanol Methanol (2 eq.) Methanol->Product Water Water (2 eq.)

Caption: Key steps in the Fischer esterification synthesis pathway.

Analytical Workflow for Structural Validation

As a Senior Application Scientist, I emphasize that no single technique is sufficient for the unequivocal identification and quality control of a novel or specialized compound. A multi-technique, self-validating workflow is essential to ensure scientific integrity.

G A Crude Synthetic Product B Purification (Recrystallization / Chromatography) A->B C Structural Elucidation B->C D ¹H & ¹³C NMR Spectroscopy (Connectivity) C->D Confirms E Infrared (IR) Spectroscopy (Functional Groups) C->E Confirms F Mass Spectrometry (MS) (Molecular Weight & Formula) C->F Confirms G Purity & Quality Control D->G E->G F->G H HPLC or GC Analysis (Purity Assessment) G->H I Final Characterized Compound H->I

Caption: A self-validating workflow for compound characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR provides the most definitive information about the molecular skeleton, connectivity, and chemical environment of the nuclei (¹H and ¹³C). For a molecule with high symmetry like this compound, NMR is particularly powerful for confirming its structure.

  • Predicted ¹H NMR Spectrum:

    • Aromatic Protons: A singlet integrating to 2H. Due to symmetry, the protons at positions 3 and 5 are chemically equivalent.

    • Methyl Protons: A singlet integrating to 6H. The two methyl groups are also equivalent.

  • Predicted ¹³C NMR Spectrum:

    • Due to symmetry, only 5 distinct carbon signals are expected: C-Cl, C-H, C-COOCH₃, C=O, and -OCH₃.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Acquire standard ¹H and ¹³C{¹H} spectra. Integrate the proton signals and compare the observed chemical shifts and multiplicities with predicted values to confirm the structure.

Protocol: Mass Spectrometry (MS)
  • Expertise & Causality: MS is crucial for confirming the molecular weight and elemental composition. For chlorinated compounds, the isotopic pattern is a highly trustworthy diagnostic tool.

  • Predicted Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion. The key is the isotopic distribution of the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • Isotopic Pattern: Expect to see a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

  • Step-by-Step Methodology:

    • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion, or introduce it through a Gas Chromatograph (GC-MS) for simultaneous separation and analysis.

    • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Data Acquisition: Acquire a full-scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • Analysis: Identify the molecular ion cluster and verify that its m/z value matches the calculated molecular weight (263.07, with the peak for all ³⁵Cl isotopes being at ~262). Confirm the presence of the 9:6:1 isotopic pattern.

Protocol: Infrared (IR) Spectroscopy
  • Expertise & Causality: IR spectroscopy provides rapid and definitive confirmation of the presence of key functional groups, serving as an excellent quality check.

  • Predicted Key Absorptions:

    • ~1720-1730 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester groups.

    • ~1250-1300 cm⁻¹: A strong absorption from the C-O stretch of the ester linkage.

    • ~2950-3000 cm⁻¹: C-H stretching from the methyl groups.

    • ~700-800 cm⁻¹: C-Cl stretching vibrations.

  • Step-by-Step Methodology:

    • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.

    • Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

    • Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Analysis: Identify the characteristic absorption bands and confirm that they match the expected functional groups of the molecule.

Safety and Handling

While a specific, detailed toxicological profile for this compound is not available, its structure suggests prudent handling procedures based on data from its parent compound, DMT, and general principles for chlorinated aromatics.[11]

  • GHS Classification: The compound is flagged with the GHS07 symbol, indicating it is an irritant.[1]

  • Potential Hazards: May cause skin, eye, and respiratory irritation.[5][8] Harmful to aquatic life.[12]

  • Recommended Precautions:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent release into the environment. Dispose of waste according to institutional and local regulations.

Conclusion

This compound is a specialized aromatic diester with significant potential as a building block for advanced polymers and as an intermediate in fine chemical synthesis. This guide has established its core identity and projected its physicochemical properties through a logical, science-based framework. The true value for researchers lies in the detailed analytical workflows provided, which together form a self-validating system for confirming the structure and purity of this compound. By adhering to these multi-technique protocols, scientists can proceed with confidence in their research and development endeavors.

References

  • OECD SIDS. (2000). Dimethyl Terephthalate.
  • PubChem. Dimethyl terephthalate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Dimethyl terephthalate. Wikimedia Foundation. [Link]

  • Global Substance Registration System (GSRS). DIMETHYL 2,5-DICHLOROTEREPHTHALATE. U.S. Food and Drug Administration. [Link]

  • PubChem. 2,6-Dimethylterephthalic acid. National Center for Biotechnology Information. [Link]

  • Museum of Fine Arts, Boston (MFA) CAMEO. Dimethyl terephthalate. [Link]

  • Google Patents.
  • PubMed. Dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxyl-ate. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

  • CHEM254 Wednesday Experiment 7 Esters. Course Material. [Link]

  • NIST WebBook. 1,4-Benzenedicarboxylic acid, dimethyl ester. National Institute of Standards and Technology. [Link]

  • International Labour Organization. ICSC 0262 - DIMETHYL TEREPHTHALATE. [Link]

  • ResearchGate. Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry. [Link]

  • Chen, C. Y., et al. Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron Research and Technology Company. [Link]

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An In-Depth Technical Guide to the Molecular Structure and Conformation of Dimethyl 2,6-Dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Dimethyl 2,6-dichloroterephthalate. As a Senior Application Scientist, the following discourse is structured to deliver not just a recitation of facts, but a deeper understanding of the causality behind its structural characteristics. In the landscape of drug discovery and materials science, a profound comprehension of a molecule's three-dimensional architecture is paramount for predicting its interactions, reactivity, and ultimately, its function.

Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide integrates established principles of organic chemistry, spectroscopic interpretation, and computational chemistry to present a robust theoretical framework. This approach is supplemented with data from analogous compounds to provide a well-rounded and scientifically grounded perspective.

Introduction to this compound

This compound is a symmetrically substituted aromatic diester. Its core is a benzene ring functionalized with two methyl ester groups at the 1 and 4 positions (para-substitution) and two chlorine atoms at the 2 and 6 positions. This substitution pattern bestows upon the molecule a unique combination of steric and electronic properties that dictate its molecular geometry and conformational preferences.

The terephthalate backbone is a common motif in polymers, most notably polyethylene terephthalate (PET)[1]. The introduction of chloro-substituents can significantly alter the physicochemical properties of the parent molecule, including its solubility, thermal stability, and electronic characteristics. These modifications are of interest in the development of novel materials and as intermediates in organic synthesis.

Molecular Structure and Properties

The fundamental attributes of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₄[2]
Molecular Weight 263.07 g/mol [2]
IUPAC Name Dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate[2]
CAS Number 264276-14-4[2]
SMILES COC(=O)c1c(Cl)cc(cc1Cl)C(=O)OC[2]

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis would likely proceed via a Fischer esterification of 2,6-dichloroterephthalic acid with methanol, catalyzed by a strong acid such as sulfuric acid. To drive the equilibrium towards the product, an excess of methanol can be used, and the reaction may be performed at elevated temperatures under pressure[3].

Synthesis_Workflow 2,6-Dichloroterephthalic_Acid 2,6-Dichloroterephthalic Acid Reaction Esterification (Heat, Pressure) 2,6-Dichloroterephthalic_Acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction Product This compound Reaction->Product Purification Purification (Crystallization) Product->Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Fischer Esterification

The following protocol is a generalized procedure based on established methods for the esterification of terephthalic acids[3].

Materials:

  • 2,6-Dichloroterephthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,6-dichloroterephthalic acid and an excess of anhydrous methanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds. A chemical supplier, SynHet, indicates that analytical data including NMR, IR, and mass spectrometry are available upon request, confirming the compound's characterization[2].

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: The two protons on the benzene ring are chemically equivalent and are expected to produce a singlet. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl groups of the esters. A predicted chemical shift would be in the range of 7.5-8.0 ppm.

  • Methyl Protons: The two methyl groups of the esters are also chemically equivalent and will produce a singlet. This signal is expected to appear in the range of 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbons: The carbons of the two equivalent ester groups will show a resonance in the downfield region, typically around 165-170 ppm.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the molecule's symmetry.

    • The two carbons bonded to the chlorine atoms.

    • The two carbons bonded to the ester groups.

    • The two carbons bearing hydrogen atoms.

    • The two carbons at the ring junctions.

  • Methyl Carbons: The two equivalent methyl carbons will give a single peak in the aliphatic region, likely around 50-55 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the ester group should appear in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibrations.

  • Aromatic C-H Stretch: A weak to medium absorption above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be observed at m/z = 262, corresponding to the molecular weight of the compound with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

  • The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

  • Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a peak at m/z = 231, and the loss of a carbomethoxy group (-COOCH₃) to give a peak at m/z = 203.

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the two methyl ester groups relative to the plane of the benzene ring. The rotation around the C(aromatic)-C(carbonyl) bonds is subject to steric hindrance from the ortho-chloro substituents.

Steric and Electronic Effects

The two chlorine atoms at the 2 and 6 positions create significant steric bulk around the ester groups. This steric hindrance will likely force the carbonyl groups of the esters to be non-coplanar with the benzene ring to minimize repulsive interactions.

Electronically, both the chlorine atoms and the ester groups are electron-withdrawing. This will influence the electron density distribution within the benzene ring but is expected to have a lesser impact on the overall conformation compared to the steric effects.

Predicted Conformation

Based on computational studies of similarly substituted aromatic esters, it is predicted that the most stable conformation of this compound will involve the two methyl ester groups being twisted out of the plane of the benzene ring. The dihedral angle (Cl-C-C=O) is expected to be significant to alleviate the steric strain between the carbonyl oxygen and the chlorine atom.

Due to the symmetry of the molecule, several degenerate or near-degenerate conformations may exist, corresponding to different rotational arrangements of the methyl groups.

Conformational_Analysis cluster_factors Influencing Factors cluster_conformation Resulting Conformation Steric_Hindrance Steric Hindrance (Cl vs. C=O) Non_Planar Non-planar arrangement of ester groups relative to the ring Steric_Hindrance->Non_Planar Dominant Factor Electronic_Effects Electronic Effects (Inductive & Resonance) Electronic_Effects->Non_Planar Minor Influence Torsional_Strain Increased Torsional Strain Non_Planar->Torsional_Strain

Caption: Factors influencing the conformation of this compound.

Conclusion

This technical guide has provided a detailed theoretical examination of the molecular structure and conformation of this compound. While direct experimental data remains elusive in the public domain, a robust understanding of its properties can be achieved through the application of fundamental chemical principles and by drawing parallels with related, well-characterized molecules.

The key structural features are a symmetrically substituted benzene ring with significant steric hindrance between the ortho-chloro and para-ester groups. This is predicted to result in a non-planar conformation where the ester groups are twisted out of the plane of the aromatic ring. A plausible synthesis route via Fischer esterification has been outlined, and the expected spectroscopic signatures have been detailed to aid in its identification and characterization.

For researchers in drug development and materials science, this guide serves as a foundational document for understanding and predicting the behavior of this and similar halogenated aromatic compounds. Further experimental work, particularly single-crystal X-ray diffraction and detailed NMR studies, would be invaluable in validating and refining the theoretical models presented herein.

References

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Solubility Profile of Dimethyl 2,6-dichloroterephthalate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Dimethyl 2,6-dichloroterephthalate is a halogenated aromatic ester with significant potential as a monomer for specialty polymers, imparting enhanced thermal stability, chemical resistance, and flame-retardant properties. The successful synthesis, purification, and processing of this compound are fundamentally dependent on a thorough understanding of its solubility in common organic solvents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility of this compound. While quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide establishes a predictive analysis based on its molecular structure and offers detailed, field-proven experimental protocols for its empirical determination. We present step-by-step methodologies for both gravimetric and spectroscopic analysis, explain the underlying physicochemical principles, and provide tools for the logical selection of solvents for various laboratory and industrial applications.

Introduction: The Significance of this compound

This compound belongs to a class of terephthalate esters, which are critical building blocks in the polymer industry. The parent compound, dimethyl terephthalate (DMT), is a primary precursor for polyethylene terephthalate (PET) and other polyesters.[1] The introduction of chlorine atoms onto the benzene ring at the 2 and 6 positions is a strategic modification designed to alter the physicochemical properties of the resulting polymers. These modifications can lead to materials with higher glass transition temperatures, improved hydrolytic stability, and inherent flame retardancy.

The journey from synthesis to application for a novel monomer like this compound is paved with critical process steps—synthesis, reaction monitoring, product isolation, purification via recrystallization, and formulation—all of which are governed by its solubility characteristics. An appropriate solvent must dissolve reactants, facilitate the reaction, and then allow for the efficient separation of the pure product. Therefore, a quantitative understanding of its solubility is not merely academic; it is a prerequisite for process development and scale-up.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, qualitative prediction.[2]

Molecular Structure Analysis:

  • Aromatic Core: A nonpolar benzene ring.

  • Ester Groups (-COOCH₃): Two polar methyl ester functional groups capable of acting as hydrogen bond acceptors.

  • Chloro Groups (-Cl): Two strongly electronegative chlorine atoms that induce a significant dipole moment and withdraw electron density from the ring.

Predicted Solubility:

  • Aqueous Insolubility: The molecule's large, nonpolar, and halogenated aromatic structure will dominate, making it practically insoluble in water, a highly polar, protic solvent. This is consistent with related compounds like DMT, which has very low water solubility.[3][4][5]

  • Solubility in Aprotic Solvents: The compound is expected to show good solubility in a range of aprotic solvents.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Strong dipole-dipole interactions and London dispersion forces between the chlorinated solute and chlorinated solvents should promote high solubility.

    • Aromatic Solvents (e.g., Toluene, Xylene): Favorable π-stacking interactions between the aromatic rings of the solute and solvent will likely lead to good solubility.

    • Ethers (e.g., Tetrahydrofuran - THF): The moderate polarity and hydrogen bond accepting capability of ethers should effectively solvate the ester groups.

    • Ketones (e.g., Acetone): These polar aprotic solvents should be effective due to dipole-dipole interactions with the ester functionalities.

  • Solubility in Protic Solvents (e.g., Alcohols): Solubility in alcohols like methanol and ethanol is expected to be moderate. While the ester groups can accept hydrogen bonds, the large chlorinated aromatic core may limit overall solubility compared to its non-chlorinated analog, DMT.[3][6] Solubility in hot alcohols is likely to be significantly higher than at room temperature, a crucial property for recrystallization.

Experimental Determination of Solubility: Protocols and Rationale

To move beyond prediction, empirical measurement is essential. The "shake-flask" method, followed by gravimetric or spectroscopic quantification, remains the gold standard for its accuracy and reliability.[7][8]

General Experimental Workflow

The process for determining solubility is systematic, ensuring that equilibrium is reached and the concentration of the dissolved solute is accurately measured.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal vial and place in thermostatically controlled shaker A->B Start C Agitate at constant temperature for 24-48 hours B->C D Allow suspension to settle C->D Ensure Equilibrium E Withdraw aliquot of supernatant using a pre-heated/pre-cooled syringe D->E Isothermal Sampling F Filter through 0.45 µm filter to remove undissolved solids E->F Clarify Solution G Quantify solute concentration (Gravimetric or Spectroscopic) F->G Measure

Caption: General workflow for experimental solubility determination.

Protocol 1: Isothermal Gravimetric Method

This method is highly accurate and does not depend on the spectroscopic properties of the analyte. It directly measures the mass of the dissolved solid.[9][10][11][12][13]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume (e.g., 5.0 mL) of the selected organic solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.[7]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker with temperature control set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure the solution reaches equilibrium.

  • Sampling & Filtration: Stop the agitation and allow the vials to stand undisturbed at the set temperature for 2-4 hours to let the excess solid settle. Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a 0.45 µm syringe filter to remove any microscopic particles.

  • Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporating dish. Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a moderate temperature may be required.

  • Drying & Weighing: Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a temperature well below the compound's melting point (e.g., 60 °C) until a constant weight is achieved. This ensures all residual solvent is removed.[9]

  • Calculation:

    • Mass of dissolved solute = (Final weight of dish + residue) - (Initial weight of dish).

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot taken) * 100.

Protocol 2: UV-Visible Spectroscopic Method

This method is faster than the gravimetric method but requires the analyte to have a UV-absorbing chromophore and is dependent on the accuracy of a calibration curve.[14][15][16][17]

Step-by-Step Methodology:

  • Calibration Curve Construction:

    • Prepare a concentrated stock solution of this compound in the chosen solvent with a precisely known concentration.

    • Perform a series of accurate serial dilutions to create at least five calibration standards of decreasing concentration.

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max), which must be determined by an initial wavelength scan.

    • Plot a graph of Absorbance vs. Concentration. A linear plot that passes through the origin should be obtained, confirming adherence to the Beer-Lambert law.

  • Sample Preparation & Equilibration: Follow steps 1 and 2 from the Gravimetric Method protocol.

  • Sampling & Dilution: Follow step 3 from the Gravimetric Method. Immediately after filtration, accurately dilute the saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Measurement: Measure the absorbance of the diluted sample at the predetermined λ_max.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Solubility ( g/100 mL) = (Concentration of diluted sample) * (Dilution Factor) * (Molecular Weight / 10).

Understanding the Thermodynamics of Dissolution

The process of dissolution can be understood as a balance of three energy-consuming or releasing steps involving intermolecular forces.

G A A D Dissolution (ΔH_solution = ΔH₁ + ΔH₂ + ΔH₃) A->D B B B->D C C C->D

Caption: Enthalpy changes governing the dissolution process.

For most solids dissolving in a liquid, the overall process is endothermic (ΔH_solution > 0). This means that energy input is required to overcome the solute-solute and solvent-solvent interactions. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward the dissolution process, thereby increasing solubility. This temperature dependency is a critical tool for purification by recrystallization.[18]

Data Presentation for Comparative Analysis

To facilitate the selection of appropriate solvents, experimental data should be compiled into a clear, comparative table.

Table 1: Solubility of this compound at 25 °C (Hypothetical Data Template)

Solvent ClassSolventPolarity IndexSolubility ( g/100 mL)Observations
Chlorinated Dichloromethane3.1[Experimental Value]Rapid dissolution
Chloroform4.1[Experimental Value]
Aromatic Toluene2.4[Experimental Value]
Ketones Acetone5.1[Experimental Value]
Ethers Tetrahydrofuran (THF)4.0[Experimental Value]
Esters Ethyl Acetate4.4[Experimental Value]
Alcohols Methanol5.1[Experimental Value]Significantly higher when heated
Ethanol4.3[Experimental Value]Significantly higher when heated
Aqueous Water10.2[Experimental Value]Practically insoluble

Conclusion

While specific published data on the solubility of this compound is scarce, a robust understanding of its solubility profile can be achieved through a combination of predictive analysis based on molecular structure and rigorous experimental determination. The protocols outlined in this guide for gravimetric and UV-spectroscopic analysis provide a reliable framework for generating the high-quality data needed by researchers. This data is indispensable for selecting optimal solvents for synthesis, purification, and formulation, ultimately enabling the successful development and application of this promising specialty monomer.

References

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A Technical Guide to the Spectroscopic Characterization of Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Dimethyl 2,6-dichloroterephthalate, a molecule of interest in the fields of polymer chemistry, materials science, and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in fundamental principles of spectroscopy and supported by comparative data from structurally related analogs.

Introduction to this compound

This compound is a halogenated aromatic ester. Its rigid backbone, conferred by the benzene ring, and the presence of reactive sites (ester groups) and modifying substituents (chlorine atoms) make it a potentially valuable building block for the synthesis of novel polymers and pharmaceutical intermediates. The chlorine atoms can significantly influence the molecule's chemical and physical properties, including its reactivity, thermal stability, and biological activity. Accurate spectroscopic characterization is the cornerstone of any research and development involving this compound.

Molecular Structure and Symmetry

A foundational step in predicting spectroscopic data is the analysis of the molecule's structure and symmetry. This compound possesses a C2v symmetry axis. This symmetry has important implications for its NMR spectra, as it dictates the chemical and magnetic equivalence of various nuclei.

Caption: Molecular Structure of this compound

Due to the plane of symmetry bisecting the C1-C4 bond and the C-Cl bonds, the following equivalences are expected:

  • The two aromatic protons are chemically equivalent.

  • The two methyl groups of the esters are chemically equivalent.

  • The two carbonyl carbons are chemically equivalent.

  • The two carbons bearing chlorine atoms are equivalent.

  • The two carbons bearing hydrogen atoms are equivalent.

  • The two carbons to which the ester groups are attached are equivalent.

This high degree of symmetry simplifies the expected NMR spectra, leading to fewer signals than the total number of protons or carbons.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established substituent effects and data from analogous compounds, including dimethyl terephthalate and other chlorinated aromatic esters.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be simple, reflecting the molecule's symmetry.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.6 - 7.8Singlet2HAromatic CH
~ 3.9 - 4.0Singlet6HEster OCH₃

Justification:

  • Aromatic Protons: In the parent molecule, dimethyl terephthalate, the four aromatic protons give a singlet at approximately 8.09 ppm.[1] The introduction of two chlorine atoms at the 2 and 6 positions will influence the chemical shift of the remaining protons at the 3 and 5 positions. Chlorine is an electron-withdrawing group, which generally deshields adjacent protons, causing a downfield shift. However, the effect is complex and also depends on anisotropy. Given the positions of the chlorine atoms, a slight upfield shift from the parent compound is also possible due to altered resonance effects. A reasonable prediction places the singlet for these two equivalent protons in the range of 7.6 - 7.8 ppm.

  • Methyl Protons: The six protons of the two equivalent methyl ester groups are expected to appear as a single sharp singlet. In dimethyl terephthalate, this signal is observed around 3.94 ppm.[1] The chlorine atoms are relatively distant from the methyl groups, so their influence on the chemical shift should be minimal. Therefore, the chemical shift is predicted to be in a similar range of 3.9 - 4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm) Assignment
~ 164 - 166Carbonyl C=O
~ 135 - 137Aromatic C-Cl
~ 133 - 135Aromatic C-COOCH₃
~ 130 - 132Aromatic C-H
~ 52 - 54Ester OCH₃

Justification:

  • Carbonyl Carbon: The carbonyl carbon of the ester group in aromatic esters typically resonates in the range of 165-175 ppm.[2] The electron-withdrawing chlorine atoms might have a slight shielding or deshielding effect, but the chemical shift is expected to remain within the typical range for this functional group.

  • Aromatic Carbons:

    • C-Cl: The carbons directly bonded to chlorine (ipso-carbons) are expected to be significantly deshielded and appear in the 135 - 137 ppm region.

    • C-COOCH₃: The carbons attached to the ester groups are also quaternary and will be found in the aromatic region, likely around 133 - 135 ppm.

    • C-H: The protonated aromatic carbons are predicted to resonate in the 130 - 132 ppm range.

  • Methyl Carbon: The carbon of the methyl ester group typically appears around 52-54 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups and will also show characteristic bands for the aromatic ring and the carbon-chlorine bonds.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~ 3100 - 3000Aromatic C-H StretchMedium to Weak
~ 2960 - 2850Methyl C-H StretchMedium to Weak
~ 1720 - 1740C=O Ester StretchStrong
~ 1600, 1450Aromatic C=C StretchMedium
~ 1300 - 1100C-O Ester StretchStrong, Multiple Bands
~ 800 - 600C-Cl StretchMedium to Strong

Justification:

  • C=O Stretch: The carbonyl stretch is one of the most intense and characteristic bands in the IR spectrum of esters. For aromatic esters, this band typically appears between 1715 and 1730 cm⁻¹.[3] The presence of electron-withdrawing chlorine atoms on the ring may cause a slight shift to a higher wavenumber.

  • C-O Stretches: Esters exhibit strong C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[3]

  • Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule.

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈Cl₂O₄. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

  • M⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

  • M+2: The peak corresponding to the molecule with one ³⁵Cl and one ³⁷Cl isotope.

  • M+4: The peak corresponding to the molecule with two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be approximately 9:6:1.

Predicted Fragmentation Pathway:

M [C₁₀H₈Cl₂O₄]⁺ m/z = 262, 264, 266 M_minus_OCH3 [M - OCH₃]⁺ m/z = 231, 233, 235 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 203, 205, 207 M->M_minus_COOCH3 - COOCH₃ M_minus_Cl [M - Cl]⁺ m/z = 227, 229 M->M_minus_Cl - Cl M_minus_COOCH3_minus_CO [M - COOCH₃ - CO]⁺ m/z = 175, 177 M_minus_COOCH3->M_minus_COOCH3_minus_CO - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Justification:

  • Loss of a Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, which would result in a fragment ion with m/z values of 231, 233, and 235.

  • Loss of a Methoxycarbonyl Radical (·COOCH₃): The loss of an entire methoxycarbonyl group is also a plausible fragmentation pathway, leading to a fragment ion at m/z 203, 205, and 207.

  • Loss of a Chlorine Radical (·Cl): The cleavage of a carbon-chlorine bond can lead to the loss of a chlorine radical, resulting in a fragment ion at m/z 227 and 229.

  • Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ions.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • If using a direct insertion probe, load a small amount of the solid sample into a capillary tube and insert it into the probe.

    • If using Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • For EI-MS, use a standard ionization energy of 70 eV.

    • Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-350 amu).

    • For GC-MS, use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with a mass spectral library if available.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify this compound, assess its purity, and proceed with its application in their respective fields. The provided experimental protocols offer a standardized approach to obtaining reliable and high-quality data.

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A Senior Application Scientist's Guide to the Synthesis of High-Performance Polymers: Methodologies and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: High-performance polymers (HPPs) represent the apex of polymer science, offering unparalleled thermal, mechanical, and chemical resistance. These materials are indispensable in cutting-edge industries, including aerospace, electronics, and medical devices, where conventional polymers fail to meet the stringent performance criteria. This technical guide provides an in-depth exploration of the synthetic strategies employed to create these remarkable materials. We will delve into the core principles of step-growth and chain-growth polymerization, with a detailed focus on the synthesis of key HPPs such as Polyether Ether Ketone (PEEK), Polyimides (PI), Polyetherimide (PEI), and Polysulfones (PSU). Furthermore, this guide will present detailed experimental protocols, advanced characterization techniques, and a comparative analysis of the properties of these materials. We will also explore emerging trends in sustainable and advanced synthesis, offering a forward-looking perspective for researchers and developers in the field.

Introduction to High-Performance Polymers

High-performance polymers are a class of materials distinguished by their exceptional stability in extreme environments.[1] While there is no single universally accepted definition, HPPs are generally characterized by their ability to maintain structural and functional integrity at continuous service temperatures exceeding 150°C. Key attributes that define HPPs include:

  • High Thermal Stability: Resistance to degradation at elevated temperatures.

  • Excellent Mechanical Properties: High tensile strength, stiffness, and creep resistance.

  • Chemical Inertness: Resistance to a wide range of chemicals, including solvents, acids, and bases.

  • Inherent Flame Retardancy: Low flammability and smoke emission.

These robust properties are a direct result of their molecular architecture, which typically consists of aromatic backbones and strong intermolecular forces. The global market for HPPs is substantial and continues to grow, driven by the relentless demand for lighter, stronger, and more durable materials in technologically advanced sectors.

Foundational Synthesis Methodologies

The synthesis of high-performance polymers is primarily achieved through two major polymerization mechanisms: step-growth polymerization and chain-growth polymerization. The choice of method is dictated by the desired polymer architecture and properties.

Step-Growth Polymerization: Building Macromolecules Incrementally

Step-growth polymerization is a cornerstone of HPP synthesis.[2] In this process, bifunctional or multifunctional monomers react to form dimers, trimers, and larger oligomers in a stepwise fashion.[3] The molecular weight of the polymer increases slowly throughout the course of the reaction, and high molecular weight polymers are only achieved at very high monomer conversion rates.[2] Many high-performance polymers are synthesized via step-growth polymerization due to the ability to incorporate functional groups into the polymer backbone, which can lead to strong intermolecular interactions and enhanced material properties.

A critical subtype of step-growth polymerization for HPPs is polycondensation , where the reaction between monomers results in the formation of a small molecule byproduct, such as water. Another important subtype is polyaddition , where monomers react to form a polymer without the loss of any small molecules.

Chain-Growth Polymerization: Rapid Monomer Addition

In contrast to the gradual process of step-growth polymerization, chain-growth (or addition) polymerization involves the sequential addition of monomers to a growing polymer chain with an active center. This active center can be a free radical, cation, or anion. The molecular weight of the polymer increases rapidly at the beginning of the reaction. While less common for the synthesis of the aromatic HPPs discussed in this guide, chain-growth techniques are vital for producing a vast array of other polymers.

Synthesis of Key High-Performance Polymers

The following sections provide a detailed examination of the synthesis of several commercially significant high-performance polymers, focusing on the underlying chemistry and reaction conditions.

Polyether Ether Ketone (PEEK)

PEEK is a semi-crystalline thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance. It belongs to the polyaryletherketone (PAEK) family of polymers.[4]

Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common industrial synthesis of PEEK is through a nucleophilic aromatic substitution (SNAr) reaction.[4] This step-growth polymerization typically involves the reaction of 4,4'-difluorobenzophenone with the disodium or dipotassium salt of hydroquinone in a high-boiling polar aprotic solvent, such as diphenyl sulfone.[4][5]

The mechanism proceeds via the attack of the phenoxide nucleophile on the electron-deficient aromatic ring of the 4,4'-difluorobenzophenone, displacing the fluoride leaving group.[6] The presence of the electron-withdrawing ketone group activates the aromatic ring towards nucleophilic attack.[7]

Causality of Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like diphenyl sulfone is crucial. It needs to maintain a liquid state at the high reaction temperatures required (up to 320°C) and effectively solvate the ionic intermediates.[5]

  • Monomers: 4,4'-difluorobenzophenone is used because fluorine is a highly activating leaving group for SNAr reactions. Hydroquinone provides the ether linkage.

  • Base: Anhydrous potassium or sodium carbonate is used to deprotonate the hydroquinone in situ, forming the more nucleophilic phenoxide salt.[5]

  • Temperature: High temperatures are necessary to overcome the activation energy of the reaction and ensure a high degree of polymerization.

Experimental Protocol: Laboratory-Scale PEEK Synthesis [5]

  • Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with diphenyl sulfone and heated until it melts.

  • Monomer Addition: Equimolar amounts of 4,4'-difluorobenzophenone and hydroquinone are added to the molten solvent and stirred until dissolved.

  • Base Addition: Anhydrous potassium carbonate (in slight molar excess) is added to the mixture.

  • Polymerization: The reaction mixture is heated under a nitrogen atmosphere with constant stirring, gradually increasing the temperature to 320°C. The reaction is maintained at this temperature for several hours.

  • Isolation and Purification: After cooling, the solid reaction mixture is ground into a powder. The diphenyl sulfone and inorganic salts are removed by washing sequentially with acetone, water, and isopropanol.

  • Drying: The resulting PEEK powder is dried in a vacuum oven at 150°C.

PEEK_Synthesis

Aromatic Polyimides (PI)

Aromatic polyimides are a class of HPPs known for their exceptional thermal stability, excellent mechanical properties, and good chemical resistance. They are widely used in the aerospace and electronics industries.[8]

Synthesis Pathway: Two-Step Poly(amic acid) Route

The most prevalent method for synthesizing polyimides is a two-step process.[9][10]

  • Step 1: Poly(amic acid) Formation: An aromatic dianhydride is reacted with an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at ambient temperature. This reaction forms a soluble poly(amic acid) precursor.[9]

  • Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment at high temperatures (150-350°C) or by chemical methods using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., a tertiary amine).[8][10]

Causality of Experimental Choices:

  • Solvents: Polar aprotic solvents are used because they can dissolve both the monomers and the resulting poly(amic acid) precursor.[9]

  • Reaction Temperature (Step 1): The initial reaction is carried out at low temperatures to prevent premature imidization and to control the molecular weight of the poly(amic acid).

  • Imidization Method: Thermal imidization is a common and straightforward method. Chemical imidization can be performed at lower temperatures but requires the removal of the dehydrating agent and catalyst.

Experimental Protocol: Two-Step Synthesis of a Polyimide Film [8]

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, an aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in DMAc. An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is added portion-wise with stirring. The reaction is continued at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Film Casting: The poly(amic acid) solution is cast onto a glass substrate to form a thin film.

  • Thermal Imidization: The cast film is heated in a stepwise manner in an oven under a nitrogen atmosphere (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to drive the cyclodehydration and form the polyimide film.

  • Film Removal: After cooling, the polyimide film is carefully removed from the glass substrate.

Polyimide_Synthesis

Polyetherimide (PEI)

Polyetherimide (PEI) is an amorphous thermoplastic that combines high strength and rigidity at elevated temperatures with long-term heat resistance. A well-known commercial example is ULTEM™.

Synthesis Pathway:

PEI is typically synthesized via a polycondensation reaction between an aromatic dianhydride and an aromatic diamine.[11] The synthesis is similar to that of other polyimides but often involves monomers containing ether linkages to enhance processability. A common method involves the reaction of bisphenol A dianhydride with a diamine such as m-phenylenediamine.[11] The reaction proceeds through the formation of a poly(amic acid) intermediate, followed by imidization.

Polysulfones (PSU)

Polysulfones are a family of amorphous thermoplastics characterized by their high strength, thermal stability, and transparency.

Synthesis Pathway:

The synthesis of polysulfones is typically achieved through a nucleophilic aromatic substitution reaction. A common industrial process involves the reaction of the disodium salt of bisphenol A with 4,4'-dichlorodiphenyl sulfone (DCDPS) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP).

Advanced and Sustainable Synthesis Strategies

While traditional synthesis methods are well-established, current research focuses on developing more efficient, controlled, and environmentally friendly routes to HPPs.

  • Microwave-Assisted Polymerization: The use of microwave irradiation can significantly reduce reaction times for step-growth polymerizations, leading to more energy-efficient processes.

  • Controlled Polymerization Techniques: Methods such as living polymerization allow for precise control over molecular weight and polymer architecture, leading to materials with tailored properties.

  • Bio-based Monomers: There is a growing interest in using monomers derived from renewable resources to synthesize HPPs, reducing the reliance on petrochemical feedstocks.[12] This approach is a key aspect of green polymer chemistry.[13] The development of bio-based polymers offers a promising avenue for creating more sustainable materials.[14]

Characterization of High-Performance Polymers

A thorough characterization of HPPs is essential to ensure they meet the required performance standards. A suite of analytical techniques is employed to probe their structure and properties.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, confirming the success of the polymerization reaction. For example, in polyimide synthesis, the disappearance of the amic acid peaks and the appearance of characteristic imide peaks can be monitored.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the polymer. Solid-state NMR is particularly useful for characterizing the insoluble HPPs.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is a powerful technique for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their mechanical properties.[16]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a polymer as a function of temperature, providing information about its thermal stability and decomposition temperature.

HPP_Characterization

Comparative Properties of Selected High-Performance Polymers

The selection of an HPP for a specific application depends on a careful consideration of its properties. The following table provides a comparison of key mechanical and thermal properties for several common HPPs.

PropertyPEEKPEI (ULTEM)Polysulfone (PSU)Polyimide (Kapton® type)
Tensile Strength (MPa) 90 - 10010570170
Flexural Modulus (GPa) 3.63.32.62.5
Glass Transition Temp. (Tg, °C) 143217185>360
Continuous Service Temp. (°C) 250170160260
Chemical Resistance ExcellentGoodGoodExcellent

Conclusion and Future Outlook

The synthesis of high-performance polymers is a dynamic and evolving field. While established methods like nucleophilic aromatic substitution and the two-step poly(amic acid) route remain industrial workhorses, the future lies in the development of more sustainable and precisely controlled polymerization techniques. The increasing demand for materials that can perform in ever more extreme environments will continue to drive innovation in HPP synthesis. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to design and create the next generation of high-performance materials tailored for their specific application needs. The ongoing exploration of bio-based monomers and green synthesis routes will be crucial in ensuring the long-term viability and environmental compatibility of these indispensable polymers.[12]

References

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An In-depth Technical Guide on the Health and Safety Handling of Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by trained professionals in research and development laboratories. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for Dimethyl 2,6-dichloroterephthalate (CAS No. 264276-14-4) was not publicly available at the time of writing. Therefore, a precautionary principle should be adopted, treating the compound with the appropriate respect for a chlorinated aromatic substance of unknown toxicity.

Section 1: Introduction and Scope

This compound is a chlorinated aromatic ester, a class of compounds that requires careful handling due to potential toxicological and environmental effects. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound in a laboratory setting. Given the absence of specific toxicological data, the recommendations provided are based on the known properties of its structural analogs, Dimethyl terephthalate (DMT) and other chlorinated aromatic compounds. The primary directive of this guide is to foster a self-validating system of safety, where the rationale behind each procedural step is understood and implemented to minimize risk.

Section 2: Hazard Identification and Risk Assessment

As a chlorinated aromatic compound, this compound should be presumed to pose potential health risks. The GHS07 symbol associated with this compound by some suppliers indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed.

2.1 Toxicological Profile (Inferred)

Direct toxicological data for this compound is limited. However, data from its non-chlorinated analog, Dimethyl terephthalate (DMT), suggests a low order of acute toxicity via oral, dermal, and inhalation routes.[1] DMT is considered to be slightly irritating to the skin and eyes.[1] For Dimethyl tetrachloroterephthalate, it is noted as potentially harmful if swallowed.

The introduction of chlorine atoms to the aromatic ring can significantly alter the toxicological profile of a substance. Chlorinated aromatic compounds, as a class, are known for their potential for persistence in the environment and, in some cases, bioaccumulation. Therefore, a conservative approach is warranted.

2.2 Physical and Chemical Hazards

While specific data for this compound is not available, the properties of Dimethyl terephthalate can serve as a baseline for anticipating its physical hazards. DMT is a combustible solid that can form explosive dust mixtures in the air.[2] Thermal decomposition of chlorinated compounds can release irritating and toxic gases, such as hydrogen chloride.

PropertyDimethyl terephthalate (Analog)Inferred Properties for this compound
Appearance White flakes or solid[2]Likely a solid at room temperature
Flash Point 141°C (closed cup)[2]Combustible solid
Auto-ignition Temperature 518°C[2]High
Solubility in Water Very poor[2]Expected to be poorly soluble
Decomposition Decomposes on burning, producing irritating fumes[2]Thermal decomposition may produce HCl and other toxic fumes

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing with appropriate PPE.

3.1 Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. Local exhaust ventilation should be used for any weighing or transfer operations outside of a fume hood.

3.2 Personal Protective Equipment (PPE)

The selection of PPE is crucial for minimizing direct contact with the chemical. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. It is important to check the manufacturer's glove compatibility data. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.

  • Skin and Body Protection: A lab coat that fastens securely should be worn at all times. For larger quantities or when there is a risk of significant exposure, chemical-resistant aprons and sleeves should be considered.

  • Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. In situations where dust may be generated and engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with particulate filters (P100) should be used.

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE_Selection PPE Selection AssessTask Assess Task (Weighing, Reaction, etc.) AssessRisk Assess Risk (Dust, Splash, Aerosol) AssessTask->AssessRisk Goggles Chemical Goggles (Mandatory) AssessRisk->Goggles Gloves Nitrile/Butyl Gloves (Mandatory) AssessRisk->Gloves LabCoat Lab Coat (Mandatory) AssessRisk->LabCoat FaceShield Face Shield (Splash Risk) AssessRisk->FaceShield If Splash Respirator P100 Respirator (Dust/Aerosol Risk) AssessRisk->Respirator If Dust/Aerosol

Caption: PPE Selection Workflow for Handling this compound.

Section 4: Handling and Storage Protocols

4.1 Handling

  • Avoid the generation of dust. If possible, handle the material in a glove box or with appropriate local exhaust ventilation.

  • Use non-sparking tools for transfers.

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.

  • Wash hands thoroughly after handling, even if gloves were worn.

4.2 Storage

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Ensure storage area has no drain or sewer access to prevent environmental release in case of a spill.[2]

Section 5: Emergency Procedures

5.1 First Aid Measures

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if the person feels unwell.

5.2 Spill Response

For any spill, the primary concern is to ensure personal safety and prevent the spread of contamination.

Spill_Response cluster_Cleanup Small Spill Cleanup Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill LargeSpill Large Spill (Emergency) Assess->LargeSpill Cleanup Cleanup Procedure SmallSpill->Cleanup EmergencyResponse Contact Emergency Response LargeSpill->EmergencyResponse PPE Don Appropriate PPE Cleanup->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Sweep/Scoop into Labeled Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Sources

A Comprehensive Technical Guide to High-Purity Dimethyl 2,6-dichloroterephthalate for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing, Specification, and Application of a Key Chemical Intermediate.

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. The purity of these foundational molecules directly impacts the efficiency of synthetic routes, the impurity profile of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of high-purity Dimethyl 2,6-dichloroterephthalate, a substituted aromatic ester with growing interest as a versatile building block in medicinal chemistry.

This document, intended for the discerning scientist, moves beyond a simple catalog of suppliers. It offers a comprehensive framework for supplier qualification, a detailed examination of critical quality attributes, and practical guidance on the analytical methods essential for purity verification. Furthermore, it delves into the synthetic considerations that influence impurity profiles and provides essential protocols for safe handling and storage.

The Strategic Importance of this compound in Synthesis

This compound, with the CAS Number 264276-14-4, is a symmetrically substituted aromatic compound. The presence of two chlorine atoms and two methyl ester functionalities on the benzene ring provides multiple reactive sites, making it a valuable scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the ester groups influences the reactivity of the aromatic ring, opening avenues for diverse chemical transformations.

While its direct applications in drug development are still emerging, its structural motifs are found in various pharmacologically active compounds. Substituted terephthalic acid derivatives are recognized for their role in constructing molecules with a wide range of biological activities, including antimicrobial and anticancer effects.[1] The rigid, planar core of the terephthalate structure can serve as a key element in designing molecules that interact with specific biological targets.

Identifying and Qualifying Commercial Suppliers

The procurement of high-purity this compound requires a diligent supplier qualification process. Given its specialized nature, this compound is often available through custom synthesis or from suppliers specializing in research chemicals and pharmaceutical intermediates.

Key Commercial Suppliers

A survey of the chemical supplier landscape indicates that this compound is primarily available from companies that offer custom synthesis services or specialize in providing building blocks for research and development. The following table provides a summary of potential suppliers.

SupplierAvailabilityPurity Grades OfferedNoteworthy Information
SynHet Synthesis on demand95%, >99% (pharma grade)Offers a range of analytical services for quality control, including LC-MS, GC-MS, HPLC, NMR, and elemental analysis. Can provide a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[2]
BLD Pharm Research Use OnlyInformation available upon requestProvides basic product information including CAS number, molecular formula, and storage conditions.[3]
LGC Standards Reference materialOffers the precursor, 2,6-Dichloroterephthalic acid, which can be a starting point for in-house synthesis.[4]

It is important to note that the availability and lead times for this compound can vary significantly. Direct communication with the suppliers is essential to obtain current information on their synthesis capabilities and quality assurance processes.

A Framework for Supplier Validation

For researchers in the pharmaceutical industry, a robust supplier validation process is critical. The following workflow outlines a systematic approach to qualifying a supplier for high-purity this compound.

SynthesisImpurities cluster_Synthesis Synthesis Pathway cluster_Impurities Potential Impurities StartXylene 2,6-Dichloro-p-xylene Oxidation Oxidation StartXylene->Oxidation DichloroterephthalicAcid 2,6-Dichloroterephthalic Acid Oxidation->DichloroterephthalicAcid Impurity1 2,6-dichloro-4-methylbenzoic acid Oxidation->Impurity1 Incomplete Oxidation Impurity2 2-chloro-6-carboxybenzaldehyde Oxidation->Impurity2 Side Reaction Esterification Esterification (Methanol, Acid Catalyst) DichloroterephthalicAcid->Esterification Product This compound Esterification->Product Impurity3 Methyl 2,6-dichloroterephthalate (mono-ester) Esterification->Impurity3 Incomplete Reaction

Sources

An In-depth Technical Guide to the Hydrolysis of Dimethyl 2,6-Dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

<_ A_I_>

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,6-Dichloroterephthalic Acid

2,6-Dichloroterephthalic acid is a crucial chemical intermediate, finding significant application in the synthesis of agrochemicals, such as herbicides and pesticides, and serving as a versatile building block in the development of polymers and specialty materials.[1][2] Its strategic importance in the pharmaceutical and agrochemical industries necessitates a robust and well-understood synthetic protocol. The hydrolysis of its dimethyl ester precursor, dimethyl 2,6-dichloroterephthalate, is a fundamental transformation that requires careful control of reaction parameters to ensure high yield and purity of the final dicarboxylic acid.

This guide provides a comprehensive overview of the hydrolysis process, delving into the underlying reaction mechanisms, offering a detailed experimental protocol, and outlining essential analytical techniques for product characterization. It is designed to equip researchers and development professionals with the knowledge to confidently and efficiently perform this synthesis.

The Chemistry of Ester Hydrolysis: A Mechanistic Perspective

The conversion of an ester to a carboxylic acid through reaction with water is known as hydrolysis.[3][4] This process can be catalyzed by either an acid or a base.[3][4] For the hydrolysis of this compound, base-catalyzed hydrolysis, also known as saponification, is generally the preferred method due to its irreversibility, which drives the reaction to completion.[5][6]

Base-Catalyzed Hydrolysis (Saponification)

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (like hydroxide or methoxide) to form the carboxylate salt.[5][6] This final acid-base step is crucial as it renders the overall reaction irreversible.[5] An acidic workup is then required to protonate the carboxylate salt and yield the desired dicarboxylic acid.[6]

The hydrolysis of this compound is a two-step process, with the first hydrolysis of the dimethyl ester to the monomethyl ester being relatively fast and the second step to the dicarboxylic acid being slower.[7]

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust method for the hydrolysis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Key Properties
This compoundC₁₀H₈Cl₂O₄263.08White solid.
Sodium Hydroxide (NaOH)NaOH40.00Corrosive solid.[8][9][10][11][12] Handle with appropriate personal protective equipment.
Methanol (MeOH)CH₃OH32.04Flammable liquid.
Hydrochloric Acid (HCl), concentratedHCl36.46Corrosive liquid.
Deionized WaterH₂O18.02
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Drying oven

Reaction Procedure

Experimental_Workflow Setup 1. Reaction Setup: - Add this compound,  NaOH solution, and Methanol to flask. Reflux 2. Saponification: - Heat the mixture to reflux. Setup->Reflux Cooling 3. Cooling: - Cool the reaction mixture to room temperature. Reflux->Cooling Acidification 4. Acidification: - Acidify with concentrated HCl to pH ~1-2. Cooling->Acidification Precipitation 5. Precipitation & Isolation: - Collect the precipitate by vacuum filtration. Acidification->Precipitation Washing 6. Washing: - Wash the solid with cold deionized water. Precipitation->Washing Drying 7. Drying: - Dry the product in an oven. Washing->Drying Analysis 8. Characterization: - Analyze the final product. Drying->Analysis

Caption: Experimental workflow for the hydrolysis of this compound.

Step-by-Step Instructions:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, a solution of sodium hydroxide in water, and methanol. A typical molar ratio would be 1 equivalent of the diester to 2.5-3 equivalents of NaOH. Methanol is used as a co-solvent to improve the solubility of the starting material.

  • Saponification: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The hydrolysis of terephthalate esters is often conducted at elevated temperatures and pressures.[13]

  • Cooling and Methanol Removal: Once the reaction is complete, allow the mixture to cool to room temperature. If desired, the methanol can be removed under reduced pressure using a rotary evaporator.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture with stirring. This step should be performed in a well-ventilated fume hood as it is an exothermic process. Continue adding acid until the pH of the solution is approximately 1-2, which will cause the dicarboxylic acid to precipitate out of the solution.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 2,6-dichloroterephthalic acid in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization and Analysis

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a singlet for the aromatic protons and a broad singlet for the carboxylic acid protons. The absence of a singlet around 3.9 ppm would indicate the complete hydrolysis of the methyl ester groups.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the carbonyl carbon of the carboxylic acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display a broad O-H stretch characteristic of a carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹). The disappearance of the C-O stretch associated with the ester (around 1250-1000 cm⁻¹) provides further evidence of complete hydrolysis.

Physical Properties
  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, Cl, O), which can be compared with the theoretical values for 2,6-dichloroterephthalic acid.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Dicarboxylic acids can be analyzed by GC-MS after derivatization to their more volatile ester forms.[14]

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated area.[15] Avoid inhalation of dust.[16] Finely dispersed particles may form explosive mixtures in air.[15]

  • Sodium Hydroxide: Extremely corrosive and can cause severe skin burns and eye damage.[8][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this substance.[9][12]

  • Hydrochloric Acid: A corrosive and toxic substance. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Methanol: A flammable and toxic liquid. Avoid contact with skin and eyes, and do not inhale vapors.

Troubleshooting

  • Incomplete Hydrolysis: If analysis indicates the presence of starting material or the monoester intermediate, the reaction time can be extended, or the concentration of the base can be increased. Ensuring efficient stirring is also critical.

  • Low Yield: Low yields can result from incomplete precipitation during the acidification step. Ensure the pH is sufficiently low. Losses can also occur during filtration and washing; using cold water for washing minimizes the solubility of the product.

  • Product Impurity: If the product is not pure, recrystallization from a suitable solvent system can be employed for further purification.

Conclusion

The hydrolysis of this compound to 2,6-dichloroterephthalic acid is a straightforward yet critical transformation in the synthesis of valuable chemical intermediates. By understanding the underlying chemical principles, adhering to a well-defined experimental protocol, and employing rigorous analytical techniques, researchers can consistently obtain a high-purity product. The insights and procedures detailed in this guide are intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences, facilitating their research and development endeavors.

References

  • CHEMGUIDE. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • Gao, Y., et al. (2020). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. Industrial & Engineering Chemistry Research, 59(4), 1469-1476.
  • Google Patents. (n.d.). CA2343985C - Method of analyzing dicarboxylic acids.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylterephthalic acid. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sodium Hydroxide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,5-Dichloroterephthalic Acid: Applications in Agrochemicals and Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2,5-Dichloroterephthalic Acid: A Key Intermediate in Chemical Manufacturing. Retrieved from [Link]

  • Rames, M. J., et al. (2018). Hydrolysis of dimethyl terephthalate to terephthalic acid on Nb‐modified HZSM‐5 zeolite catalysts. Journal of Chemical Technology & Biotechnology, 93(10), 2933-2940.
  • ResearchGate. (2025, August 5). Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. Retrieved from [Link]

  • U.S. Centers for Disease Control and Prevention. (n.d.). Sodium Hydroxide | Medical Management Guidelines. Toxic Substance Portal. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Chlorinated Terephthalic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and historical development of chlorinated terephthalic acid esters. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative, from foundational discoveries to modern applications, with a focus on the causal relationships behind experimental choices and the validation of described protocols.

I. Genesis of a New Class of Molecules: Early Investigations into Terephthalic Acid and its Derivatives

The story of chlorinated terephthalic acid esters is intrinsically linked to the development of terephthalic acid itself. While terephthalic acid was known in the 19th century, its esters gained prominence with the burgeoning field of polymer chemistry in the mid-20th century. The initial focus was on the non-chlorinated esters, particularly dimethyl terephthalate (DMT) and bis(2-hydroxyethyl) terephthalate, which are key monomers for the production of polyethylene terephthalate (PET).[1] The direct esterification of terephthalic acid presented challenges due to its high melting point and low solubility.[2] Early methods often involved ester interchange reactions, which were indirect and less economical.[2]

The pursuit of improved synthetic routes for terephthalic acid esters was a significant driver of research in the mid-20th century. A notable advancement was the development of catalytic processes that allowed for the direct esterification of terephthalic acid with alcohols under high pressure and temperature, minimizing the dehydration of alcohols to ethers, a common side reaction with acidic catalysts.[2]

II. The Advent of Chlorination: A New Frontier in Functionality

The introduction of chlorine atoms onto the terephthalic acid backbone opened up new avenues for modifying the properties of these esters and the polymers derived from them. The electron-withdrawing nature of chlorine atoms can significantly influence the reactivity of the ester groups and the overall physicochemical properties of the molecule, such as thermal stability, flame retardancy, and biological activity.

One of the most prominent early examples of a chlorinated terephthalic acid ester is dimethyl tetrachloroterephthalate , also known as chlorthal-dimethyl or DCPA .[3] This compound was developed and registered as a pre-emergent herbicide.[3] Its discovery marked a significant milestone in the application of chlorinated terephthalic acid esters beyond the realm of polymer chemistry.

Synthesis of Chlorinated Terephthalic Acid Esters: A Methodological Deep Dive

The synthesis of chlorinated terephthalic acid esters typically involves two main strategies:

  • Chlorination of Terephthalic Acid or its Esters: This approach involves the direct chlorination of the aromatic ring of terephthalic acid or a pre-formed terephthalate ester. The degree of chlorination (mono-, di-, tri-, or tetra-) can be controlled by the reaction conditions, including the type of chlorinating agent, catalyst, and reaction time.

  • Esterification of Pre-chlorinated Terephthalic Acids: In this method, a chlorinated terephthalic acid is first synthesized and then esterified with the desired alcohol. This route offers better control over the position and number of chlorine atoms on the aromatic ring.

This protocol outlines a representative synthesis of dimethyl tetrachloroterephthalate, a key chlorinated terephthalic acid ester.

Objective: To synthesize dimethyl tetrachloroterephthalate from tetrachloroterephthaloyl chloride and methanol.

Materials:

  • Tetrachloroterephthaloyl chloride

  • Methanol (anhydrous)

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrachloroterephthaloyl chloride in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous methanol and pyridine in diethyl ether to the cooled solution with constant stirring. The pyridine acts as a scavenger for the HCl gas produced during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours to ensure complete reaction.

  • After reflux, cool the mixture and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water in a separatory funnel to remove any unreacted acid chloride and pyridine hydrochloride.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure dimethyl tetrachloroterephthalate.

Self-Validation: The purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The experimental data should be compared with established literature values for dimethyl tetrachloroterephthalate.

III. Applications of Chlorinated Terephthalic Acid Esters: From Agriculture to Advanced Materials

The unique properties imparted by the chlorine atoms have led to the application of chlorinated terephthalic acid esters in various fields.

A. Herbicides: The Case of Chlorthal-Dimethyl (DCPA)

As previously mentioned, chlorthal-dimethyl (DCPA) has been widely used as a selective, pre-emergent herbicide for controlling annual grasses and some broadleaf weeds in a variety of crops.[3] The mechanism of action of DCPA as a herbicide is not fully elucidated but is believed to involve the disruption of cell division in susceptible plants.

B. Flame Retardant Monomers for Polyesters

A significant application of chlorinated terephthalic acid esters is their use as monomers in the synthesis of flame-retardant polyesters. The incorporation of chlorine into the polymer backbone can significantly enhance its resistance to combustion. When exposed to heat, these polymers release halogenated compounds that can interrupt the radical chain reactions of combustion in the gas phase.

The synthesis of such polyesters typically involves the polycondensation of a chlorinated terephthalic acid or its ester with a diol, such as ethylene glycol or 1,4-butanediol.[4] The resulting polyesters, such as poly(butylene terephthalate), exhibit improved flame retardancy, making them suitable for applications where fire safety is a critical concern, such as in electronic components, automotive parts, and construction materials.[4]

Diagram: Synthesis of a Flame-Retardant Polyester

G cluster_reactants Reactants cluster_process Process cluster_products Products Chlorinated_Terephthalic_Acid_Ester Chlorinated Terephthalic Acid Ester Polycondensation Polycondensation Chlorinated_Terephthalic_Acid_Ester->Polycondensation Diol Diol (e.g., 1,4-Butanediol) Diol->Polycondensation Flame_Retardant_Polyester Flame-Retardant Polyester Polycondensation->Flame_Retardant_Polyester Byproduct Byproduct (e.g., Alcohol) Polycondensation->Byproduct

Caption: Polycondensation of a chlorinated terephthalic acid ester and a diol to produce a flame-retardant polyester.

C. Plasticizers

While less common than their application as flame retardants, some chlorinated esters have been investigated as plasticizers for polymers like polyvinyl chloride (PVC). Plasticizers are additives that increase the flexibility and durability of a material. The chlorine content in these esters can influence their compatibility with the polymer matrix and their plasticizing efficiency.

IV. The Evolving Landscape: Environmental and Toxicological Considerations

The use of chlorinated organic compounds, including some chlorinated terephthalic acid esters, has come under scrutiny due to environmental and health concerns. For instance, the persistence and potential for groundwater contamination of DCPA and its degradation products have led to regulatory restrictions in some regions.[3]

This has spurred research into alternative, more environmentally benign flame retardants and herbicides. The development of halogen-free flame retardants and integrated pest management strategies are active areas of research aimed at mitigating the potential risks associated with some chlorinated compounds.

V. Future Perspectives and Research Directions

The history of chlorinated terephthalic acid esters demonstrates a fascinating interplay between chemical synthesis, material science, and agricultural applications. While the use of some of these compounds is declining due to environmental concerns, the fundamental knowledge gained from their study continues to inform the design of new functional molecules.

Future research in this area may focus on:

  • The development of biodegradable chlorinated aromatic polyesters.

  • The synthesis of novel chlorinated terephthalic acid esters with unique optical or electronic properties.

  • A deeper understanding of the environmental fate and toxicology of existing and new chlorinated terephthalic acid esters.

VI. References

Sources

Methodological & Application

Application Note: Synthesis of Poly(ethylene 2,6-dichloroterephthalate) via Two-Stage Melt Polycondensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Chlorinated Polyesters

The synthesis of polyesters through the polycondensation of a diol and a dicarboxylic acid or its ester is a cornerstone of polymer chemistry.[1] Poly(ethylene terephthalate) (PET) is a ubiquitous example, synthesized from ethylene glycol and either terephthalic acid (TPA) or dimethyl terephthalate (DMT).[1][2] The DMT route, a two-stage process involving transesterification followed by polycondensation, offers advantages in monomer purification.[3] This application note details a comprehensive protocol for the synthesis of a halogenated polyester, poly(ethylene 2,6-dichloroterephthalate), through the melt polycondensation of dimethyl 2,6-dichloroterephthalate with ethylene glycol.

The introduction of chlorine atoms onto the aromatic ring of the terephthalate moiety is anticipated to significantly modify the physicochemical properties of the resulting polymer. These modifications may include altered thermal stability, flame retardancy, barrier properties, and solubility, making such materials attractive for specialized applications in drug delivery, medical devices, and advanced materials. This protocol is adapted from established methods for PET synthesis, with special consideration for the influence of the chloro-substituents.

Reaction Mechanism and Scientific Principles

The synthesis of poly(ethylene 2,6-dichloroterephthalate) from this compound and ethylene glycol proceeds in two distinct stages, both typically performed in the melt phase to drive the reactions toward completion.

Stage 1: Transesterification (Ester Interchange)

In the first stage, this compound undergoes transesterification with an excess of ethylene glycol.[2] This reaction is catalyzed by a suitable metal salt, such as zinc acetate or manganese acetate.[4] The purpose of this stage is to displace the methyl groups from the terephthalate monomer with hydroxyethyl groups, forming bis(2-hydroxyethyl) 2,6-dichloroterephthalate and methanol as a byproduct.[5]

The reaction is reversible, and to ensure a high conversion, the methanol is continuously removed from the reaction mixture by distillation.[5] An excess of ethylene glycol is used to favor the forward reaction and minimize the sublimation of the dimethyl terephthalate derivative.[5] The temperature is gradually increased during this stage to maintain a sufficient reaction rate while minimizing the loss of ethylene glycol.[2]

Stage 2: Polycondensation

Once the transesterification is complete, a polycondensation catalyst, often an antimony, titanium, or germanium compound, is introduced.[1] The temperature is further increased, and a high vacuum is applied to the system.[2] During this stage, the bis(2-hydroxyethyl) 2,6-dichloroterephthalate monomers react with each other, eliminating ethylene glycol and forming the polyester chain.[2]

The removal of the ethylene glycol byproduct under vacuum is critical to shift the equilibrium towards the formation of a high molecular weight polymer.[2] The viscosity of the melt increases significantly as the polymer chains grow. The reaction is typically continued until a desired melt viscosity, corresponding to a target molecular weight, is achieved.

Influence of Chloro-Substituents:

The electron-withdrawing nature of the two chlorine atoms on the terephthalate ring is expected to increase the electrophilicity of the carbonyl carbons. This could potentially enhance the rate of nucleophilic attack by the hydroxyl groups of ethylene glycol during both transesterification and polycondensation. However, steric hindrance from the chlorine atoms might counteract this electronic effect to some extent. Furthermore, the presence of chlorine atoms will increase the molar mass of the repeating unit and may influence the polymer's crystallinity, glass transition temperature, and melting point.

Experimental Workflow Diagram

Polycondensation_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_post Post-Polymerization Monomers Charge Reactor: - this compound - Ethylene Glycol (excess) - Transesterification Catalyst (e.g., Zinc Acetate) Inert_Atmosphere Establish Inert Atmosphere (Nitrogen Purge) Monomers->Inert_Atmosphere Heat_1 Heat to 180-220°C Inert_Atmosphere->Heat_1 Methanol_Removal Distill off Methanol Heat_1->Methanol_Removal Monitor_1 Monitor Methanol Evolution Methanol_Removal->Monitor_1 Add_Catalyst Add Polycondensation Catalyst (e.g., Antimony Trioxide) Monitor_1->Add_Catalyst Completion of Stage 1 Heat_2 Increase Temperature to 260-280°C Add_Catalyst->Heat_2 Apply_Vacuum Gradually Apply High Vacuum (<1 Torr) Heat_2->Apply_Vacuum EG_Removal Remove Ethylene Glycol Apply_Vacuum->EG_Removal Monitor_2 Monitor Melt Viscosity EG_Removal->Monitor_2 Extrude Extrude Polymer Monitor_2->Extrude Target Viscosity Reached Cool_Quench Cool and Quench Extrude->Cool_Quench Pelletize Pelletize Cool_Quench->Pelletize Characterize Characterize Polymer Pelletize->Characterize

Caption: Workflow for the two-stage melt polycondensation synthesis.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentGradeSupplierComments
This compound>98% Puritye.g., Sigma-AldrichStore in a desiccator.
Ethylene GlycolAnhydrous, >99.8%e.g., Sigma-AldrichUse of anhydrous grade is critical to prevent side reactions.
Zinc Acetate DihydrateReagent Gradee.g., Fisher ScientificTransesterification catalyst.
Antimony(III) OxideHigh Purity, >99%e.g., Alfa AesarPolycondensation catalyst. Handle with appropriate safety precautions.
Nitrogen GasHigh Purity, >99.99%Local SupplierFor providing an inert atmosphere.

4.2. Equipment

  • Jacketed glass reactor (e.g., 500 mL) equipped with:

    • Mechanical stirrer with a high-torque motor and a suitable agitator (e.g., helical or anchor).

    • Heating mantle or circulating oil bath with precise temperature control.

    • Distillation head with a condenser and a collection flask.

    • Nitrogen inlet and outlet.

    • Vacuum port connected to a high-vacuum pump with a cold trap.

  • High-vacuum pump capable of reaching <1 Torr.

  • Schlenk line for inert atmosphere manipulation.

  • Temperature probes for monitoring melt and vapor temperatures.

  • Torque meter or ammeter for monitoring stirrer motor load (to estimate melt viscosity).

4.3. Step-by-Step Procedure

Stage 1: Transesterification

  • Reactor Setup and Inerting: Assemble the reactor system and ensure all joints are well-sealed. Purge the entire system with high-purity nitrogen for at least 30 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen throughout this stage.

  • Charging Reactants: Charge the reactor with this compound, ethylene glycol (in a 1:2.2 molar ratio), and zinc acetate (approximately 0.05-0.1% by weight of the dimethyl ester).

  • Heating and Methanol Removal: Begin stirring and gradually heat the reaction mixture to 180-200°C. Methanol will begin to distill off as the transesterification reaction proceeds.[5]

  • Temperature Ramp: Over a period of 2-3 hours, slowly increase the temperature to 220°C to maintain a steady rate of methanol distillation.[5]

  • Monitoring Completion: The transesterification stage is considered complete when approximately 95% of the theoretical amount of methanol has been collected in the receiving flask.

Stage 2: Polycondensation

  • Catalyst Addition: Cool the reaction mixture slightly to around 200°C. Add the polycondensation catalyst, antimony(III) oxide (approximately 0.03-0.05% by weight of the initial dimethyl ester), to the reactor.

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 260-280°C.

  • Vacuum Application: Slowly and carefully apply vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of about 1 hour. This gradual reduction is crucial to prevent excessive foaming of the oligomers.

  • Ethylene Glycol Removal: Ethylene glycol will now distill from the reaction mixture as the polycondensation proceeds. The high temperature and low pressure drive the equilibrium towards polymer formation.

  • Monitoring Polymerization: Continue the reaction under high vacuum and at 260-280°C. The progress of the polymerization can be monitored by the increase in the viscosity of the melt, which is indicated by an increase in the torque required for stirring (observed as an increase in the ammeter reading of the stirrer motor).

  • Termination: Once the desired melt viscosity is achieved (typically after 2-4 hours of polycondensation), terminate the reaction by releasing the vacuum with nitrogen and cooling the reactor.

  • Polymer Isolation: While still hot and molten, extrude the polymer from the reactor into a strand, which can be quenched in a water bath and subsequently pelletized.

Characterization of the Resulting Polymer

A thorough characterization of the synthesized poly(ethylene 2,6-dichloroterephthalate) is essential to understand its properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and to check for the incorporation of any side products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester linkages and the aromatic C-Cl bonds.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer. The presence of the bulky chlorine atoms may lead to a higher Tg compared to standard PET.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer. The chlorinated nature of the polymer may impart enhanced flame-retardant properties.

Safety and Troubleshooting

  • Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Antimony compounds are toxic and should be handled with care. High temperatures and vacuum require appropriate glassware and shielding.

  • Troubleshooting:

    • Low Molecular Weight: This can be due to insufficient vacuum, impurities in the monomers (especially water), or an incorrect stoichiometry of the reactants. Ensure a high-performance vacuum system and use anhydrous reagents.

    • Polymer Discoloration: This may be caused by thermal degradation at excessively high temperatures or the presence of oxygen. Maintain a strict inert atmosphere and carefully control the reaction temperature.

    • Foaming during Vacuum Application: Reduce the pressure more gradually to allow for controlled removal of volatiles.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the synthesis of poly(ethylene 2,6-dichloroterephthalate) via a two-stage melt polycondensation process. By carefully controlling the reaction parameters, particularly temperature, vacuum, and catalyst concentrations, a high molecular weight polyester with potentially novel properties can be reliably produced. The principles and methodologies described herein offer a solid foundation for researchers to explore the synthesis and applications of this and other halogenated aromatic polyesters.

References

  • Save My Exams. (2026). Formation of Polyesters. Retrieved from [Link]

  • NPTEL Archive. (n.d.). The synthesis of PET requires two steps. Retrieved from [Link]

  • PENPET Petrochemical Trading. (n.d.). Dimethyl terephthalate (DMT). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Thermoplastic Polyesters. Retrieved from [Link]

  • Google Patents. (n.d.). CATALYST SYSTEMS FOR POLYCONDENSATION REACTIONS.
  • MDPI. (n.d.). Effect of Polycondensation Catalyst on Fiber Structure Development in High-Speed Melt Spinning of Poly (Ethylene Terephthalate). Retrieved from [Link]

  • ResearchGate. (n.d.). Improved DMT process. Retrieved from [Link]

  • The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Liquid Crystal Polymers Utilizing Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Liquid Crystal Polymers (LCPs) using Dimethyl 2,6-dichloroterephthalate as a key monomer. The introduction of chlorine atoms onto the terephthalate moiety offers a strategic approach to modify the properties of the resulting polyesters, such as enhancing thermal stability and flame retardancy, while also influencing the liquid crystalline behavior. These wholly aromatic polyesters are noted for their exceptional mechanical strength, high-temperature performance, and chemical resistance, making them suitable for a wide range of advanced applications.[1] This guide outlines two primary synthesis methodologies: melt polycondensation and solution polycondensation, providing the scientific rationale behind the procedural steps and offering detailed experimental protocols.

Introduction: The Strategic Role of this compound in LCP Synthesis

Wholly aromatic liquid crystal polyesters are a class of high-performance polymers characterized by their rigid-rod molecular structure, which allows for the formation of ordered liquid crystalline phases in the melt.[2] The choice of monomer is critical in tailoring the final properties of the LCP. This compound offers several distinct advantages:

  • Enhanced Thermal Stability and Flame Retardancy: The presence of chlorine atoms on the aromatic ring is known to improve the thermal stability and inherent flame retardancy of the polymer.

  • Modification of Liquid Crystalline Properties: The chloro-substituents can disrupt the packing of the polymer chains, potentially lowering the melting point and broadening the temperature range of the liquid crystalline phase compared to their non-substituted counterparts. This can improve the processability of the resulting LCP.

  • Increased Reactivity: While electron-withdrawing groups like chlorine can deactivate the aromatic ring towards electrophilic substitution, they can activate the carbonyl carbons of the ester groups towards nucleophilic attack, which can be advantageous in the polycondensation reaction.

This application note will focus on the reaction of this compound with aromatic diols, such as 4,4'-biphenol and substituted hydroquinones, to form fully aromatic LCPs.

Polymerization Mechanism: Polycondensation

The synthesis of LCPs from this compound and an aromatic diol proceeds via a step-growth polycondensation reaction. Specifically, it is a transesterification reaction where the methyl ester groups of the terephthalate monomer react with the hydroxyl groups of the diol monomer. This reaction results in the formation of an ester linkage and the elimination of a small molecule, methanol, as a byproduct. The reaction is typically carried out at high temperatures and often in the presence of a catalyst to achieve a high degree of polymerization.[3]

The general reaction is as follows:

n (CH₃OOC-Ar¹-COOCH₃) + n (HO-Ar²-OH) → [-OOC-Ar¹-COO-Ar²-]n + 2n (CH₃OH)

Where Ar¹ represents the 2,6-dichloro-substituted benzene ring and Ar² represents the aromatic moiety of the diol.

To obtain high molecular weight polymers, the reaction equilibrium must be shifted towards the product side. This is typically achieved by the efficient removal of the methanol byproduct, often by performing the final stages of the polymerization under high vacuum.[4]

Experimental Protocols

Two primary methods for the synthesis of LCPs using this compound are detailed below: melt polycondensation and solution polycondensation. The choice of method depends on the specific monomers used, their melting points, and their solubility.

Method 1: Melt Polycondensation

Melt polycondensation is a solvent-free method that is often preferred for its simplicity and the ability to produce high molecular weight polymers directly. This method is suitable when the monomers and the resulting polymer are thermally stable at the required reaction temperatures.

3.1.1. Materials and Equipment

  • Monomers:

    • This compound (purified by recrystallization)

    • Aromatic diol (e.g., 4,4'-biphenol, hydroquinone diacetate) (purified by sublimation or recrystallization)

  • Catalyst: Antimony(III) oxide (Sb₂O₃), Zinc acetate, or Titanium(IV) isopropoxide

  • Heat Stabilizer (Optional): Triphenyl phosphite

  • Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Heating and Temperature Control: Heating mantle with a temperature controller.

  • Vacuum System: High-vacuum pump with a cold trap.

3.1.2. Experimental Workflow

melt_polycondensation cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Processing Monomers Charge Monomers, Catalyst, and Stabilizer Stage1 Stage 1: Transesterification (e.g., 180-220°C, N₂ atm) Methanol Distillation Monomers->Stage1 Heat Stage2 Stage 2: Pre-Polycondensation (Gradual Temp. Increase, e.g., to 250-280°C) Viscosity Increase Stage1->Stage2 Increase Temp. Stage3 Stage 3: Polycondensation (High Temp., e.g., 280-320°C, High Vacuum) High Molecular Weight Polymer Stage2->Stage3 Apply Vacuum Cooling Cooling under N₂ Stage3->Cooling Isolation Polymer Isolation Cooling->Isolation Characterization Characterization Isolation->Characterization

Caption: Workflow for Melt Polycondensation.

3.1.3. Step-by-Step Procedure

  • Charging the Reactor: In the reaction flask, combine equimolar amounts of this compound and the aromatic diol (e.g., 4,4'-biphenol). Add the catalyst (e.g., 0.05 mol% Sb₂O₃) and the heat stabilizer (e.g., 0.1 mol% triphenyl phosphite).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial stages of the reaction.

  • Transesterification Stage:

    • Begin stirring and gradually heat the reaction mixture to a temperature where the monomers melt and form a homogeneous solution (typically 180-220°C).

    • Methanol will begin to distill off as the transesterification reaction proceeds. Collect the distilled methanol in the collection flask. The theoretical amount of methanol should be collected during this stage.

  • Pre-Polycondensation Stage:

    • Once the majority of the methanol has been removed, slowly increase the temperature of the reaction mixture (e.g., to 250-280°C).

    • A noticeable increase in the viscosity of the melt will be observed.

  • Polycondensation Stage:

    • Gradually apply a high vacuum (e.g., <1 Torr) to the system while continuing to increase the temperature (e.g., to 280-320°C). The specific temperature will depend on the thermal stability of the monomers and the resulting polymer.

    • The high vacuum is crucial for removing the remaining methanol and driving the polymerization to completion to achieve a high molecular weight.

    • Continue the reaction under high vacuum until the desired melt viscosity is reached, which is indicated by the power consumption of the mechanical stirrer.

  • Cooling and Isolation:

    • Discontinue heating and break the vacuum by introducing nitrogen gas into the reactor.

    • Allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The solid polymer can then be isolated by carefully breaking the flask (if necessary) or by designing the reactor for easy removal of the solid product.

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating it in a non-solvent like methanol, followed by drying under vacuum.

3.1.4. Causality and Self-Validation

  • Equimolar Monomers: Stoichiometric balance is critical for achieving high molecular weight in step-growth polymerization.

  • Inert Atmosphere: Prevents oxidative degradation of the monomers and the polymer at high temperatures.

  • Gradual Temperature Increase and Vacuum Application: Prevents the sudden and vigorous boiling of the reaction mixture and ensures controlled removal of the byproduct.

  • High Vacuum: Essential for achieving a high degree of polymerization by effectively removing the methanol byproduct and shifting the reaction equilibrium.[4]

Method 2: Solution Polycondensation

Solution polycondensation is a suitable alternative when the monomers or the resulting polymer have low melting points or are not thermally stable at the temperatures required for melt polycondensation. It allows for better temperature control and can be performed at lower temperatures.

3.2.1. Materials and Equipment

  • Monomers: As in the melt polycondensation method.

  • Solvent: A high-boiling point, inert solvent such as diphenyl ether, a mixture of diphenyl ether and biphenyl (e.g., Dowtherm A), or a chlorinated aromatic solvent.

  • Catalyst: As in the melt polycondensation method.

  • Reaction Vessel: Similar to the melt polycondensation setup.

  • Dean-Stark Trap (Optional): Can be used for azeotropic removal of methanol if a suitable azeotrope-forming solvent is used.

3.2.2. Experimental Workflow

solution_polycondensation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Monomers Dissolve Monomers and Catalyst in Solvent Reflux Heat to Reflux (e.g., 180-250°C, N₂ atm) Methanol Removal Monomers->Reflux Heat Cooling Cooling Reflux->Cooling Precipitation Precipitate Polymer in Non-Solvent Cooling->Precipitation Purification Wash and Dry Precipitation->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for Solution Polycondensation.

3.2.3. Step-by-Step Procedure

  • Charging the Reactor: In the reaction flask, dissolve equimolar amounts of this compound and the aromatic diol in a suitable high-boiling solvent. Add the catalyst.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.

  • Polymerization:

    • Heat the reaction mixture to reflux with continuous stirring. The reaction temperature will be determined by the boiling point of the solvent (typically 180-250°C).

    • Methanol will be removed from the reaction mixture as it is formed, either by distillation or azeotropic distillation.

    • Monitor the progress of the reaction by measuring the amount of distilled methanol or by analyzing aliquots of the reaction mixture for viscosity.

  • Isolation and Purification:

    • After the desired reaction time (typically several hours), cool the reaction mixture to room temperature.

    • Pour the viscous polymer solution into a non-solvent (e.g., methanol, acetone) to precipitate the polymer.

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual solvent and unreacted monomers, and then dry it in a vacuum oven.

3.2.4. Causality and Self-Validation

  • High-Boiling Solvent: Allows the reaction to be carried out at a sufficiently high temperature to ensure a reasonable reaction rate while maintaining the reactants and the polymer in solution.

  • Efficient Methanol Removal: As with melt polycondensation, this is crucial for achieving a high molecular weight.

  • Precipitation and Washing: Ensures the removal of impurities and provides a pure polymer for subsequent characterization and application.

Data Presentation: Reaction Parameters and Expected Properties

The following table summarizes typical reaction parameters and expected properties for LCPs synthesized from this compound. The exact values will depend on the specific aromatic diol used and the reaction conditions.

ParameterMelt PolycondensationSolution Polycondensation
Monomers This compound, Aromatic DiolThis compound, Aromatic Diol
Catalyst Sb₂O₃, Zinc acetate, Ti(OR)₄Sb₂O₃, Zinc acetate, Ti(OR)₄
Temperature 180 - 320°C180 - 250°C
Pressure Atmospheric (N₂) then High Vacuum (<1 Torr)Atmospheric (N₂)
Reaction Time 4 - 8 hours6 - 12 hours
Solvent NoneDiphenyl ether, Dowtherm A
Expected Tg 120 - 180°C110 - 170°C
Expected Tm 250 - 350°C240 - 340°C
Solubility Soluble in phenolic solventsDependent on polymer structure

Characterization of the Resulting LCP

The synthesized LCPs should be characterized to determine their chemical structure, molecular weight, thermal properties, and liquid crystalline behavior.

  • Structural Characterization: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the polyester structure.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) or intrinsic viscosity measurements can be used to determine the molecular weight and molecular weight distribution of the polymer.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer.

  • Liquid Crystalline Properties: Polarized Optical Microscopy (POM) with a hot stage is a key technique to observe the liquid crystalline textures and determine the transition temperatures. X-ray Diffraction (XRD) can be used to study the ordering in the liquid crystalline and solid states.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • High temperatures and high vacuum are used in these procedures; appropriate shielding and precautions should be taken.

  • The solvents used in solution polycondensation are often flammable and/or toxic; handle with care.

  • Methanol is a toxic byproduct; ensure it is collected and disposed of properly.

Conclusion

The use of this compound provides a versatile platform for the synthesis of high-performance liquid crystal polymers. By carefully selecting the comonomer and the polymerization method, LCPs with a wide range of tailored properties can be achieved. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis and characterization of these advanced materials.

References

  • European Patent Office. (n.d.). EP2682414A1 - Method for preparing wholly aromatic liquid crystalline polyester resin and resin prepared by the method, and compound including the resin. Google Patents.
  • Google Patents. (n.d.). US8192645B2 - Liquid crystal polyester resin composition for camera module.
  • Kamal, M. R., & Huang, T. (n.d.). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes. PubMed Central. Retrieved from [Link]

  • Sandhya, T. E., & Sivaram, S. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Retrieved from [Link]

  • SciSpace. (n.d.). Phase-Transfer Catalyzed Polycondensation of α,α′-Dichloro- p -xylene with 2,2-Bis(4-hydroxyphenyl)propane. Retrieved from [Link]

  • European Patent Office. (n.d.). EP3279234A1 - Crystalline wholly aromatic polyester and method for producing same. Google Patents.
  • MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. Retrieved from [Link]

  • University of Maryland. (n.d.). Polycondensation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002042253A1 - Dimethyl terephthalate composition and process for producing the same.
  • Google Patents. (n.d.). US7884173B2 - Aromatic polyester and manufacturing process thereof.
  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Linear high molecular weight ladder polymers by optimized polycondensation of tetrahydroxytetramethylspirobisindane and 1,4-dicy. PubMed Central. Retrieved from [Link]

Sources

Experimental Protocol for the Polycondensation of Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Novel Aromatic Polyesters

Abstract & Introduction

Aromatic polyesters are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] While materials like poly(ethylene terephthalate) (PET) are ubiquitous, the strategic incorporation of halogenated monomers opens new avenues for creating polymers with tailored properties. The chlorine atoms on the aromatic ring of Dimethyl 2,6-dichloroterephthalate (DM-2,6-DCTP) can impart increased flame retardancy, modify solubility characteristics, and provide reactive sites for post-polymerization functionalization.

This application note provides a comprehensive, field-proven guide for the synthesis of novel aromatic polyesters via a two-stage melt polycondensation of DM-2,6-DCTP with a diol, exemplified here with 1,4-butanediol (BDO). The protocol is designed for researchers in materials science, polymer chemistry, and drug development, offering a robust framework for producing high-molecular-weight, well-defined polymers. We delve into the causality behind each step, ensuring the protocol is not just a series of instructions, but a self-validating system for reproducible success.

Reaction Principle: Two-Stage Melt Polycondensation

The synthesis of polyesters from a dialkyl ester and a diol is a classic example of a condensation polymerization, specifically proceeding through a transesterification pathway.[2][3] To achieve high molecular weights, the reaction equilibrium must be continuously shifted towards the product side. This is accomplished by the efficient removal of volatile byproducts in a two-stage process.

Stage 1: Transesterification. In the initial stage, DM-2,6-DCTP reacts with an excess of 1,4-butanediol in the presence of a transesterification catalyst, such as zinc acetate. This reaction forms low-molecular-weight oligomers and releases methanol as a byproduct. The removal of methanol via distillation drives this initial equilibrium forward.[3]

Stage 2: Polycondensation. Once the transesterification is largely complete, a polycondensation catalyst (e.g., antimony trioxide) is introduced. The temperature is significantly increased, and a high vacuum is applied. Under these conditions, the oligomers condense further, eliminating 1,4-butanediol, which is removed from the system.[2] This critical step dramatically increases the polymer chain length and, consequently, the molecular weight. The viscosity of the molten polymer increases noticeably during this stage, serving as a physical indicator of successful polymerization.

Monomers Monomers Charged (DM-2,6-DCTP + BDO) + Zn(OAc)₂ Catalyst Transesterification Stage 1: Transesterification (180-220°C, N₂ atm) Monomers->Transesterification Methanol_Removal Methanol (CH₃OH) Byproduct Removed Transesterification->Methanol_Removal Oligomers Formation of Bis(4-hydroxybutyl) Oligomers Transesterification->Oligomers Catalyst_Add Add Sb₂O₃ Catalyst & Stabilizer Oligomers->Catalyst_Add Polycondensation Stage 2: Polycondensation (260-280°C, High Vacuum) Catalyst_Add->Polycondensation BDO_Removal 1,4-Butanediol (BDO) Byproduct Removed Polycondensation->BDO_Removal Polymer High Molecular Weight Polyester Formed Polycondensation->Polymer Extrusion Polymer Extrusion & Cooling Polymer->Extrusion Characterization Purification & Characterization Extrusion->Characterization

Caption: High-level workflow for the two-stage melt polycondensation process.

Detailed Experimental Protocol

Materials & Equipment
Category Item Purity/Grade Supplier Example Rationale
Monomers This compound (DM-2,6-DCTP)>99%Sigma-AldrichThe primary aromatic monomer.
1,4-Butanediol (BDO)Anhydrous, >99%Alfa AesarThe co-monomer; must be dry to prevent side reactions.
Catalysts Zinc Acetate (Zn(OAc)₂)>99%Fisher ScientificEfficient transesterification catalyst.[4]
Antimony (III) Oxide (Sb₂O₃)>99%Strem ChemicalsStandard, effective polycondensation catalyst.[2]
Stabilizer Phosphoric Acid (H₃PO₄)85% aq. solutionVWRDeactivates the transesterification catalyst before high-temp stage.[3]
Solvents Dichloromethane (DCM) / ChloroformHPLC GradeVariousFor dissolving the final polymer for purification/analysis.
MethanolACS GradeVariousA non-solvent used for precipitating and washing the polymer.
Gases Nitrogen (N₂) or Argon (Ar)High Purity, <5 ppm O₂AirgasProvides an inert atmosphere to prevent oxidative degradation.
Equipment - 250 mL three-neck round-bottom flask- Mechanical overhead stirrer with a high-torque motor and glass stir rod/paddle- Heating mantle with temperature controller- Short-path distillation head with condenser- Graduated receiving flask- High-vacuum pump (<1 Torr)- Cold trap (Dry ice/acetone or liquid N₂)- Schlenk line or inert gas manifoldN/AVariousStandard equipment for melt polymerization under inert/vacuum conditions.
Step-by-Step Methodology

Scientist's Note: Absolute dryness of the reaction vessel and reagents is paramount. Water can hydrolyze the ester monomers and interfere with the catalysts, preventing the formation of high-molecular-weight polymer. All glassware should be oven-dried at 120°C overnight and assembled hot under a flow of inert gas.

Phase 1: Reactor Setup and Charging

  • Assemble the reaction apparatus (flask, stirrer, gas inlet, distillation head) while hot and maintain a positive pressure of dry nitrogen gas.

  • Charge the reaction flask with this compound (e.g., 27.9 g, 0.1 mol).

  • Add the transesterification catalyst, Zinc Acetate (e.g., 0.018 g, ~0.05 mol% relative to DM-2,6-DCTP).

  • Add 1,4-Butanediol. A molar ratio of BDO to DM-2,6-DCTP of 2.2:1 is recommended to drive the reaction and compensate for losses during distillation (e.g., 19.8 g, 0.22 mol).[3]

  • Equip the distillation head with a collection flask. Begin gentle stirring (~50-100 RPM) to mix the solids.

Phase 2: Transesterification

  • Begin heating the reaction mixture under a slow, steady flow of nitrogen.

  • Gradually increase the temperature to 180°C. The reactants will melt and form a clear solution.

  • Continue to slowly raise the temperature from 180°C to 220°C over approximately 2-3 hours.

  • Methanol will begin to distill as the reaction proceeds.[3] Monitor the rate of distillation and collect the condensate in the receiving flask.

  • The reaction is considered complete when ~95% of the theoretical amount of methanol has been collected (for 0.1 mol DM-2,6-DCTP, this is ~6.1 mL).

Phase 3: Polycondensation

  • Once methanol distillation ceases, cool the reaction mixture slightly to ~200°C.

  • Briefly remove the gas inlet and add the polycondensation catalyst, Antimony (III) Oxide (e.g., 0.012 g, ~0.03 mol% relative to DM-2,6-DCTP), and the stabilizer, a single drop of 85% Phosphoric Acid.

  • Re-establish the inert atmosphere and increase the temperature to 260°C.

  • Once the temperature has stabilized, gradually apply vacuum over 30-45 minutes, ensuring that the molten oligomers do not foam excessively into the distillation apparatus. Protect the pump with a cold trap.

  • Slowly increase the temperature to 270-280°C while increasing the vacuum to the maximum level (<1 Torr).[2]

  • Excess 1,4-butanediol will now distill off. A significant increase in the viscosity of the melt will be observed. Increase the stirrer motor's torque to maintain agitation (~100-150 RPM). The difficulty in stirring is a direct indicator of increasing molecular weight.

  • Continue the reaction under these conditions for 3-4 hours, or until the desired melt viscosity is achieved.

Phase 4: Polymer Recovery and Purification

  • Release the vacuum with nitrogen gas and turn off the heating.

  • While the polymer is still hot and molten, carefully extrude it from the reaction flask by applying positive nitrogen pressure or by carefully removing the stirrer and pouring. Collect the polymer onto a heat-resistant surface (e.g., a PTFE sheet).

  • Allow the polymer to cool completely to room temperature. It will likely be a tough, opaque, or semi-crystalline solid.

  • For purification, mechanically break the polymer into smaller pieces. Dissolve it in a suitable solvent like dichloromethane or chloroform (this may require heating and extended stirring).

  • Once dissolved, precipitate the polymer by slowly pouring the solution into a 10-fold excess of a non-solvent like vigorously stirred methanol.

  • Collect the purified polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 70°C overnight until a constant weight is achieved.

Characterization & Expected Results

The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

cluster_Polymer Product Monomer1 This compound Polymer Poly(butylene 2,6-dichloro-terephthalate) Monomer1->Polymer + Monomer2 1,4-Butanediol Monomer2->Polymer Byproduct1 Methanol (Stage 1) Byproduct2 1,4-Butanediol (Stage 2)

Caption: Chemical transformation showing reactants, product, and byproducts.

Spectroscopic Analysis
  • FT-IR (Attenuated Total Reflectance): The IR spectrum provides a quick validation of the polymerization.

    • Expected Peaks: A strong carbonyl (C=O) stretch for the ester group around 1735-1745 cm⁻¹. Prominent C-O stretching bands around 1270 cm⁻¹ and 1100 cm⁻¹.[1]

    • Key Insight: The disappearance of the broad -OH stretching band from the 1,4-butanediol monomer (typically ~3300 cm⁻¹) is a strong indicator of successful polymerization.

  • ¹H NMR Spectroscopy (in CDCl₃ or similar solvent):

    • Expected Signals: Signals corresponding to the aromatic protons of the terephthalate unit, and signals for the methylene protons of the 1,4-butanediol unit integrated in the polymer backbone. The absence of signals from the methyl ester protons of the starting monomer (~3.9 ppm) confirms high conversion.

Molecular Weight and Thermal Analysis

The following table summarizes typical parameters and expected outcomes for this synthesis.

ParameterTypical ValueExpected Result / Observation
Reaction Conditions
Monomer Ratio (BDO:DM-2,6-DCTP)2.2 : 1.0Drives transesterification.
Transesterification Temp.180 → 220 °CSteady distillation of methanol.
Polycondensation Temp.270 - 280 °CSteady distillation of BDO.
Final Vacuum< 1 TorrEssential for achieving high molecular weight.
Polymer Properties
Weight-Average M.W. (Mw)30,000 - 70,000 g/mol Dependent on polycondensation time and vacuum efficiency.[5]
Polydispersity Index (PDI)1.8 - 2.5Typical for step-growth polymerization.[6]
Glass Transition Temp. (Tg)80 - 120 °CVaries with final molecular weight and specific diol used.[6]
Melting Temp. (Tm)200 - 250 °CIndicates a semi-crystalline material.[6]

Troubleshooting & Final Remarks

  • Problem: Low molecular weight polymer is obtained.

    • Cause & Solution: This is often due to an inefficient vacuum, leaks in the system, or impurities (especially water) in the monomers. Ensure all seals are tight, the vacuum pump is performing correctly, and monomers are anhydrous. Extending the polycondensation time can also increase molecular weight.

  • Problem: The polymer is very dark in color.

    • Cause & Solution: Darkening can result from oxidative degradation at high temperatures. Maintain a strict inert atmosphere throughout the entire process, especially during the heat-up phases. Ensure the stabilizer is added correctly before the final high-temperature stage.

  • Problem: The polymer is insoluble.

    • Cause & Solution: Wholly aromatic polyesters can have limited solubility.[1] This is an inherent property. If characterization in solution is necessary, screening a range of aggressive solvents (e.g., hexafluoroisopropanol, m-cresol) at elevated temperatures may be required.

This protocol provides a reliable and well-grounded method for the synthesis of novel polyesters from this compound. By understanding the chemical principles behind each step, researchers can adapt this procedure to different diols and reaction scales to develop new materials with unique and valuable properties.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters. Retrieved from [Link]

  • Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Retrieved from [Link]

  • PubMed. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Retrieved from [Link]

  • ResearchGate. (2000). LCP aromatic polyesters by esterolysis melt polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a novel rigid rod polymer based on 2,6-dihydroxyterephthalic acid and 2,3,5,6-tetraminopyridine. Retrieved from [Link]

  • ResearchGate. (2006). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013098847A2 - Process for preparation of poly-esters and co-polyesters.
  • MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Characterization of Copolymers of Poly(ethylene terephthalate) and Cyclohexane Dimethanol in a Semibatch Reactor (Including the Process Model). Retrieved from [Link]

Sources

Application Note: Pilot-Scale Synthesis of Dimethyl 2,6-Dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in pilot-scale chemical synthesis.

Introduction

Dimethyl 2,6-dichloroterephthalate (DM-2,6-DCTP) is a halogenated aromatic ester of significant interest as a monomer for specialty polymers and as a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its rigid, chlorinated backbone imparts unique properties such as enhanced thermal stability, flame retardancy, and specific biological activity to the resulting materials and molecules. The transition from laboratory-scale synthesis to pilot-plant production presents a unique set of challenges, including reaction control, process safety, and product purity at scale.

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of this compound. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for pilot-scale operations.

Synthetic Strategy: A Two-Step Approach

The most viable and scalable synthetic route to this compound involves a two-step process:

  • Oxidation: The liquid-phase oxidation of 2,6-dichloro-p-xylene to 2,6-dichloroterephthalic acid.

  • Esterification: The subsequent Fischer esterification of 2,6-dichloroterephthalic acid with methanol to yield the desired dimethyl ester.

This approach is favored for its use of readily available starting materials and its adaptability to standard pilot-plant equipment.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification 2_6_dichloro_p_xylene 2,6-Dichloro-p-xylene Oxidation_Process Liquid-Phase Oxidation (Co/Mn/Br Catalyst, Acetic Acid) 2_6_dichloro_p_xylene->Oxidation_Process Feed 2_6_dichloroterephthalic_acid 2,6-Dichloroterephthalic Acid Oxidation_Process->2_6_dichloroterephthalic_acid Product Esterification_Process Fischer Esterification (Methanol, H₂SO₄ Catalyst) 2_6_dichloroterephthalic_acid->Esterification_Process Feed Dimethyl_2_6_dichloroterephthalate This compound Esterification_Process->Dimethyl_2_6_dichloroterephthalate Final Product Oxidation_Reactor_Setup reactor Jacketed Reactor Agitator (Gas-Inducing Impeller) Temperature & Pressure Sensors Bottom Discharge Valve reflux Reflux Condenser reactor:head->reflux product_out Product Slurry (2,6-Dichloroterephthalic Acid) reactor->product_out air_in Compressed Air/O₂ Inlet air_in->reactor reflux->reactor:head Condensate Return reagents 2,6-Dichloro-p-xylene Acetic Acid Catalyst Solution reagents->reactor:head

Caption: Pilot-scale reactor setup for the oxidation of 2,6-dichloro-p-xylene.

Detailed Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2,6-Dichloro-p-xylene175.0517.5100
Acetic Acid (glacial)60.05150-
Cobalt(II) Acetate Tetrahydrate249.080.251.0
Manganese(II) Acetate Tetrahydrate245.090.251.0
Sodium Bromide102.890.11.0

Procedure:

  • Reactor Charging: Charge the reactor with glacial acetic acid. Begin agitation.

  • Catalyst Dissolution: Add cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide to the reactor. Stir until the catalysts are fully dissolved.

  • Substrate Addition: Add 2,6-dichloro-p-xylene to the reactor.

  • Pressurization and Heating: Seal the reactor and pressurize with nitrogen to 15-20 bar. Heat the reaction mixture to 175-200°C.

  • Oxidation: Once the target temperature is reached, switch the gas feed from nitrogen to compressed air or an oxygen/nitrogen mixture. Maintain the pressure at 15-30 bar. The reaction is exothermic and will require cooling to maintain a constant temperature.

  • Reaction Monitoring: Monitor the reaction progress by analyzing off-gas for oxygen consumption and by taking periodic samples for HPLC analysis to determine the disappearance of the starting material and the formation of the product.

  • Cooling and Depressurization: Once the reaction is complete (typically 4-6 hours), stop the oxidant flow and cool the reactor to room temperature. Slowly and safely vent the excess pressure.

  • Product Isolation: The 2,6-dichloroterephthalic acid will precipitate out of the acetic acid as a white solid. The product slurry can be filtered directly, or the solvent can be partially removed by distillation to improve filtration efficiency.

  • Washing and Drying: Wash the filter cake with fresh acetic acid and then with water to remove residual catalysts and solvent. Dry the product in a vacuum oven.

Part 2: Pilot-Scale Synthesis of this compound

The synthesized 2,6-dichloroterephthalic acid is then converted to its dimethyl ester via Fischer esterification. This is a classic and cost-effective method for large-scale ester production. [1]

Core Principles and Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [2]To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is used, and the water formed during the reaction is removed. Concentrated sulfuric acid is a common and effective catalyst for this transformation. [1][3]

Pilot-Scale Reactor Setup

The same or a similar reactor to the one used for the oxidation can be employed for the esterification. Key features for this step include:

  • A robust reflux condenser.

  • A system for the safe addition of the acid catalyst.

  • The ability to distill off excess methanol and water.

Detailed Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2,6-Dichloroterephthalic Acid235.0223.5100
Methanol32.041605000
Sulfuric Acid (98%)98.082.020.4

Procedure:

  • Reactor Charging: Charge the reactor with 2,6-dichloroterephthalic acid and methanol. The large excess of methanol also serves as the solvent.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition is exothermic, and the temperature should be monitored.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the conversion of the dicarboxylic acid to the diester.

  • Solvent Removal: Once the reaction is complete, distill off the excess methanol. This can be done at atmospheric pressure or under reduced pressure to lower the temperature.

  • Work-up: Cool the reaction mixture and slowly add it to a large volume of cold water or ice. The this compound will precipitate as a white solid.

  • Neutralization: Neutralize the aqueous slurry with a base, such as sodium bicarbonate, to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

  • Product Isolation: Filter the solid product and wash it thoroughly with water until the washings are neutral.

  • Drying: Dry the this compound in a vacuum oven at a temperature below its melting point.

Purification and Analysis

For many applications, the crude this compound may require further purification.

  • Recrystallization: The product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to achieve high purity.

  • Analytical Characterization: The purity of the final product should be confirmed by analytical methods such as:

    • HPLC: To determine the percentage purity and identify any impurities. [4] * GC-MS: To confirm the molecular weight and fragmentation pattern.

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

6.1. Chemical Hazards:

  • 2,6-Dichloro-p-xylene: Irritant. Handle in a well-ventilated area.

  • Acetic Acid: Corrosive and flammable. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Cobalt and Manganese Salts: Can be harmful if inhaled or ingested. Avoid creating dust.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Chlorinated Aromatic Compounds: Handle with care as a class of compounds, as some can be persistent and toxic. [5] 6.2. Process Safety:

  • High-Pressure Reactions: The oxidation step is conducted under high pressure. Ensure the reactor is rated for the intended operating conditions and that all safety relief systems are in place and functional.

  • Exothermic Reactions: Both the oxidation and the acid addition in the esterification are exothermic. Ensure adequate cooling capacity and temperature control to prevent runaway reactions.

  • Flammable Solvents: Methanol and acetic acid are flammable. Use intrinsically safe equipment and ensure the pilot plant is properly grounded to prevent static discharge.

6.3. Personal Protective Equipment (PPE):

  • Safety glasses or goggles and a face shield.

  • Chemical-resistant gloves (e.g., butyl rubber for acids and methanol).

  • Flame-retardant lab coat.

  • Appropriate respiratory protection, especially when handling powders or volatile liquids.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Google Patents.
  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Pardal, T.; et al. p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC, 2023.
  • Lee, J. H.; et al. Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN).
  • New Jersey Department of Health. HAZARD SUMMARY: TEREPHTHALIC ACID. [Link]

  • Google Patents.
  • Wang, H.; et al. Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization.
  • Chen, J.; et al. Research for the process of esterifying 2,6-naphthalene dicarboxylic acid by methanol - Determination for the optimum catalyst and the reaction conditions.
  • Queiroz, A. C.; et al. p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development.
  • McGregor, D. B. Toxicological review and oral risk assessment of terephthalic acid (TPA)
  • Carl ROTH.
  • Google Patents. Liquid phase oxidation of p-xylene to terephthalic acid. US3850981A.
  • Benchchem.
  • Benchchem.
  • Google Patents.
  • Deborde, M.; et al. Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • MDPI. Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. [Link]

  • Google Patents. Synthesis method of 2,6-dichloropyridine. CN104478794A.
  • Organic Syntheses. Benzene, 2,4-dichloro-1-methoxy.
  • Van Loon, L. L.; Allen, H. C. Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study. OSU Chemistry, 2004.
  • Ministry of the Environment, Government of Japan. Analytical Methods.
  • Reliance Industries Limited.
  • Russian Journal of General Chemistry. Methods for the Synthesis of Phthalic Acid Dichlorides.
  • Google Patents.
  • Green Chemistry. Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids. RSC Publishing, 2011.
  • Strem.
  • de Oliveira, L. S.; et al. Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM.
  • ResearchGate. Conversion of Carboxylic Acids into Esters without Use of Alcohols.
  • LGC Standards.
  • ResearchGate.
  • Google Patents. Simple preparation method of 2, 6-dichlorophenylacetic acid. CN109809984B.
  • Nanayakkara, N. P. G. S.; et al. Method for Quantification of Methanol and Sulfuric Acid Required for Esterification of High Free Fatty Acid Oils in Biodiesel Production.
  • Thompson Rivers University.

Sources

Application Notes and Protocols: Dimethyl 2,6-dichloroterephthalate in Flame-Retardant Materials

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and materials development professionals on the utilization of Dimethyl 2,6-dichloroterephthalate (DMCDT) as a potential flame-retardant additive in polymeric materials. This document outlines the theoretical framework, synthesis, incorporation protocols, and evaluation methods for assessing the efficacy of DMCDT in enhancing the fire resistance of polymers, particularly polyesters.

Introduction: The Rationale for this compound as a Flame Retardant

The pursuit of effective and reliable flame retardants is a critical aspect of polymer science, driven by stringent safety standards across various industries. Halogenated compounds have long been a cornerstone of flame-retardant chemistry due to their high efficiency in the gas phase of combustion. This compound, a chlorinated aromatic ester, presents itself as a compelling candidate for a reactive or additive flame retardant.

The molecular architecture of DMCDT offers a dual-pronged approach to flame retardancy. The presence of chlorine atoms facilitates a gas-phase inhibition mechanism, where the release of chlorine radicals during combustion can interrupt the free-radical chain reactions that propagate fire.[1] Concurrently, the terephthalate backbone is anticipated to contribute to char formation in the condensed phase, creating a thermal barrier that insulates the underlying polymer from the heat source.[2] This dual-action potential makes DMCDT a subject of significant interest for imparting flame resistance, particularly in polymers like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), where its structural similarity could enhance compatibility and performance.

Chemical Structure and Properties
PropertyValueSource
IUPAC Name Dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate
CAS Number 264276-14-4
Molecular Formula C₁₀H₈Cl₂O₄
Molecular Weight 263.08 g/mol
Appearance White to off-white crystalline solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water; soluble in organic solvents (predicted)[3]

Proposed Mechanism of Flame Retardancy

The flame-retardant action of this compound is hypothesized to occur through a combination of gas-phase and condensed-phase mechanisms.

  • Gas-Phase Inhibition: Upon thermal decomposition, the C-Cl bonds in DMCDT are expected to cleave, releasing chlorine radicals (Cl•) into the gas phase. These radicals are highly effective at quenching the high-energy H• and OH• radicals that are crucial for the propagation of the combustion chain reaction.[1][4] This "radical trap" mechanism reduces the flammability of the volatile decomposition products.

  • Condensed-Phase Charring: The aromatic terephthalate structure can promote the formation of a stable carbonaceous char layer on the polymer surface during combustion.[2] This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and reducing the release of flammable volatiles into the gas phase. The presence of chlorine may also influence the charring process.

Caption: Proposed dual-action flame retardancy mechanism of DMCDT.

Synthesis of this compound

Protocol: Esterification of 2,6-Dichloroterephthalic Acid

Materials:

  • 2,6-Dichloroterephthalic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or a solid acid catalyst (e.g., β-zeolite)[6]

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloroterephthalic acid and an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture. Alternatively, a solid acid catalyst can be used for a more environmentally benign process.[6]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • If a solid acid catalyst was used, filter it off.[5]

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Caption: General workflow for the synthesis of DMCDT.

Incorporation into Polymeric Materials

This compound can be incorporated into polymers either as an additive through melt blending or as a reactive co-monomer during polymerization.

Protocol 1: Melt Blending into Polyester (PET or PBT)

Materials:

  • Polymer pellets (e.g., PET, PBT)

  • This compound powder

  • Twin-screw extruder

  • Injection molder or compression molder

Procedure:

  • Thoroughly dry the polymer pellets and DMCDT powder in a vacuum oven to remove any residual moisture.

  • Prepare physical blends of the polymer pellets and DMCDT at various weight percentages (e.g., 5%, 10%, 15%, 20%).

  • Set the temperature profile of the twin-screw extruder appropriate for the chosen polymer.

  • Feed the physical blend into the extruder and melt compound the materials.

  • Cool the extrudate in a water bath and pelletize.

  • Dry the resulting flame-retardant polymer pellets.

  • Use an injection molder or compression molder to prepare test specimens of the required dimensions for flammability testing.

Protocol 2: Reactive Incorporation via Co-polymerization (Conceptual)

DMCDT could potentially be used as a co-monomer in the synthesis of polyesters. This would involve a transesterification reaction with a diol (e.g., ethylene glycol). This reactive approach would permanently incorporate the flame-retardant moiety into the polymer backbone, preventing leaching.

Evaluation of Flame-Retardant Performance

The efficacy of this compound as a flame retardant should be assessed using standardized testing methods.

Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Prepare vertically oriented test specimens of the flame-retardant polymer.

  • Place the specimen in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen with a known oxygen concentration into the chimney.

  • Ignite the top of the specimen.

  • Observe if the specimen self-extinguishes or continues to burn.

  • Adjust the oxygen concentration and repeat the test until the minimum concentration required to sustain combustion is determined. A higher LOI value indicates better flame retardancy.

Protocol: UL-94 Vertical Burn Test

The UL-94 test is a widely used method to classify the flammability of plastic materials.[7]

  • Condition the test specimens at a specified temperature and humidity.

  • Mount a specimen vertically in a test chamber.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time.

  • Reapply the flame for another 10 seconds.

  • Record the second afterflame time and the afterglow time.

  • Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the test criteria. A V-0 rating represents the highest level of flame retardancy in this classification.[8]

ClassificationAfterflame Time (each application)Total Afterflame Time (5 specimens)Afterflame + Afterglow TimeFlaming Drips
V-0 ≤ 10 s≤ 50 s≤ 30 sNo
V-1 ≤ 30 s≤ 250 s≤ 60 sNo
V-2 ≤ 30 s≤ 250 s≤ 60 sYes

Conclusion and Future Perspectives

This compound holds theoretical promise as a flame retardant for polymeric materials, leveraging the established efficacy of halogenated compounds and the potential for char formation. The protocols outlined in these application notes provide a systematic approach for its synthesis, incorporation into polymers, and the evaluation of its flame-retardant properties. It is imperative for researchers to conduct thorough experimental validation of these proposed methods to ascertain the practical performance of DMCDT. Future work should focus on optimizing the loading levels of DMCDT in various polymers, investigating potential synergistic effects with other flame retardants, and conducting a comprehensive analysis of the thermal decomposition products to fully elucidate its mechanism of action.

References

Sources

Application Note: Structural Elucidation of Dimethyl 2,6-dichloroterephthalate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl 2,6-dichloroterephthalate is a symmetrically substituted aromatic diester of significant interest in polymer chemistry and as a building block in organic synthesis. Its chemical structure, characterized by the presence of two electron-withdrawing chlorine atoms and two methyl ester groups on a central benzene ring, gives rise to unique electronic and steric properties. Accurate structural confirmation and purity assessment are paramount for its application in materials science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of such organic molecules. This application note provides a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of this compound, including a detailed experimental protocol and an in-depth analysis of the spectral data based on established principles of chemical shift theory.

Molecular Structure and Symmetry Considerations

The structure of this compound possesses a C₂ᵥ symmetry axis. This symmetry dictates that certain protons and carbon atoms are chemically and magnetically equivalent, which simplifies the expected NMR spectra. Specifically:

  • The two protons on the aromatic ring (at positions 3 and 5) are equivalent.

  • The six protons of the two methyl ester groups are equivalent.

  • The two carbon atoms of the methyl groups are equivalent.

  • The two carbonyl carbons of the ester groups are equivalent.

  • The two aromatic carbons bearing the chlorine atoms (C2 and C6) are equivalent.

  • The two aromatic carbons bearing the ester groups (C1 and C4) are equivalent.

  • The two aromatic carbons bearing the hydrogen atoms (C3 and C5) are equivalent.

This high degree of symmetry leads to a simplified NMR spectrum with a reduced number of signals, each representing a set of equivalent nuclei.

Experimental Protocol

Sample Preparation

The choice of solvent is critical for NMR analysis as it must dissolve the analyte without interfering with its signals. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak.

  • Procedure:

    • Accurately weigh approximately 10-15 mg of high-purity this compound.

    • Transfer the solid into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer. These parameters are designed to provide a high-quality spectrum with good signal-to-noise and resolution in a reasonable timeframe.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30 (30° pulse angle)zgpg30 (power-gated decoupling, 30° pulse)
Acquisition Time 4.0 seconds1.5 seconds
Relaxation Delay (d1) 2.0 seconds2.0 seconds
Number of Scans 161024
Spectral Width 16 ppm (approx. 6400 Hz)240 ppm (approx. 24000 Hz)
Referencing TMS (δ 0.00 ppm)CDCl₃ (δ 77.16 ppm)

Causality Behind Experimental Choices:

  • A 30° pulse angle is used for both ¹H and ¹³C acquisition as it allows for a shorter relaxation delay (d1) compared to a 90° pulse, thus reducing the total experiment time without significantly compromising signal intensity for routine analysis.

  • Power-gated proton decoupling is employed during the ¹³C experiment to collapse ¹³C-¹H couplings, resulting in sharp singlet signals for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Predicted NMR Data and Assignments

Due to the absence of a publicly available, experimentally verified spectrum for this compound, the following assignments are predicted based on the analysis of structurally similar compounds, such as Dimethyl terephthalate, and established substituent chemical shift (SCS) effects.[1]

¹H NMR Spectral Data (Predicted)
Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
A~ 7.8Singlet2HAromatic H
B~ 3.9Singlet6H-OCH₃
¹³C NMR Spectral Data (Predicted)
Signal Label Predicted Chemical Shift (δ, ppm) Assignment
C~ 164C=O
D~ 135C-Cl
E~ 133C-COOCH₃
F~ 131C-H
G~ 53-OCH₃

Spectral Interpretation and Justification

The predicted spectra are remarkably simple due to the molecule's symmetry.

¹H NMR Spectrum Analysis
  • Aromatic Protons (A): The parent compound, Dimethyl terephthalate, exhibits a singlet for its four equivalent aromatic protons at approximately 8.09 ppm in CDCl₃.[2][3] In this compound, the two remaining aromatic protons are in a meta-position relative to each other, which would typically result in a small coupling. However, due to their chemical equivalence, they are expected to appear as a sharp singlet. The chlorine atoms are strongly electron-withdrawing and deshielding. However, they are ortho to the ester groups and meta to the protons. The net electronic effect of the two chloro and two ester groups is predicted to result in a chemical shift slightly upfield of the parent terephthalate, estimated around 7.8 ppm .

  • Methyl Protons (B): The six protons of the two methyl ester groups are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their chemical environment is very similar to that in Dimethyl terephthalate, where they resonate at approximately 3.94 ppm.[2] Therefore, a similar chemical shift of around 3.9 ppm is predicted.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C): The carbonyl carbon of the ester group is expected to be in the typical downfield region for esters. In Dimethyl terephthalate, this signal appears around 166 ppm. The electronic environment is similar in the 2,6-dichloro derivative, so a comparable chemical shift of ~164 ppm is anticipated.

  • Aromatic Carbons (D, E, F):

    • C-Cl (D): The carbons directly attached to the electronegative chlorine atoms (ipso-carbons) are expected to be significantly deshielded. Based on additive substituent effects, the chemical shift for these carbons is predicted to be around ~135 ppm .[1]

    • C-COOCH₃ (E): The carbons attached to the ester groups are also ipso-carbons. Their chemical shift is influenced by both the ester substituent and the two meta-chlorine atoms. A predicted value of ~133 ppm is reasonable.

    • C-H (F): The protonated aromatic carbons are influenced by the ortho-chlorine and ortho-ester groups. Their chemical shift is predicted to be in the aromatic region, around ~131 ppm .

  • Methyl Carbon (G): The methyl carbons of the ester groups are expected in the typical range for such functionalities. In Dimethyl terephthalate, this signal is at approximately 52 ppm. A similar value of ~53 ppm is predicted for the title compound.

Visualizations

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition (zg30) transfer->h1_acq c13_acq ¹³C NMR Acquisition (zgpg30) transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS/CDCl3) baseline->reference integrate Integration (¹H) assign_h1 Assign ¹H Signals integrate->assign_h1 reference->integrate assign_c13 Assign ¹³C Signals reference->assign_c13 structure Structure Confirmation assign_h1->structure assign_c13->structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note outlines a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. Based on the molecular symmetry and the known effects of chloro and methyl ester substituents on aromatic systems, a complete and reasoned spectral assignment has been predicted. The high symmetry of the molecule results in a simple and readily interpretable set of spectra, allowing for straightforward structural verification and purity assessment. The provided methodology serves as a robust guideline for researchers and professionals in the fields of chemical synthesis, polymer science, and drug development.

References

  • PubChem. Dimethyl terephthalate. National Center for Biotechnology Information. [Link]

  • NP-MRD. Terephthalic acid 13C NMR Spectrum (1D, 252 MHz, D2O, predicted). [Link]

  • ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. [Link]

  • MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]

  • BIPM. Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

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Application Notes and Protocols: Preparation of Dimethyl 2,6-dichloroterephthalate Samples for Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the preparation of Dimethyl 2,6-dichloroterephthalate (DMDC) samples for a range of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven insights. The protocols herein are designed to be self-validating systems, ensuring robust and reproducible results.

Introduction: Understanding this compound

This compound (DMDC) is a chlorinated aromatic ester with the chemical formula C₁₀H₈Cl₂O₄. Its structure, characterized by a benzene ring substituted with two chlorine atoms and two methyl ester groups, dictates its physicochemical properties and, consequently, the approach to its analytical sample preparation. Accurate and reliable analysis of DMDC is crucial for quality control in its synthesis, for its use as a pharmaceutical intermediate, and in various other research and industrial applications[1]. The presence of chlorine atoms can influence its solubility, volatility, and chromatographic behavior, necessitating specific considerations in sample handling and preparation.

Chemical Structure and Properties:

  • IUPAC Name: Dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate[1]

  • CAS Number: 264276-14-4[1]

  • Molecular Weight: 263.07 g/mol

  • Appearance: Expected to be a solid at room temperature.

Core Principles of Sample Preparation for DMDC

The primary goal of sample preparation is to present the analyte to the analytical instrument in a suitable form, free from interfering matrix components, and at an appropriate concentration. The choice of the sample preparation workflow is contingent on the nature of the sample matrix (e.g., solid, liquid, complex biological matrix) and the analytical technique to be employed.

A generalized workflow for DMDC sample preparation is illustrated below:

SamplePrepWorkflow cluster_0 Initial Sample Handling cluster_1 Extraction (for solid matrices) cluster_2 Purification & Concentration cluster_3 Final Sample for Analysis Sample Bulk Sample (Solid or Liquid Matrix) Extraction Extraction (e.g., Sonication, PLE) Sample->Extraction Solid Matrix Purification Purification/Cleanup (e.g., SPE, Filtration) Sample->Purification Liquid Matrix Extraction->Purification Concentration Solvent Exchange & Concentration Purification->Concentration FinalSample Final Sample in Appropriate Solvent Concentration->FinalSample

Figure 1. Generalized workflow for the preparation of this compound samples.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the solid compound or preparing solutions.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like DMDC. Proper sample preparation is critical to ensure the analyte is introduced into the GC system in a suitable solvent and free of non-volatile residues that could contaminate the instrument.

Solvent Selection

The choice of solvent is paramount for GC-MS analysis. The solvent should effectively dissolve DMDC, be volatile, and not interfere with the chromatographic separation.

SolventRationale
Dichloromethane (DCM) Excellent solubilizing power for many organic compounds. Volatile and compatible with most GC columns.
Ethyl Acetate A good alternative to chlorinated solvents with good solvating properties for esters.
Hexane/Ethyl Acetate Mixture The use of a non-polar solvent like hexane with a more polar one can be optimized to achieve good solubility while minimizing the co-extraction of highly polar impurities. A petroleum ether/ethyl ether mixture has been used for the purification of DMDC, suggesting its solubility in such systems[1].
Protocol for a Pure or Technical Grade DMDC Sample
  • Accurate Weighing: Accurately weigh approximately 10 mg of the DMDC sample into a clean glass vial.

  • Dissolution: Add 10 mL of the chosen solvent (e.g., Dichloromethane) to the vial to create a stock solution of approximately 1 mg/mL.

  • Sonication: If necessary, sonicate the vial for 5-10 minutes to ensure complete dissolution.

  • Serial Dilution: Perform serial dilutions from the stock solution to prepare working standards and samples at a final concentration suitable for your GC-MS instrument (typically in the range of 1-100 µg/mL).

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial to remove any particulate matter.

Extraction of DMDC from Solid Matrices (e.g., Soil, Sediments)

For solid samples, an extraction step is necessary to isolate the DMDC from the matrix.

UAE is a rapid and efficient method for extracting organic compounds from solid matrices[2][3].

  • Sample Preparation: Weigh 5-10 g of the homogenized solid sample into a beaker.

  • Solvent Addition: Add 20-30 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone).

  • Extraction: Place the beaker in an ultrasonic bath and sonicate for 20-30 minutes.

  • Separation: Decant the solvent extract. Repeat the extraction process with fresh solvent two more times.

  • Combine and Concentrate: Combine the extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup: The concentrated extract may require a cleanup step, such as Solid-Phase Extraction (SPE), before GC-MS analysis.

PLE, also known as Accelerated Solvent Extraction (ASE), is a highly efficient extraction technique that uses elevated temperatures and pressures[4][5][6][7].

  • Cell Preparation: Mix the solid sample with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

  • Extraction Parameters: Set the extraction temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).

  • Solvent Extraction: Use a suitable solvent or solvent mixture (e.g., Dichloromethane/Acetone) to perform the extraction.

  • Collection and Concentration: The extract is collected in a vial and can be concentrated if necessary.

Sample Cleanup using Solid-Phase Extraction (SPE)

SPE is a valuable technique for removing interfering compounds from the sample extract, which is particularly important for complex matrices. For a chlorinated aromatic ester like DMDC, a normal-phase or reversed-phase SPE cartridge can be employed.

SPE_Workflow Condition 1. Condition Cartridge (e.g., with Hexane) Load 2. Load Sample Extract Condition->Load Wash 3. Wash Interferences (with a weak solvent) Load->Wash Elute 4. Elute DMDC (with a stronger solvent) Wash->Elute Evaporate 5. Evaporate and Reconstitute Elute->Evaporate

Figure 2. A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.

Sample Preparation for High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. For DMDC, reversed-phase HPLC is a common approach.

Solvent and Mobile Phase Selection

The sample should be dissolved in a solvent that is miscible with the mobile phase and ideally has a similar or weaker elution strength than the initial mobile phase composition to ensure good peak shape.

SolventRationale
Acetonitrile A common and effective solvent for reversed-phase HPLC, miscible with water.
Methanol Another widely used solvent for reversed-phase HPLC.
Acetonitrile/Water Mixture Dissolving the sample directly in the initial mobile phase composition is often the best practice.
Protocol for a Pure or Technical Grade DMDC Sample
  • Stock Solution: Prepare a stock solution of DMDC (e.g., 1 mg/mL) in acetonitrile or methanol.

  • Working Solutions: Dilute the stock solution with the mobile phase to the desired concentration range for analysis (typically 0.1-100 µg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an HPLC vial.

Extraction from Complex Matrices

For complex matrices, extraction techniques like UAE or PLE as described for GC-MS can be used. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, commonly used for pesticide residue analysis, can also be adapted for the extraction of DMDC from food or environmental samples[8][9][10][11][12].

Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of DMDC. Sample preparation for NMR requires the use of deuterated solvents.

Deuterated Solvent Selection

The choice of deuterated solvent depends on the solubility of the compound and the desired spectral window, avoiding solvent signals that may overlap with analyte signals.

Deuterated SolventRationale
DMSO-d₆ Has been successfully used for ¹H NMR analysis of DMDC[1]. It is a highly polar solvent capable of dissolving a wide range of organic compounds. The residual proton signal appears around 2.50 ppm.
Chloroform-d (CDCl₃) A common and less polar alternative to DMSO-d₆. The residual proton signal is at 7.26 ppm.
Protocol for NMR Sample Preparation
  • Sample Amount: For ¹H NMR, weigh approximately 5-10 mg of the DMDC sample directly into a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, a brief sonication can be used to aid dissolution.

  • Homogeneity: Ensure the solution is homogeneous and free of any suspended particles before placing it in the NMR spectrometer.

Expected ¹H NMR Signals (in DMSO-d₆):

Based on available data, the following proton signals can be expected for DMDC in DMSO-d₆[1]:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.00singlet2HAromatic protons
~3.92singlet3HMethyl ester protons
~3.86singlet3HMethyl ester protons

Conclusion

The successful analysis of this compound relies on meticulous and appropriate sample preparation. The choice of methodology is dictated by the analytical technique employed and the complexity of the sample matrix. The protocols outlined in this guide provide a robust starting point for researchers. It is imperative to validate any chosen method for its intended purpose to ensure the accuracy and reliability of the analytical results. Further optimization of these protocols may be necessary for specific and challenging sample matrices.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Sampling Sample Preparation Analysis. Retrieved from [Link]

  • Majors, R. E. (2007). The QuEChERS Method for the Analysis of Pesticide Residues in Foods. LCGC North America, 25(7), 584-596.
  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
  • JoVE. (2015). Solid-Liquid Extraction: Principle, Procedure, Applications. Journal of Visualized Experiments. Retrieved from [Link]

  • MDPI. (2020). Ultrasonic Intensification of Mass Transfer in Organic Acid Extraction. Applied Sciences. Retrieved from [Link]

  • MDPI. (2023). Pressurized Liquid Extraction for the Recovery of Bioactive Compounds from Seaweeds for Food Industry Application: A Review. Marine Drugs. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Profiling of Co-polymer Polyethylene Terephthalate through Multifunctional Pyrolyzer-GC/MS by various Thermal Treatment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. Retrieved from [Link]

  • LCGC International. (2003). The QuEChERS Method – A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]

  • JoVE. (2022). Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (2006). The QuEChERS Method. Retrieved from [Link]

  • Madras Agricultural Journal. (2011). QuEChERS Method for Determination of Some Chlorinated Hydrocarbon and Synthetic Pyrethroid Residues in Sheep Meat by Gas Chromatography-Electron Capture Detector. Retrieved from [Link]

  • MDPI. (2024). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Retrieved from [Link]

  • Digital CSIC. (2024). Pressurized liquid extraction of organic contaminants in environmental and food samples. Retrieved from [Link]

  • MDPI. (n.d.). Materials for Solid-Phase Extraction of Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Comprehensive solid-phase extraction method for persistent organic pollutants. Validation and application to the analysis of persistent chlorinated pesticides. Retrieved from [Link]

  • MDPI. (2024). Ultrasound-Assisted Extraction of Bioactive Compounds from Broccoli By-Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasonic Assisted Extraction for the Analysis of Organic Compounds by Chromatographic Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

  • Utah Tech University. (n.d.). Analyzing NMR Spectra. Retrieved from [Link]

  • YouTube. (2019). NMR splitting of DMSO-d6 and Methanol-d4. Retrieved from [Link]

  • CLEN. (n.d.). Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic region of ¹H-NMR spectra (DMSO-d6) of CL2 in the presence of 5 equivalents of (n-Bu4N⁺)Cl⁻. Retrieved from [Link]

  • ResearchGate. (2006). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of Four Derivatives of Benzene. Retrieved from [Link]

  • PubMed. (n.d.). Liquid chromatographic analysis of dichlorophen and its major impurity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl phthalate. Retrieved from [Link]

  • Discovery Alert. (2026). Microwave Technology Advances REE Recovery from Coal Waste Streams. Retrieved from [Link]

  • MDPI. (n.d.). Natural Mineral Waters as Solvents for Sustainable Extraction of Polyphenolic Compounds from Aronia Stems. Retrieved from [Link]

  • SciSpace. (n.d.). Microwave-Assisted Solid Extraction from Natural Matrices. Retrieved from [Link]

  • cromlab-instruments.es. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]

  • PubMed. (n.d.). Sensitive Gas Chromatographic-Mass Spectrometric Method for the Determination of Phthalate Esters, Alkylphenols, Bisphenol A and Their Chlorinated Derivatives in Wastewater Samples. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. Retrieved from [Link]

  • YouTube. (2018). Liquid-Liquid Extraction & Solid Phase Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase extraction of organic compounds: A critical review. part ii. Retrieved from [Link]

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Use of Dimethyl 2,6-dichloroterephthalate as a monomer in copolyester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Incorporation of Dimethyl 2,6-dichloroterephthalate for High-Performance Copolyesters

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of this compound (DCDMT) as a functional comonomer in the synthesis of advanced copolyesters. The strategic incorporation of DCDMT is a key method for enhancing polymer characteristics, including thermal stability, flame retardancy, and chemical resistance. We will delve into the underlying chemical principles, provide field-proven insights into experimental design, and offer step-by-step protocols for melt polycondensation and subsequent polymer characterization. This document is intended for researchers and scientists in materials science and drug development who are looking to synthesize specialty polymers with tailored properties.

Theoretical Background and Rationale

The DCDMT Monomer: Structure and Inherent Properties

This compound is an aromatic dicarboxylate ester distinguished by the presence of two chlorine atoms on the benzene ring, ortho to the ester functionalities. This specific substitution pattern is not merely incidental; it is the primary driver of the unique properties it imparts to a polymer backbone.

  • Increased Steric Hindrance: The bulky chlorine atoms restrict the rotational freedom of the phenylene ring within the polymer chain. This increased rigidity is a fundamental contributor to higher glass transition temperatures (Tg).

  • Polarity and Chemical Resistance: The electron-withdrawing nature of the chlorine atoms enhances the polarity of the monomer unit, which can improve resistance to non-polar solvents and oils.

  • Inherent Flame Retardancy: Chlorine is a well-known halogen flame retardant. Upon combustion, it can act as a radical scavenger in the gas phase, interrupting the exothermic processes of fire. Incorporating it directly into the polymer backbone provides permanent, non-leaching flame retardant properties.

G DCDMT Monomer Structuresthis compound (DCDMT)Ethylene Glycol (EG)1,4-Butanediol (BDO)1,4-Cyclohexanedimethanol (CHDM)

Caption: Two-stage melt polycondensation workflow.

Protocol Steps:

  • Reactor Charging: Charge the glass reactor with DCDMT, DMT (adjust molar ratio based on desired properties), BDO (in a 1.8-2.2 molar excess relative to total diesters), and Zinc Acetate (100 ppm relative to final polymer weight).

  • Inerting: Assemble the reactor. Purge the system with dry nitrogen for 15 minutes to remove all oxygen. Maintain a gentle positive pressure of nitrogen.

  • Stage 1 - Transesterification:

    • Begin mechanical stirring (100 RPM).

    • Heat the reactor to 180°C. The reactants will melt into a slurry and then a clear liquid.

    • Slowly ramp the temperature to 220°C over 1-2 hours. Methanol will begin to distill.

    • Self-Validation Checkpoint: Monitor the volume of methanol collected. The reaction is complete when ~95% of the theoretical amount of methanol has been removed. The mixture should be a clear, low-viscosity oligomer.

  • Stabilization: Cool the reactor to 190°C. Add the phosphoric acid stabilizer solution (100 ppm) and allow it to mix for 15 minutes.

  • Catalyst Addition: Add the Antimony(III) Oxide polycondensation catalyst (250-350 ppm).

  • Stage 2 - Polycondensation:

    • Gradually increase the temperature to 265°C over 30 minutes.

    • Simultaneously, begin to slowly reduce the pressure from atmospheric to <1 Torr over 45-60 minutes.

    • Scientist's Note: Reducing pressure too quickly can cause excessive foaming of the low molecular weight oligomer.

    • Excess BDO will begin to distill and collect in the cold trap.

    • As the reaction proceeds, the viscosity of the melt will increase significantly. Increase the stirrer torque/speed to maintain agitation (150-200 RPM).

    • Self-Validation Checkpoint: The reaction is considered complete when the stirrer motor shows a stable, high torque reading, indicating that the molecular weight is no longer increasing. This stage typically takes 2-3 hours.

  • Extrusion and Recovery: Discontinue heating. Break the vacuum by reintroducing nitrogen. Extrude the molten polymer from the bottom of the reactor into a water bath to quench it.

  • Post-Processing: Pelletize the solidified polymer strands for subsequent analysis and processing. Dry the pellets in a vacuum oven at 80°C for 12 hours.

Characterization of the Synthesized Copolyester

A systematic characterization workflow is essential to validate the synthesis and understand the material's properties. Lactic acid-based aliphatic/aromatic copolyesters can be synthesized to combine the degradability of polylactic acid with the favorable mechanical properties of aromatic compounds through the polycondensation of lactic acid, dimethyl terephthalate, and various diols. [1]

G start start analysis analysis data data A Dried Copolyester Pellets B Structural Analysis A->B E Molecular Weight A->E G Thermal Properties A->G C ¹H NMR / ¹³C NMR B->C D FTIR B->D J Copolymer Composition Microstructure C->J K Functional Groups (Ester Linkage) D->K F Gel Permeation Chromatography (GPC/SEC) E->F L Mn, Mw, PDI F->L H Differential Scanning Calorimetry (DSC) G->H I Thermogravimetric Analysis (TGA) G->I M Tg, Tc, Tm H->M N Thermal Stability (T_onset) Char Yield I->N

Caption: Workflow for comprehensive copolyester characterization.

  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃/TFA-d). This is the most crucial analysis to confirm the incorporation of DCDMT and determine the actual copolyester composition by integrating the distinct aromatic proton signals from the DCDMT and DMT units.

  • Differential Scanning Calorimetry (DSC): Perform a heat-cool-heat cycle (e.g., from 25°C to 300°C at 10°C/min). The second heating scan is used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The incorporation of DCDMT is expected to increase Tg. [2]* Thermogravimetric Analysis (TGA): Heat the sample from 25°C to 600°C under a nitrogen or air atmosphere. This analysis provides the onset temperature of degradation (a measure of thermal stability) and the char yield at high temperatures, which is an indicator of flame retardant efficiency.

Data Interpretation and Troubleshooting

Expected Impact of DCDMT on Properties

The properties of copolyesters can be significantly influenced by the type of diol and the monomer feed ratio. [1]

Property Measurement Expected Trend with Increasing DCDMT Content Rationale
Glass Transition (Tg) DSC Increase The chloro-substituted rings are rigid and hinder chain mobility. [2]
Melting Point (Tm) DSC Decrease (initially), then may increase Random copolymerization disrupts crystalline packing, lowering Tm. At very high DCDMT content, new crystalline order may form. [2]
Thermal Stability TGA Increase in char yield Halogenated aromatics tend to form stable char upon decomposition, which acts as an insulating barrier.
Crystallinity DSC / XRD Decrease The irregular structure of a random copolymer hinders the formation of ordered crystalline domains. [2]

| Molecular Weight | GPC | May decrease slightly | The bulky DCDMT monomer can introduce steric hindrance that slightly limits the ultimate molecular weight achievable compared to an unmodified system. |

Common Problems and Solutions
  • Problem: The final polymer is dark or yellow.

    • Cause: Oxidative degradation due to insufficient nitrogen purging or catalyst deactivation. High reaction temperatures.

    • Solution: Ensure a leak-free system. Confirm the addition and proper mixing of the phosphorus stabilizer before the high-temperature stage. Avoid exceeding the recommended polycondensation temperature.

  • Problem: Low molecular weight (brittle polymer).

    • Cause: Impure monomers (especially moisture). Incorrect stoichiometry (non-equimolar diacid/diol ratio at the end of Stage 2). Insufficient vacuum or reaction time in Stage 2.

    • Solution: Dry all monomers thoroughly. Ensure BDO is in sufficient excess initially but is effectively removed during the vacuum stage. Extend polycondensation time until melt viscosity plateaus. Verify vacuum pump performance.

  • Problem: The polymer is insoluble for NMR analysis.

    • Cause: Potential for cross-linking at very high temperatures. Very high crystallinity.

    • Solution: Use aggressive solvent systems (e.g., trifluoroacetic acid as a co-solvent). Re-evaluate synthesis temperatures to ensure they are not excessive.

References

  • Gironi, F., & Piemonte, V. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. [Link]

  • Yuan, Z., et al. (2020). Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. MDPI. [Link]

  • Phuphuak, Y., et al. (2010). Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio. ResearchGate. [Link]

  • Lee, S., et al. (2018). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. ResearchGate. [Link]

  • Ittobane, A., et al. (2011). Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. ResearchGate. [Link]

  • Kelsey, D. R. (2020). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics. Semantic Scholar. [Link]

  • Global Substance Registration System (GSRS). DIMETHYL 2,5-DICHLOROTEREPHTHALATE. [Link]

  • Sandhya, T. E. (n.d.). Synthesis and Characterization of Aliphatic-Aromatic Polyesters. Swaminathan Sivaram. [Link]

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Application Note: A Guide to Investigating the Transesterification Kinetics of Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Dimethyl 2,6-dichloroterephthalate (DM-2,6-DCTP) is a halogenated aromatic diester of significant interest for the synthesis of high-performance polyesters. The incorporation of chlorine atoms onto the terephthalate ring imparts desirable properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and modified solubility, making them suitable for specialty applications in electronics, aerospace, and advanced materials.

The primary route to these polyesters is through melt polycondensation, which begins with a critical transesterification step. In this stage, DM-2,6-DCTP reacts with a diol (e.g., ethylene glycol, 1,4-butanediol) to form an intermediate oligomer and releases methanol as a byproduct. The kinetics of this initial reaction—specifically, the reaction rate, order, and activation energy—are paramount. A thorough understanding of these kinetic parameters is essential for:

  • Process Optimization: Controlling reaction time and temperature to maximize conversion and minimize side reactions.

  • Reactor Design: Sizing and designing industrial reactors for efficient heat and mass transfer.

  • Polymer Property Control: Influencing the molecular weight distribution and microstructure of the final polyester.

This guide provides a comprehensive framework, including theoretical background and detailed experimental protocols, for rigorously studying the transesterification kinetics of DM-2,6-DCTP. While direct kinetic data for this specific chlorinated monomer is sparse, the principles are extrapolated from the well-documented kinetics of its non-halogenated analog, Dimethyl Terephthalate (DMT).[1][2]

Theoretical Framework: Mechanism and Kinetics

The Transesterification Mechanism

Transesterification is the exchange of an alkoxy group of an ester with another alcohol. The reaction is typically catalyzed by either an acid or a base, with metal-based Lewis acids being common in industrial polyester synthesis.[1] The generally accepted mechanism involves the nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the ester.

Causality of Halogenation: The two electron-withdrawing chlorine atoms on the aromatic ring of DM-2,6-DCTP are expected to significantly influence the reaction rate. By inductively pulling electron density away from the carbonyl carbons, the chlorine atoms render them more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This electronic effect is anticipated to result in a faster transesterification rate compared to unsubstituted DMT under identical conditions.

A diagram of the catalyzed transesterification mechanism is presented below.

Transesterification_Mechanism Catalyzed Transesterification Mechanism cluster_step1 Step 1: Catalyst Coordination & Nucleophilic Attack cluster_step2 Step 2: Proton Transfer & Elimination Ester DM-2,6-DCTP (Carbonyl Group) Activated_Ester Activated Complex Ester->Activated_Ester Coordination Catalyst Catalyst (Mt) Catalyst->Activated_Ester Alcohol Diol (R'-OH) Tetra_Intermediate Tetrahedral Intermediate Alcohol->Tetra_Intermediate Nucleophilic Attack Activated_Ester->Tetra_Intermediate Protonated_Intermediate Protonated Intermediate Tetra_Intermediate->Protonated_Intermediate Proton Transfer New_Ester Transesterified Product Protonated_Intermediate->New_Ester Elimination Methanol Methanol (CH3OH) Protonated_Intermediate->Methanol New_Ester->Catalyst Catalyst Regeneration

Caption: A simplified representation of the metal-catalyzed transesterification mechanism.

Kinetic Model

The transesterification of a diester with a diol is a complex series of reactions. However, for initial rate studies, the reaction can often be modeled by assuming the functional groups have equal reactivity.[2] The overall reaction rate is typically followed by monitoring the disappearance of the methyl ester groups. For many polyesterification systems, the reaction follows second-order kinetics.[3]

The rate law can be expressed as: Rate = -d[COOCH₃]/dt = k[COOCH₃][OH]

Where:

  • [COOCH₃] is the concentration of methyl ester groups.

  • [OH] is the concentration of hydroxyl groups.

  • k is the second-order rate constant.

To determine the kinetic parameters, the reaction is performed at several temperatures. The rate constant k is calculated at each temperature, and the activation energy (Ea) is then determined using the Arrhenius equation:

k = A * exp(-Ea / RT)

Where:

  • A is the pre-exponential factor.

  • Ea is the activation energy.

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

Experimental Design and Protocol

This section outlines a robust protocol for acquiring high-quality kinetic data. The self-validating nature of this protocol comes from systematic variation of parameters (temperature, catalyst concentration) and the use of precise analytical techniques to ensure data reproducibility.

Materials and Reagents
Material/ReagentGradeSupplierRationale for Selection
This compound>99% PurityTCI, Sigma-AldrichHigh purity is critical to avoid side reactions from impurities.
Ethylene Glycol (EG)Anhydrous, >99.8%Sigma-AldrichA common diol in polyester synthesis; low water content is crucial to prevent hydrolysis.
Tetrabutyl Titanate (TBT)>97%Sigma-AldrichAn effective and widely documented transesterification catalyst.[2]
Nitrogen (N₂)High Purity, >99.99%Local Gas SupplierProvides an inert atmosphere to prevent oxidative degradation at high temperatures.
MethanolHPLC GradeFisher ScientificUsed as a standard for Gas Chromatography calibration.
Chloroform-d (CDCl₃)NMR GradeCambridge Isotope LabsUsed as a solvent for NMR analysis if needed for structural confirmation.
Apparatus Setup

A typical batch reactor setup for melt polycondensation studies is required.

  • Reactor: A 250 mL three-necked, round-bottom flask made of borosilicate glass.

  • Heating: A heating mantle connected to a PID temperature controller with a thermocouple placed in the reaction mixture.

  • Stirring: A mechanical overhead stirrer with a glass rod and paddle to ensure efficient mixing of the viscous melt.

  • Inert Gas: A nitrogen inlet to blanket the reaction.

  • Distillation: A short Vigreux column connected to a condenser and a collection flask to remove the methanol byproduct.[2] This is crucial for driving the reaction equilibrium towards the products.

  • Sampling: A long-stemmed glass pipette or a sampling port for safely withdrawing aliquots.

General Experimental Workflow

The following diagram illustrates the overall process for a single kinetic run.

Experimental_Workflow A 1. Reactor Assembly & Leak Check B 2. Charge Reactants (DM-2,6-DCTP, EG) A->B C 3. Inert Atmosphere (N₂ Purge) B->C D 4. Heat to Temp (e.g., 190°C) C->D E 5. Inject Catalyst (TBT Solution) D->E F 6. Start Timer (t=0) & Begin Sampling E->F G 7. Withdraw Aliquots at Timed Intervals F->G t = 5, 10, 20, 40... min H 8. Quench Sample (Cool & Dilute) G->H I 9. Analyze Sample (GC/HPLC) H->I J 10. Process Data (Calculate Conversion) I->J

Caption: Flowchart of the experimental procedure for kinetic data acquisition.

Step-by-Step Protocol

Rationale for Key Steps: This protocol is designed to minimize experimental error. Pre-melting the DM-2,6-DCTP ensures a homogeneous starting point, and injecting the catalyst only after reaching thermal equilibrium provides a precise start time (t=0) for the kinetic measurements.

  • Reactor Preparation: Assemble the clean, dry glassware. Ensure all joints are properly sealed.

  • Charging Reactants: Charge the reactor with a precise mass of DM-2,6-DCTP and ethylene glycol. A typical molar ratio is 1:2.2 (DM-2,6-DCTP:EG) to ensure an excess of hydroxyl groups.

  • Inerting the System: Begin purging the system with a slow stream of nitrogen gas. This should be maintained throughout the reaction.[4]

  • Heating and Melting: Set the temperature controller to the desired reaction temperature (e.g., 190°C, 200°C, 210°C for Arrhenius studies). Allow the reactants to melt and the temperature to stabilize.

  • Catalyst Preparation: Prepare the catalyst solution by dissolving a known amount of tetrabutyl titanate (e.g., 0.05 mol% relative to DM-2,6-DCTP) in a small amount of anhydrous ethylene glycol.

  • Reaction Initiation: Once the reaction mixture is at a stable target temperature, inject the catalyst solution using a syringe. This moment is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90 minutes), withdraw a small aliquot (~0.2 mL) from the reaction mixture.

    • Expert Insight: The initial reaction rate is often fast. Therefore, more frequent sampling is recommended at the beginning of the reaction.[5]

  • Quenching: Immediately transfer the hot aliquot into a pre-weighed vial containing a cold solvent (e.g., chloroform or THF) to quench the reaction and dilute the sample for analysis. Record the final weight.

  • Reaction Termination: After the final sample is taken, turn off the heating and allow the reactor to cool under nitrogen.

Analytical Monitoring and Data Analysis

Accurate monitoring of the reaction progress is the cornerstone of kinetic studies. Gas Chromatography (GC) is a highly effective method for this system.

GC Analysis Protocol
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating esters, such as a DB-5 or HP-5.

  • Calibration: Prepare a series of standard solutions with known concentrations of DM-2,6-DCTP, the expected intermediate (e.g., methyl-2-hydroxyethyl-2,6-dichloroterephthalate), and a suitable internal standard (e.g., dioctyl phthalate) in the quenching solvent. Generate a calibration curve for each component.

  • Sample Preparation: Further dilute the quenched samples to fall within the linear range of the calibration curve.

  • Analysis: Inject the prepared samples into the GC. Identify and quantify the concentration of DM-2,6-DCTP remaining at each time point by comparing peak areas against the calibration curves.

Data Interpretation
  • Calculate Conversion: The conversion (X) of DM-2,6-DCTP at time t is calculated as: X(t) = (C₀ - Cₜ) / C₀ Where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • Determine Reaction Order and Rate Constant:

    • Assuming second-order kinetics, plot 1 / Cₜ versus time (t).

    • If the plot yields a straight line, the assumption is valid.

    • The slope of this line is the second-order rate constant, k.

  • Calculate Activation Energy:

    • Repeat the experiment at a minimum of three different temperatures (e.g., 190°C, 200°C, 210°C).

    • Calculate the rate constant k for each temperature.

    • Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is in Kelvin).

    • The slope of the resulting straight line is equal to -Ea / R. The activation energy Ea can be calculated from this slope.

Sample Quantitative Data

The following table presents hypothetical data for a kinetic run at 200°C to illustrate the analysis process.

Time (min)[DM-2,6-DCTP] (mol/L)Conversion (X)1 / [DM-2,6-DCTP] (L/mol)
02.500.000.40
51.850.260.54
101.470.410.68
201.050.580.95
400.690.721.45
600.510.801.96
900.360.862.78

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for investigating the transesterification kinetics of this compound. By following the detailed protocols for experimental execution, analytical monitoring, and data interpretation, researchers can obtain reliable kinetic parameters (rate constant, reaction order, and activation energy). This fundamental data is invaluable for the rational design and optimization of processes for creating novel, high-performance chlorinated polyesters. The principles and techniques described herein are adaptable and form a solid foundation for further research into the polymerization of specialty monomers.

References

  • (ResearchGate)

  • (Polymer Chemistry, RSC Publishing)

  • (Google Patents)

  • (MDPI)

  • (UNL Digital Commons)

  • (Journal of the American Chemical Society)

  • (PMC - NIH)

  • (SciSpace)

  • (ResearchGate)

  • (Green Chemistry, RSC Publishing)

  • (ResearchGate)

  • (NC State Repository)

  • (MDPI)

  • (YouTube)

  • (YouTube)

  • (PMC)

  • (ResearchGate)

  • (Master Organic Chemistry)

  • (ACS ES&T Engineering)

  • (Frontiers)

  • (Chemical Science, RSC Publishing)

  • (Soft Matter, RSC Publishing)

  • (ResearchGate)

Sources

Troubleshooting & Optimization

Navigating the Synthesis of Dimethyl 2,6-dichloroterephthalate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dimethyl 2,6-dichloroterephthalate. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this important diester. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your yield and purity.

Introduction: The Chemistry of this compound Synthesis

The primary and most direct route to this compound is the Fischer esterification of 2,6-dichloroterephthalic acid with methanol. This is a reversible acid-catalyzed condensation reaction. The equilibrium of the reaction is a critical factor influencing the final yield, and thus, reaction conditions are typically optimized to favor product formation.[1] The electron-withdrawing nature of the two chlorine atoms on the aromatic ring increases the electrophilicity of the carboxyl carbons, which can influence reaction kinetics.

The overall reaction is as follows:

This guide will delve into the practical aspects of this synthesis, addressing common issues and providing solutions grounded in chemical principles.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired diester is one of the most common challenges. The root cause often lies in one or more of the following areas:

  • Inefficient Water Removal: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.

    • Solution: Employ methods to continuously remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus if a suitable azeotrope-forming solvent is used, or by using a drying agent. For reactions under pressure, periodic venting of water vapor can be effective.

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are crucial.

    • Solution:

      • Catalyst Selection: Concentrated sulfuric acid is a common and effective catalyst.[1] For reactions where harsh acidic conditions are a concern, solid acid catalysts like zeolites or ion-exchange resins (e.g., Amberlyst 15) can be excellent alternatives, offering easier separation and reduced corrosivity.[2][3]

      • Catalyst Loading: Insufficient catalyst will result in a slow reaction rate, while excessive amounts can lead to side reactions and complicate purification. A typical starting point for sulfuric acid is a catalytic amount (e.g., 1-5 mol% relative to the dicarboxylic acid).

  • Inadequate Reaction Temperature or Time: The esterification of dicarboxylic acids is often an endothermic process requiring elevated temperatures to proceed at a reasonable rate.[2]

    • Solution: Ensure the reaction is heated to a suitable temperature, typically the reflux temperature of the methanol. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time. For the esterification of the similar 2,6-naphthalene dicarboxylic acid, temperatures around 190-215°C have been found to be optimal.[4]

Issue 2: Formation of the Monoester as a Major Byproduct

The presence of a significant amount of methyl 2,6-dichloro-4-(methoxycarbonyl)benzoate (the monoester) indicates incomplete reaction.

  • Cause: Insufficient reaction time, low temperature, or a suboptimal molar ratio of methanol to the dicarboxylic acid can lead to the formation of the monoester.

    • Solution:

      • Increase Reaction Time: Continue the reaction and monitor for the disappearance of the monoester.

      • Optimize Methanol Ratio: Use a larger excess of methanol. Since methanol often serves as both a reactant and a solvent, using it in large excess can drive the equilibrium towards the formation of the diester.[5] Molar ratios of methanol to dicarboxylic acid ranging from 6:1 to 20:1 have been reported for similar esterifications.[4][6]

Issue 3: Product Purity Issues and Discoloration

Impurities in the final product can arise from side reactions or incomplete removal of starting materials and byproducts.

  • Side Reactions: Under harsh acidic conditions and high temperatures, side reactions such as the dehydration of methanol to form dimethyl ether can occur, though this is less common at the typical reflux temperature of methanol.[6]

  • Incomplete Purification: The final product may be contaminated with unreacted 2,6-dichloroterephthalic acid, the monoester, or residual catalyst.

    • Solution:

      • Neutralization: After the reaction, neutralize the acid catalyst. A common method is to wash the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution or a potassium carbonate solution.[1]

      • Purification: The primary methods for purifying this compound are crystallization and distillation.

        • Crystallization: Recrystallization from a suitable solvent (e.g., methanol or a mixed solvent system like methanol-xylene) is a highly effective method for removing impurities.[7]

        • Distillation: For some diesters, vacuum distillation can be an effective purification technique.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound?

A1: Concentrated sulfuric acid is a widely used and effective homogeneous catalyst for Fischer esterification. However, solid acid catalysts like zeolites or acidic ion-exchange resins are becoming more popular due to their ease of separation, reusability, and reduced environmental impact.[2] The optimal choice will depend on your specific reaction scale and equipment.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the disappearance of the starting material (2,6-dichloroterephthalic acid) and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the conversion of the starting material and the formation of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show the disappearance of the carboxylic acid protons and the appearance of the methyl ester protons.

Q3: What safety precautions should I take when synthesizing this compound?

A3: Standard laboratory safety precautions should always be followed. Specifically:

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methanol is flammable and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Chlorinated organic compounds should be handled with care, as they can have varying degrees of toxicity. Consult the Safety Data Sheet (SDS) for this compound and 2,6-dichloroterephthalic acid before starting your experiment.

Q4: Can I use a different alcohol instead of methanol?

A4: Yes, the Fischer esterification can be performed with other alcohols to produce different dialkyl 2,6-dichloroterephthalates. However, the reaction conditions, particularly temperature and reaction time, may need to be adjusted based on the reactivity and boiling point of the alcohol used.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on standard Fischer esterification procedures for analogous compounds.[1]

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

Materials:

  • 2,6-dichloroterephthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloroterephthalic acid.

  • Addition of Reagents: Add a large excess of methanol to the flask. The methanol will act as both the reactant and the solvent. A molar ratio of at least 10:1 (methanol:dicarboxylic acid) is a good starting point.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Slowly and carefully add the reaction mixture to a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as this will cause effervescence (CO₂ evolution).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash with water and then with brine.

  • Workup - Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as methanol.

Data Presentation

ParameterRecommended ConditionRationale
Starting Material 2,6-dichloroterephthalic acidDirect precursor for the target molecule.
Reagent Methanol (large excess)Acts as both reactant and solvent; drives equilibrium towards product formation.[5]
Catalyst Conc. H₂SO₄ or solid acidEffective proton source for carbonyl activation. Solid acids allow for easier workup.[2]
Temperature Reflux (~65 °C for methanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Water Removal Not explicitly included in this protocol, but can be beneficialDrives the reversible reaction towards the product, increasing yield.
Purification Recrystallization from methanolEffective method for obtaining high-purity crystalline product.[7]

Visualizing the Process

Reaction Pathway

The synthesis of this compound follows the well-established Fischer esterification mechanism.

FischerEsterification Reactants 2,6-Dichloroterephthalic Acid + Methanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Reactants->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H2O Deprotonation Deprotonation Water_Elimination->Deprotonation Monoester Monoester Intermediate Deprotonation->Monoester - H+ Second_Esterification Second Esterification Step (Repeats steps 2-7) Monoester->Second_Esterification Product This compound Second_Esterification->Product

Caption: Fischer Esterification Pathway for this compound Synthesis.

Troubleshooting Workflow

A systematic approach to troubleshooting can help identify and resolve issues efficiently.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Check_Water Is Water Being Effectively Removed? Start->Check_Water Add_Drying Implement Water Removal (e.g., Dean-Stark, drying agent) Check_Water->Add_Drying No Check_Catalyst Is Catalyst Choice and Concentration Optimal? Check_Water->Check_Catalyst Yes Add_Drying->Check_Catalyst Adjust_Catalyst Adjust Catalyst Type or Loading Check_Catalyst->Adjust_Catalyst No Check_Conditions Are Reaction Time and Temperature Sufficient? Check_Catalyst->Check_Conditions Yes Adjust_Catalyst->Check_Conditions Adjust_Conditions Increase Reaction Time or Temperature Check_Conditions->Adjust_Conditions No Check_Ratio Is Methanol in Sufficient Excess? Check_Conditions->Check_Ratio Yes Adjust_Conditions->Check_Ratio Adjust_Ratio Increase Molar Ratio of Methanol Check_Ratio->Adjust_Ratio No Success Improved Yield Check_Ratio->Success Yes Adjust_Ratio->Success

Caption: A workflow for troubleshooting low yield in the synthesis.

References

  • Meng, Z., et al. (2025). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]

  • Production of dimethyl-2,6-naphthalenedicarboxylate: Precursor to polyethylene naphthalate. (2025). ResearchGate. Available at: [Link]

  • Simple preparation method of 2, 6-dichlorophenylacetic acid. (Date not available). Google Patents.
  • Process for producing dimethyl 2,6-naphthalene-dicarboxylate. (Date not available). Google Patents.
  • Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. (Date not available). ResearchGate. Available at: [Link]

  • Process for direct esterification of terephthalic acid with an alkylene glycol. (Date not available). Google Patents.
  • Research for the process of esterifying 2,6-naphthalene dicarboxylic acid by methanol - Determination for the optimum catalyst and the reaction conditions. (2025). ResearchGate. Available at: [Link]

  • Purification process for dimethyl terephthalate. (Date not available). Google Patents.
  • Preparation of esters of terephthalic acid. (Date not available). Google Patents.
  • Purification of dimethylterephthalate. (Date not available). Google Patents.
  • Separation and purification of 2,6-dimethylnaphthalene present in the fraction of light cycle oil by crystallization operation. (Date not available). ResearchGate. Available at: [Link]

  • Process for preparing purified 2,6-naphthalenedicarboxylic acid. (Date not available). Google Patents.
  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (2022). PMC - NIH. Available at: [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). Available at: [Link]

  • Starch esterification using deep eutectic solvents as chaotropic agents and reaction promoters. (2024). Green Chemistry (RSC Publishing). Available at: [Link]

  • United States Patent. (Date not available). Googleapis.com. Available at: [Link]

  • Biodegradation of Benzene-Dicarboxylic Acid Ester Isomers by a Thermally Activated Esterase from Desulfurellaceae Bacterium. (2025). ResearchGate. Available at: [Link]

  • esterification of palmitic acid with methanol in the presence of macroporous ion exchange resin as catalyst. (Date not available). IIUM. Available at: [Link]

  • Making esters from alcohols and acids | Class experiment | RSC Education. (Date not available). RSC Education. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Dimethyl 2,6-dichloroterephthalate (DMDCT) by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude Dimethyl 2,6-dichloroterephthalate (DMDCT). This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of DMDCT through recrystallization. Here, we address common challenges and provide in-depth, field-proven insights in a practical question-and-answer format.

Introduction: The Rationale Behind Recrystallization for DMDCT Purification

Recrystallization is a powerful technique for purifying solid organic compounds like this compound.[1][2] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve a large amount of DMDCT at an elevated temperature but only a minimal amount at lower temperatures.[1] As the hot, saturated solution cools, the solubility of DMDCT decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or were never dissolved in the hot solvent in the first place.[4]

This guide provides a structured approach to troubleshooting common issues encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude DMDCT?

A1: Crude DMDCT, typically synthesized via the esterification of 2,6-dichloroterephthalic acid with methanol, may contain several process-related impurities. These can include:

  • Unreacted Starting Material: Residual 2,6-dichloroterephthalic acid.

  • Reaction Intermediates: The mono-ester, methyl 2,6-dichloro-4-(methoxycarbonyl)benzoate.

  • Catalyst Residues: Depending on the synthetic route, this could be residual acid or metal catalysts.

  • Side-Products: Compounds arising from side reactions during the chlorination or esterification stages.

  • Colored Impurities: Often high molecular weight, conjugated byproducts that impart a yellow or brown tint to the crude solid.

Q2: What is the ideal solvent for recrystallizing DMDCT?

A2: The "ideal" solvent is one that must be determined experimentally, as it depends on the specific impurity profile of your crude material. However, the key characteristics of a good solvent are:

  • High solubility for DMDCT at high temperatures and low solubility at low temperatures .[1]

  • It should not react chemically with DMDCT.[1]

  • It should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[5]

  • A boiling point below the melting point of DMDCT is preferable to prevent "oiling out."[6]

Based on the structure of DMDCT (an aromatic diester with chloro-substituents), solvents of intermediate polarity are excellent starting points. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[7][8]

Q3: How much solvent should I use?

A3: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude DMDCT.[3] Using too much solvent is the most common reason for low recovery yields, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[6][9]

Experimental Protocol: Systematic Solvent Selection

A methodical approach is crucial for identifying the optimal recrystallization solvent.

Step-by-Step Methodology:

  • Preparation: Place approximately 20-30 mg of your crude DMDCT into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, or a mixture) dropwise, up to about 0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as your recovery will be poor.

  • Heating: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Add the same solvent dropwise, with agitation, until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod.[6]

  • Ice Bath: Once at room temperature, place the tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[4]

  • Evaluation: The best solvent is the one that dissolves the DMDCT when hot but yields a large quantity of pure crystals upon cooling.

Data Presentation: Solvent Suitability Screening
SolventPolarityBoiling Point (°C)Observations & Suitability for DMDCT
Methanol Polar65Good potential. May dissolve polar impurities well.
Ethanol Polar78Similar to methanol; a very common recrystallization solvent.
Acetone Polar Aprotic56Often a strong solvent; may require a co-solvent.
Ethyl Acetate Intermediate77Good starting point due to its ester group.[7]
Toluene Non-polar111May be effective, especially for removing non-polar impurities.
Hexane/Heptane Non-polar69 / 98Likely poor solvents on their own, but excellent as "anti-solvents" in a mixed solvent system.[10]
Water Very Polar100DMDCT is likely insoluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of DMDCT.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude DMDCT in flask B Add minimum amount of hot solvent A->B C Heat to boiling until fully dissolved B->C D Insoluble impurities present? C->D Check solution E Perform hot gravity filtration D->E Yes F Colored impurities present? D->F No E->F G Add charcoal, then hot gravity filtration F->G Yes H Cool solution slowly to room temperature F->H No G->H I Cool further in an ice bath H->I J Collect crystals by suction filtration I->J K Wash with a small amount of cold solvent J->K L Dry crystals (air or vacuum oven) K->L Troubleshooting_No_Crystals Start Problem: No Crystals Formed Check_Solvent Did you use the minimum amount of hot solvent? Start->Check_Solvent Too_Much_Solvent Probable Cause: Excess Solvent Check_Solvent->Too_Much_Solvent No Supersaturated Probable Cause: Supersaturation Check_Solvent->Supersaturated Yes Action_Boil Action: Boil off excess solvent and re-cool. Too_Much_Solvent->Action_Boil Action_Scratch Action 1: Scratch flask with a glass rod. Supersaturated->Action_Scratch Action_Seed Action 2: Add a seed crystal. Supersaturated->Action_Seed

Caption: Decision tree for troubleshooting lack of crystallization.

References

  • US3686276A - Purification process for dimethyl terephthalate - Google Patents. Provides context on industrial purification methods for a related compound, dimethyl terephthalate, including crystallization conditions.

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts - MDPI. Discusses the synthesis of dimethyl terephthalate, giving insight into potential starting materials and reaction types relevant to DMDCT.

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Offers guidance on solvent selection, including the "like dissolves like" principle for esters.

  • Problems with Recrystallisations - University of York. A practical guide to common recrystallization problems, including "oiling out" and failure to crystallize.

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Outlines the fundamental principles and steps of recrystallization, including the criteria for a good solvent.

  • Dimethyl terephthalate CAS N°: 120-61-6 - OECD SIDS. Provides physical-chemical data for the parent compound, dimethyl terephthalate.

  • DE1125417B - Process for the purification of dimethyl terephthalate - Google Patents. Describes purification techniques for dimethyl terephthalate, including steam distillation and crystallization from water.

  • Recrystallization - University of California, Los Angeles. A concise overview of the theory and criteria for solvent selection in recrystallization.

  • US3502711A - Purification of dimethylterephthalate - Google Patents. Details the use of a methanol-xylene solvent mixture for the purification of dimethylterephthalate.

  • Recrystallization and Crystallization - University of Wisconsin-Madison. Differentiates between crystallization and recrystallization and explains the underlying principles.

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Provides detailed troubleshooting advice for common recrystallization issues such as low yield and rapid crystallization.

  • 2,6-Dimethylterephthalic acid | C10H10O4 | CID 246594 - PubChem. Provides chemical data for a related terephthalic acid derivative.

  • Recrystallization - YouTube (Professor Dave Explains). A video tutorial explaining the process of recrystallization, including nucleation and isolation.

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. A discussion among chemists about practical mixed-solvent systems for recrystallization.

  • Dimethyl terephthalate - Wikipedia. General information and properties of the parent compound, dimethyl terephthalate.

  • This compound - SynHet. Provides the CAS number for the target compound.

  • Experiment 9 — Recrystallization - Swarthmore College. An educational guide on recrystallization procedures and troubleshooting.

  • Recrystallization Definition, Principle & Purpose - PraxiLabs. An article defining the purpose and principles of the recrystallization technique.

  • Recrystallization Process Questions - Chemistry Stack Exchange. A forum discussing practical aspects of initiating crystallization.

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. A guide on the principles of selecting an appropriate solvent for recrystallization.

  • Tips & Tricks: Recrystallization - University of Rochester. Provides practical tips and common solvent systems for recrystallization.

Sources

Technical Support Center: Preventing Discoloration in Polymers from Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the comprehensive guide for researchers, scientists, and drug development professionals working with polymers synthesized from Dimethyl 2,6-dichloroterephthalate (DMDC). This technical support center is designed to address the common and complex issue of polymer discoloration. My objective is to provide you with not only practical troubleshooting steps but also a deep understanding of the chemical mechanisms that lead to color formation. This guide will empower you to diagnose the root causes of discoloration and implement effective preventative strategies in your experiments.

Part 1: Understanding the Root Causes of Discoloration

Discoloration in polymers derived from DMDC is a visual indicator of chemical changes within the polymer structure. To effectively troubleshoot, it's crucial to understand the primary causes: thermal degradation, photo-oxidation, and the influence of impurities.

Thermal Degradation

High temperatures during polymerization and melt processing can trigger a cascade of degradation reactions. In aromatic polyesters, this can lead to chain scission, cross-linking, and the formation of chromophores (color-causing molecules).

Causality: At elevated temperatures, the ester bonds in the polymer chain can break, creating reactive free radicals. These radicals can then initiate a series of reactions that result in the formation of conjugated systems. These systems absorb visible light, causing the polymer to appear discolored. The thermal degradation of polyesters is a complex process involving multiple reactions.[1]

Troubleshooting Flowchart: Thermal Degradation

A Discoloration Observed During/After High-Temp Processing B Reduce Processing Temperature & Time A->B C Incorporate Thermal Stabilizers (e.g., Phosphites, Hindered Phenols) A->C D Analyze Polymer for Degradation Products (e.g., GPC, FTIR, UV-Vis) B->D G Resolved B->G If discoloration is resolved C->D C->G If discoloration is resolved E Optimize Monomer Stoichiometry & Purity D->E F Persistent Discoloration D->F If discoloration persists E->G If discoloration is resolved F->E

Caption: Troubleshooting workflow for thermal degradation-induced discoloration.

Photo-Oxidation (UV Degradation)

Exposure to ultraviolet (UV) light, especially in the presence of oxygen, can lead to photo-oxidative degradation.[2] This is a critical factor for the long-term color stability of the final polymer product.

Causality: When polymers absorb UV radiation, it can lead to the formation of free radicals. These radicals react with oxygen, initiating a chain reaction that breaks down the polymer chains and creates chromophores.[2][3] This process can cause yellowing and embrittlement of the plastic.[4]

Experimental Protocol: Accelerated UV Aging Test

  • Sample Preparation: Prepare thin films or plaques of the DMDC-based polymer with a consistent thickness.

  • Instrumentation: Use a QUV accelerated weathering tester or a Xenon arc chamber.

  • Test Conditions:

    • UV Wavelength: Set the UV lamp to a relevant wavelength range (e.g., UVA-340 to simulate sunlight).

    • Irradiance: A typical irradiance level is 0.89 W/m²/nm at 340 nm.

    • Temperature: Cycle between a UV exposure phase (e.g., 8 hours at 60°C) and a condensation phase (e.g., 4 hours at 50°C).

  • Monitoring: Periodically remove samples and measure the color change using a spectrophotometer or colorimeter (measuring CIE Lab* values).

  • Analysis: Plot the change in the yellowness index (YI) or other color coordinates over time.

Impurities

The purity of the DMDC monomer and other reactants is crucial. Even trace amounts of impurities can catalyze degradation reactions or be chromophores themselves.

Common Impurities and their Effects:

ImpurityPotential SourceEffect on Discoloration
Residual Catalysts Polymerization stepCan promote thermo-oxidative degradation.[5]
Iron/Metal Contamination Reactor vessels, handling equipmentCan form colored complexes and catalyze degradation.[6]
Partially Substituted Monomers DMDC synthesisCan disrupt the polymer chain and create weak links.
Oxidation Byproducts Monomer storageCan act as initiators for radical degradation.

Troubleshooting Guide: Impurity-Related Discoloration

  • Question: My polymer is discolored even when I use low processing temperatures. What could be the cause?

    • Answer: This strongly suggests the presence of impurities in your starting materials. A thorough analysis of your monomers and additives is recommended. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can assess the purity of your DMDC.

  • Question: How can I purify my DMDC monomer?

    • Answer: Recrystallization or sublimation are effective methods for purifying solid monomers like DMDC. The choice of solvent for recrystallization is critical for selectively removing impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if I see my polymer turning yellow during melt extrusion?

A1: The most immediate action is to lower the processing temperature in small steps (e.g., 5-10°C) and reduce the time the polymer spends in the extruder. This will minimize thermal stress.[7] If the discoloration continues, other factors like impurities or the need for a stabilizer package are likely involved.

Q2: Can my choice of comonomer in a copolymerization with DMDC impact color stability?

A2: Yes, absolutely. Aliphatic comonomers, for example, can be more susceptible to thermal degradation than aromatic ones.[8] The reactivity of the comonomers can also affect the polymer's microstructure, potentially creating segments that are more prone to degradation.

Q3: I'm using a standard antioxidant, but my polymer is still discoloring. What's next?

A3: A "standard" antioxidant may not be sufficient for your specific polymer and processing conditions. A synergistic approach is often more effective:

  • Primary Antioxidants (Radical Scavengers): Hindered phenols are effective at neutralizing radical species.[9]

  • Secondary Antioxidants (Peroxide Decomposers): Phosphites or thioesters can break down hydroperoxides into stable, non-radical products.

The ratio of primary to secondary antioxidants is crucial and often needs to be optimized through experimentation.

Mechanism of Synergistic Antioxidant Action

A Polymer Radical (P•) B Hindered Phenol (Primary Antioxidant) A->B Donates H• C Stable Radical B->C D Hydroperoxide (POOH) E Phosphite (Secondary Antioxidant) D->E Decomposes F Stable, Non-Radical Products E->F

Caption: Synergistic action of primary and secondary antioxidants.

Q4: How does moisture affect the color of my DMDC-based polyester?

A4: Moisture can be very damaging, especially at high processing temperatures. It can lead to hydrolytic degradation of the ester bonds, breaking the polymer chains and forming carboxylic acid end groups.[10][11] These acidic groups can then catalyze further degradation, contributing to discoloration.[11] It is essential to thoroughly dry the polymer resin before melt processing.

Part 3: Advanced Troubleshooting & Prevention

For persistent discoloration, a more in-depth analysis is necessary.

Characterization Techniques for Discolored Polymers

To effectively troubleshoot, it's important to identify the chemical nature of the chromophores.

TechniqueInformation Provided
UV-Visible Spectroscopy Detects and quantifies chromophores by measuring light absorption in the visible range.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies changes in functional groups, such as the formation of carbonyls or hydroxyls, which indicate degradation.
Gel Permeation Chromatography (GPC) Measures changes in molecular weight and distribution, indicating chain scission or cross-linking.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information to help identify specific degradation products.
Strategic Use of Stabilizers

A well-designed stabilizer package is your best defense against discoloration.

Stabilizer Selection Guide

Stabilizer TypeMechanism of ActionRecommended for
Hindered Amine Light Stabilizers (HALS) Scavenge free radicals generated by UV exposure.[9]Long-term UV stability.
UV Absorbers (e.g., Benzotriazoles) Absorb UV radiation and dissipate it as heat.[9][12]Preventing photo-oxidation.
Phosphite Stabilizers Decompose hydroperoxides formed during thermal oxidation.[9]High-temperature processing.
Hindered Phenolic Antioxidants Donate hydrogen atoms to terminate radical chain reactions.[13]General thermal stability.

Logical Flow for Stabilizer Selection

A Discoloration Issue Identified B Thermal Degradation Dominant? A->B C Photo-Oxidation Dominant? A->C D Add/Optimize Phosphite & Phenolic Antioxidants B->D Yes E Add/Optimize UV Absorbers & HALS C->E Yes F Evaluate Performance (Accelerated Aging) D->F E->F

Caption: Decision-making process for selecting appropriate stabilizers.

References

  • Photo-oxidation of polymers - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • The effect of metal catalyst on the discoloration of poly(ethylene terephthalate) in thermo-oxidative degradation. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Six Causes of Plastic Yellowing Part 4: Additives and Impurities. (n.d.). Chitec. Retrieved January 24, 2026, from [Link]

  • Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. (2017). Polymer Chemistry, 8(38), 5965-5974.
  • Hydrolytic degradation of bio-based polyesters: Effect of pH and time. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Chemistry of terephthalate derivatives: a review. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (2017). Polymers, 9(12), 685.
  • Polymers and Dyes: Developments and Applic
  • Polymer stabilizer - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Hydrolytic degradation | Polymer Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 24, 2026, from [Link]

  • Photodegradation and photostabilization of polymers, especially polystyrene: review. (2015). Arabian Journal of Chemistry, 8(2), 279-294.
  • What Is The Role Of A Catalyst In Polyester Resin? - Chemistry For Everyone. (2023, September 8). YouTube. Retrieved January 24, 2026, from [Link]

  • Why Do Polymer Materials Turn Yellow? (n.d.). Testex. Retrieved January 24, 2026, from [Link]

  • How to solve the problem of discolouration of produced plastic products? (2024, April 22). *S&A;. Retrieved January 24, 2026, from [Link]

  • Understanding the Different Types of Stabilizers in Plastics Manufacturing. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2020). Polymers, 12(1), 195.
  • Photooxidative degradation of polyether-based polymers. (1999). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Chemistry of terephthalate derivatives: a review. (2019). Cairo University Scholars. Retrieved January 24, 2026, from [Link]

  • Effect of Dimethyl 1,4-Cyclohexane Dicarboxylate on Mechanical Properties and Crystallization Behavior of Polytrimethylene Terephthalate Co-Polymer. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Catalysts for Polymer Degradation - Matthew Jones. (2022, December 22). YouTube. Retrieved January 24, 2026, from [Link]

  • Mechanism and quantification of polyethylene discoloration. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Hydrolytic Degradation and Erosion of Polyester Biomaterials. (2012). Advanced Drug Delivery Reviews, 64(1), 83-97.
  • Study of the photo-oxidation and photolysis of unsaturated and cross-linked polyesters in the presence of inorganic photo-active. (2016). Journal of Materials and Environmental Science, 7(12), 4567-4577.
  • How to Avoid Pinking & Yellowing of Polyolefin Polymers. (n.d.). SIMONA PMC. Retrieved January 24, 2026, from [Link]

  • Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. (2021). Polymers, 13(24), 4387.
  • Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. (2022).
  • How to prevent yellowing of plastic molded products. (2022, December 26). Matsui. Retrieved January 24, 2026, from [Link]

  • Advancements in UV Stabilization: Protecting Plastics for Longer Performance. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Designed to Degrade: Tailoring Polyesters for Circularity. (2021). ACS Sustainable Chemistry & Engineering, 9(26), 8719-8737.
  • Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Biodegradation of polyester containing aromatic constituents. (2000). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers. (n.d.). DENACOL's Lab. Retrieved January 24, 2026, from [Link]

  • HPLC-DAD Method for the Analysis of Synthetic Dyestuffs in Historical Textile Objects in Istanbul Naval Museum. (2019). Jordan Journal of Chemistry, 14(1), 1-13.
  • Chemical recycling of post-consumer polyester wastes using a tertiary amine organocatalyst. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Depolymerization of polyesters by a binuclear catalyst for plastic recycling. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Acrylonitrile butadiene styrene - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Thermal degradation kinetics of aromatic ether polymers. (2021). Mississippi State University Scholars Junction. Retrieved January 24, 2026, from [Link]

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Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Molecular Weight in Polyesters Derived from Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced polyester synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are encountering challenges in achieving high molecular weight polyesters from Dimethyl 2,6-dichloroterephthalate. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues in your polymerization reactions.

The presence of chloro-substituents on the aromatic ring of the terephthalate monomer introduces unique challenges that are not typically encountered in standard polyester synthesis. This guide will delve into these specific issues and provide a structured approach to troubleshooting.

Troubleshooting Guide: Low Molecular Weight Polyesters from this compound

Achieving a high degree of polymerization is often hampered by a confluence of factors, from monomer purity to suboptimal reaction conditions. The following table outlines common problems, their probable causes, and actionable solutions grounded in polymer chemistry principles.

Problem Identification Potential Root Cause(s) Recommended Action(s) & Scientific Rationale
Low Intrinsic Viscosity / Molecular Weight 1. Monomer Impurities: Presence of monofunctional compounds or other impurities that act as chain terminators.[1]Action: Purify the this compound monomer via recrystallization or sublimation.[2][3][4] Rationale: Monofunctional impurities will cap the growing polymer chains, preventing further chain extension and thus limiting the final molecular weight.
2. Non-stoichiometric Monomer Ratio: An excess of either the diol or the diester monomer.Action: Ensure a precise 1:1 molar ratio of the diol to the diester. Rationale: Polycondensation is a step-growth polymerization where stoichiometric balance is critical for achieving high molecular weight. An excess of one monomer will lead to polymer chains with the same end-groups, which cannot react with each other.
3. Inefficient Removal of Methanol Byproduct: Incomplete removal of the condensation byproduct (methanol) shifts the reaction equilibrium towards the reactants.Action: Optimize the vacuum system and ensure a gradual increase in vacuum to efficiently remove methanol without causing the loss of volatile monomers.[5] Rationale: According to Le Chatelier's principle, the removal of a product is necessary to drive the reversible polycondensation reaction towards the formation of a high molecular weight polymer.
4. Suboptimal Catalyst Selection or Concentration: The chosen catalyst may not be effective for the polymerization of a chlorinated monomer, or its concentration may be too low.Action: Screen different catalysts such as antimony, germanium, or titanium compounds.[6] Optimize the catalyst concentration (typically in the ppm range). Rationale: The catalyst plays a crucial role in both the transesterification and polycondensation stages. Its effectiveness can be influenced by the electronic effects of the chloro-substituents on the aromatic ring.
5. Side Reactions at High Temperatures: Potential dehalogenation or other side reactions can disrupt the polymerization process.[1]Action: Carefully control the reaction temperature profile. Consider a lower polymerization temperature for a longer duration. Rationale: High temperatures can lead to the degradation of the polymer or side reactions involving the chloro-substituents, which can lead to chain termination or cross-linking, both of which can negatively impact the desired linear high molecular weight polymer.[7]
Poor Polymer Color (e.g., Yellowing or Darkening) 1. Thermal Degradation: The polymerization temperature is too high, leading to the thermal degradation of the polymer.[8]Action: Lower the polymerization temperature and/or shorten the reaction time at the highest temperature. Rationale: Polyesters, especially those with functional groups that can participate in side reactions, are susceptible to thermal degradation, which often results in discoloration.
2. Oxidation: Presence of oxygen in the reaction vessel.Action: Ensure the reaction is carried out under a high-purity inert atmosphere (e.g., nitrogen or argon).[5] Rationale: Oxygen can cause oxidative degradation of the polymer, leading to the formation of chromophores and a colored product.
3. Catalyst-Induced Discoloration: Some catalysts, particularly titanium-based ones, can cause yellowing.Action: Use a lower concentration of the catalyst or consider alternative catalysts. Rationale: The choice and concentration of the catalyst can significantly impact the color of the final polymer.
Incomplete Reaction (Monomers Still Present) 1. Insufficient Reaction Time or Temperature: The polymerization has not been allowed to proceed to completion.Action: Increase the reaction time, particularly during the high-vacuum polycondensation stage. Ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. Rationale: Polycondensation is an equilibrium reaction that requires sufficient time and energy to reach a high degree of conversion.
2. Poor Mixing: Inadequate agitation in the reaction vessel can lead to localized non-stoichiometry and incomplete reaction.Action: Ensure efficient and continuous stirring throughout the polymerization process. Rationale: Proper mixing is essential for maintaining a homogeneous reaction mixture and ensuring that the reactive end-groups can find each other to react.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the polymerization of this compound?

A1: While standard polyesterification catalysts like antimony trioxide (Sb₂O₃), titanium-based catalysts (e.g., tetrabutyl titanate), or germanium dioxide (GeO₂) are good starting points, the presence of chloro-substituents may necessitate some adjustments.[6] The electron-withdrawing nature of the chlorine atoms can affect the reactivity of the ester groups. It is advisable to start with a catalyst concentration in the range of 200-400 ppm and optimize from there. A screening of different catalysts is recommended to find the one that provides the best balance of reaction rate, molecular weight, and polymer color for your specific diol and reaction conditions.

Q2: How critical is the purity of the this compound monomer?

A2: Monomer purity is of paramount importance in achieving a high molecular weight polyester.[1] The primary concern is the presence of monofunctional impurities, which act as chain terminators. For instance, a monochlorinated methyl benzoate impurity would cap a growing polymer chain, preventing further polymerization. It is highly recommended to purify the monomer by recrystallization from a suitable solvent (e.g., methanol or a mixed solvent system) or by vacuum sublimation to remove any such impurities.[2][3][4]

Q3: What are the ideal temperature and vacuum profiles for this polymerization?

A3: A two-stage process is typically employed for melt polycondensation.

  • Stage 1 (Transesterification): This stage is carried out under an inert atmosphere (e.g., nitrogen) at a temperature of approximately 180-220°C. The goal is to facilitate the transesterification reaction between the this compound and the diol, with the removal of methanol.

  • Stage 2 (Polycondensation): In this stage, the temperature is gradually increased to 240-280°C, and a high vacuum (less than 1 Torr) is slowly applied. It is crucial to apply the vacuum gradually to prevent the loss of volatile monomers or oligomers.[5] The high temperature and vacuum are necessary to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the methanol byproduct. The specific temperatures and times will depend on the diol used and the target molecular weight.

Q4: Can side reactions involving the chloro-substituents occur, and how can they be minimized?

A4: Yes, side reactions involving the chloro-substituents are a valid concern, especially at the high temperatures required for polycondensation. Potential side reactions include:

  • Dehalogenation: The loss of chlorine atoms from the aromatic ring, which could lead to cross-linking or other unwanted reactions.

  • Nucleophilic Substitution: The chloro-substituents could potentially undergo nucleophilic substitution reactions, although this is less likely under typical polyesterification conditions.

To minimize these side reactions, it is crucial to carefully control the reaction temperature and time. Using the lowest possible temperature that still allows for efficient polymerization is recommended. Additionally, ensuring a completely inert atmosphere can help to prevent radical-initiated side reactions.[5]

Q5: How can I effectively monitor the progress of the polymerization and determine the final molecular weight?

A5: Several techniques can be used to monitor the reaction and characterize the final polymer:

  • Methanol Distillate: The amount of methanol collected during the reaction is a direct measure of the extent of the reaction.

  • Melt Viscosity: An increase in the viscosity of the reaction mixture is a qualitative indicator of increasing molecular weight. This can be monitored by observing the torque on the stirrer motor.

  • Intrinsic Viscosity: This is a common method for determining the molecular weight of polyesters. It involves measuring the viscosity of a dilute solution of the polymer.

  • Gel Permeation Chromatography (GPC): GPC provides detailed information about the molecular weight distribution of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the structure of the polymer and to analyze the end-groups, which can be used to calculate the number-average molecular weight.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).[9]

Visualizing the Polymerization and Potential Pitfalls

The following diagram illustrates the desired polymerization pathway and highlights potential side reactions that can lead to low molecular weight.

Polyester_Synthesis Monomers This compound + Diol (1:1 ratio) Transesterification Transesterification (180-220°C, N2) Monomers->Transesterification Impurities Monomer Impurities (Chain Terminators) Monomers->Impurities Oligomers Low MW Oligomers + Methanol Transesterification->Oligomers Polycondensation Polycondensation (240-280°C, Vacuum) Oligomers->Polycondensation Inefficient_Removal Inefficient Methanol Removal Oligomers->Inefficient_Removal High_MW_Polyester High Molecular Weight Polyester Polycondensation->High_MW_Polyester Desired Pathway Side_Reactions Side Reactions (e.g., Dehalogenation) Polycondensation->Side_Reactions Low_MW_Polyester Low Molecular Weight Polyester Side_Reactions->Low_MW_Polyester Impurities->Low_MW_Polyester Inefficient_Removal->Low_MW_Polyester

Sources

Side reactions to avoid during the synthesis of Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dimethyl 2,6-dichloroterephthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving potential side reactions and other experimental challenges to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and workup, you isolate a significantly lower amount of this compound than expected, or none at all.

Possible Causes and Solutions:

  • Incomplete Chlorination of the Starting Material: The synthesis often begins with terephthalic acid or a derivative, which is then chlorinated. Incomplete chlorination will result in a mixture of chlorinated and non-chlorinated species, reducing the yield of the desired 2,6-dichloro isomer.

    • Troubleshooting Steps:

      • Verify Chlorinating Agent Activity: Ensure the chlorinating agent (e.g., thionyl chloride, sulfuryl chloride) is fresh and has not been deactivated by moisture.

      • Optimize Reaction Conditions: The temperature and reaction time are critical for successful chlorination. Insufficient heat or time may lead to incomplete reaction. Conversely, excessive heat can promote side reactions.[1] A typical temperature range for chlorination with thionyl chloride is around 80°C.[2]

      • Catalyst Presence and Activity: For certain chlorination reactions, a catalyst may be required.[1] Ensure the correct catalyst is used and that it is active.

      • Analyze the Crude Product: Use techniques like NMR or GC-MS to analyze the crude reaction mixture. The presence of partially chlorinated or unreacted starting material will confirm incomplete chlorination.

  • Inefficient Esterification: The subsequent esterification of 2,6-dichloroterephthalic acid with methanol is a reversible equilibrium-driven reaction.[3]

    • Troubleshooting Steps:

      • Use Excess Methanol: To drive the equilibrium towards the product, use a large excess of methanol, which can also serve as the solvent.[4]

      • Effective Water Removal: The water produced during esterification can hydrolyze the ester product, shifting the equilibrium back to the reactants.[3][5] Employ methods to remove water as it forms, such as a Dean-Stark apparatus or the use of a dehydrating agent.

      • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is typically required for Fischer esterification.[6] Ensure the catalyst is added in the correct proportion and is not neutralized.

      • Reaction Temperature and Time: Esterification often requires elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to side reactions.[6]

Issue 2: Presence of Significant Impurities in the Final Product

Symptoms: Spectroscopic analysis (NMR, GC-MS) of the purified product reveals the presence of unexpected signals, indicating impurities.

Possible Causes and Solutions:

  • Formation of Isomeric Byproducts: During the chlorination step, other isomers of dichloroterephthalic acid (e.g., 2,5-dichloro or 2,3-dichloro) may be formed.

    • Troubleshooting Steps:

      • Control Chlorination Conditions: The regioselectivity of the chlorination can be highly dependent on the reaction conditions and the directing effects of the substituents on the aromatic ring. Carefully control the temperature and stoichiometry of the chlorinating agent.

      • Purification Strategy: These isomers can be difficult to separate from the desired product due to similar physical properties. Fractional crystallization or column chromatography may be necessary. Recrystallization from a suitable solvent system, such as a methanol/p-xylene mixture, can be effective.[7]

  • Incomplete Esterification (Mono-ester Formation): The presence of the mono-methyl ester of 2,6-dichloroterephthalic acid is a common impurity if the esterification reaction does not go to completion.[8]

    • Troubleshooting Steps:

      • Drive the Reaction to Completion: As mentioned previously, use a large excess of methanol and ensure efficient water removal to favor the formation of the diester.

      • Purification: The mono-ester can often be removed by column chromatography or by washing the crude product with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid group of the mono-ester, making it water-soluble.

  • Hydrolysis of the Product: The ester groups of the final product can be hydrolyzed back to carboxylic acids if exposed to water, especially under acidic or basic conditions.[5][8][9]

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all workup and purification steps are performed under anhydrous conditions to the extent possible.

      • Neutralize the Reaction Mixture: Before workup, carefully neutralize any acid catalyst used in the esterification step.

      • Proper Storage: Store the final product in a dry environment.

Issue 3: Product is Discolored (Yellow or Brown)

Symptoms: The isolated this compound is not a white crystalline solid as expected, but instead has a yellow or brownish tint.

Possible Causes and Solutions:

  • Side Reactions at High Temperatures: Prolonged heating at high temperatures during either the chlorination or esterification step can lead to the formation of colored byproducts.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature and Time: Determine the minimum temperature and time required for the reaction to proceed to completion.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may form colored impurities.

  • Residual Catalyst or Reagents: Traces of the catalyst or unreacted reagents can sometimes impart color to the final product.

    • Troubleshooting Steps:

      • Thorough Purification: Ensure the product is thoroughly washed and purified. Recrystallization is often an effective method for removing colored impurities.[10] Distillation can also be employed for purification.[11][12]

      • Decolorizing Carbon: Treatment of a solution of the crude product with activated charcoal can help to remove colored impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective route involves two main steps:

  • Dichlorination of Terephthalic Acid: Terephthalic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst, to yield 2,6-dichloroterephthalic acid.

  • Fischer Esterification: The resulting 2,6-dichloroterephthalic acid is then esterified with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to produce this compound.[4][6]

Q2: How can I monitor the progress of the esterification reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (2,6-dichloroterephthalic acid) on a TLC plate. The product, being less polar than the dicarboxylic acid, will have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the key safety precautions to take during this synthesis?

  • Chlorinating Agents: Thionyl chloride and sulfuryl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with care.

  • Solvents: Use appropriate flammable solvent handling procedures.

Q4: What are the ideal reaction conditions for the esterification step?

While optimal conditions can vary, a general starting point is to reflux a mixture of 2,6-dichloroterephthalic acid in a large excess of methanol with a catalytic amount of concentrated sulfuric acid for several hours. The reaction progress should be monitored to determine the exact time required.[13]

Q5: My final product is an oil instead of a solid. What could be the reason?

The presence of impurities, such as residual solvent or isomeric byproducts, can lower the melting point of the product, causing it to be an oil or a waxy solid at room temperature. Thorough purification, including removal of all solvent under high vacuum, is crucial. The expected form of pure Dimethyl terephthalate is a white solid.[14]

III. Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloroterephthaloyl Chloride

This protocol outlines the conversion of 2,6-dichloroterephthalic acid to its diacid chloride, a common intermediate.

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2,6-dichloroterephthalic acid.

  • In a fume hood, carefully add an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,6-dichloroterephthaloyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Esterification to this compound
  • In a fume hood, carefully add the crude 2,6-dichloroterephthaloyl chloride to a round-bottom flask containing an excess of anhydrous methanol at 0°C.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield pure this compound.

IV. Data Presentation

Table 1: Troubleshooting Summary for Low Product Yield

SymptomPossible CauseKey Diagnostic CheckRecommended Action
Low to no productIncomplete ChlorinationNMR/GC-MS of crude for starting materialUse fresh chlorinating agent, optimize T/time
Inefficient EsterificationTLC for starting acid, NMR for mono-esterUse excess methanol, remove water
Product HydrolysisWet product, acidic/basic conditionsUse anhydrous workup, neutralize catalyst

V. Visualizations

Diagram 1: Key Reaction Pathways

A Terephthalic Acid B 2,6-Dichloroterephthalic Acid A->B Chlorination D Isomeric Dichloro-Acids A->D Side Reaction (Over/Under Chlorination) C This compound B->C Esterification E Mono-methyl Ester B->E Incomplete Esterification C->B Hydrolysis

Caption: Main synthesis pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Impurities

start Impure Product Detected q1 Analyze by NMR/GC-MS start->q1 isomers Isomeric Impurities Present q1->isomers Yes monoester Mono-ester Present q1->monoester No other Other Impurities q1->other Other solve_isomers Optimize Chlorination Fractional Crystallization isomers->solve_isomers solve_monoester Drive Esterification Basic Wash monoester->solve_monoester solve_other Recrystallize Column Chromatography other->solve_other end Pure Product solve_isomers->end solve_monoester->end solve_other->end

Caption: Decision tree for identifying and resolving impurities.

VI. References

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Ravindranath, K., & Mashelkar, R. A. (1986). Chemistry of terephthalate derivatives: a review. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Electronic Supplementary Information for: Unveiling the role of ligand functionalization in the structural diversity and CO2 sorption properties of zinc-based metal-organic frameworks. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Sebelist, F. J., & Weir, R. H. (1962). Esterification of terephthalic acid with aqueous glycol. U.S. Patent No. 3,057,909. Washington, DC: U.S. Patent and Trademark Office. Retrieved January 24, 2026, from

  • Herrick, C. S. (1970). Purification of dimethylterephthalate. U.S. Patent No. 3,502,711. Washington, DC: U.S. Patent and Trademark Office. Retrieved January 24, 2026, from

  • Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Terephthaloyl chloride. (n.d.). Yufeng. Retrieved January 24, 2026, from [Link]

  • Process for producing dimethyl 2,6-naphthalene-dicarboxylate. (1995). Google Patents. Retrieved January 24, 2026, from

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Preparation method of terephthaloyl chloride. (2011). Google Patents. Retrieved January 24, 2026, from

  • Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate. (1980). Google Patents. Retrieved January 24, 2026, from

  • Purification process for dimethyl terephthalate. (1972). Google Patents. Retrieved January 24, 2026, from

  • Purification of dimethyl terephthalate. (1956). Google Patents. Retrieved January 24, 2026, from

  • Chemistry of Terephthalic acid. (2015). Sciencemadness.org. Retrieved January 24, 2026, from [Link]

  • Preparation of esters of terephthalic acid. (1949). Google Patents. Retrieved January 24, 2026, from

  • Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. (1968). Google Patents. Retrieved January 24, 2026, from

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. (2007). PubMed. Retrieved January 24, 2026, from [Link]

  • Terephthaloyl chloride. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Side reactions during esterification. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Process for the preparation of terephthalic acid by the hydrolysis of intermediate stage crude dimethyl terephthalate. (1981). Google Patents. Retrieved January 24, 2026, from

  • Process for the purification of dimethyl terephthalate by distillation. (1953). Google Patents. Retrieved January 24, 2026, from

  • Dimethyl terephthalate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Subcritical CO2–H2O hydrolysis of polyethylene terephthalate as a sustainable chemical recycling platform. (2020). Green Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Process for the purification of dimethyl terephthalate. (1962). Google Patents. Retrieved January 24, 2026, from

Sources

Controlling the reaction temperature for optimal Dimethyl 2,6-dichloroterephthalate purity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mastering Reaction Temperature for Optimal Purity

Welcome to the Technical Support Center for the synthesis of Dimethyl 2,6-dichloroterephthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we understand that achieving high purity is paramount. This resource, structured in a flexible question-and-answer format, addresses the critical role of reaction temperature in controlling the outcome of your synthesis.

Introduction: The Criticality of Temperature in Esterification

The synthesis of this compound is typically achieved through the esterification of 2,6-dichloroterephthalic acid with methanol, often in the presence of an acid catalyst. While seemingly straightforward, the reaction temperature is a pivotal parameter that dictates not only the reaction rate but, more importantly, the purity of the final product. Deviations from the optimal temperature range can lead to incomplete reactions, the formation of undesirable byproducts, and subsequent challenges in purification. This guide will provide you with the knowledge to navigate these challenges and optimize your synthetic protocol.

Troubleshooting and Frequently Asked Questions (FAQs)

Here, we address common issues and questions that may arise during the synthesis of this compound, with a focus on the impact of reaction temperature.

Q1: What is the optimal reaction temperature for the synthesis of this compound?

While the optimal temperature can be influenced by the specific catalyst and reaction setup, a general guideline for the esterification of dichloroterephthalic acid with methanol is in the range of 180-220°C . For the closely related synthesis of dimethyl terephthalate (DMT), an optimal temperature of 200°C has been shown to maximize both yield and selectivity.[1] Temperatures below this range may result in impractically slow reaction rates, while exceeding this range can lead to the formation of byproducts and potential degradation.

Q2: My reaction seems to be incomplete, with significant amounts of the starting material, 2,6-dichloroterephthalic acid, remaining. What could be the cause?

An incomplete reaction is often a direct consequence of suboptimal reaction temperature or insufficient reaction time.

  • Low Temperature: The esterification reaction is endothermic, meaning it requires an input of energy to proceed efficiently.[1] If the reaction temperature is too low, the activation energy barrier for the reaction will not be sufficiently overcome, leading to a slow and incomplete conversion of the starting material.

  • Insufficient Heating Time: Even at the optimal temperature, the reaction requires a certain amount of time to reach completion. Ensure that the reaction is heated for a sufficient duration, as determined by reaction monitoring (e.g., via TLC or HPLC).

Q3: I am observing a significant amount of a byproduct that I suspect is the monoester, Methyl 2,6-dichloroterephthalate. How can I minimize its formation?

The formation of the monoester is a common issue in the synthesis of diesters from dicarboxylic acids and is often related to reaction equilibria and kinetics.

  • Temperature and Reaction Time: While a higher temperature generally favors the formation of the diester, an excessively long reaction time, even at optimal temperature, can sometimes lead to an equilibrium mixture containing the monoester. It is crucial to monitor the reaction progress to determine the optimal reaction time that maximizes the formation of the desired diester while minimizing the monoester.

  • Stoichiometry of Methanol: Using a significant excess of methanol can help to shift the equilibrium towards the formation of the diester.

Q4: After purification, my final product has a lower than expected melting point and shows impurities in the NMR spectrum. Could the reaction temperature be the culprit?

Yes, improper temperature control can lead to the formation of various impurities that are difficult to remove.

  • High Temperatures and Side Reactions: Excessively high temperatures (e.g., above 220°C) can promote side reactions such as decarboxylation of the starting material or degradation of the product. These side products can be challenging to separate from the desired this compound.

  • Thermal Decomposition: Although this compound is relatively stable, prolonged exposure to very high temperatures could lead to some degree of thermal decomposition, introducing impurities into the final product.

Q5: How can I effectively monitor the progress of the reaction to determine the optimal stopping point?

Regular monitoring of the reaction is crucial for achieving high purity.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method to qualitatively track the disappearance of the starting material (2,6-dichloroterephthalic acid) and the appearance of the product (this compound). The monoester may also be visible as a separate spot.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of the relative amounts of starting material, monoester, and diester in the reaction mixture over time.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, with a strong emphasis on temperature control.

Materials:

  • 2,6-Dichloroterephthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexanes or Heptane (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2,6-dichloroterephthalic acid and a sufficient amount of anhydrous methanol to fully dissolve the starting material upon heating. A significant excess of methanol is recommended to drive the reaction to completion.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heating and Reflux: Equip the flask with a reflux condenser and begin heating the mixture to a gentle reflux. The optimal reaction temperature will be the boiling point of methanol under the given conditions. For reactions under pressure, a temperature of 200°C is a good starting point, based on analogous reactions.[1]

  • Temperature Control and Monitoring: Maintain a stable and consistent reaction temperature throughout the process. Use a temperature controller to avoid fluctuations. Monitor the progress of the reaction periodically using TLC or HPLC.

  • Reaction Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of hexanes and a minimal amount of a more polar solvent if necessary, to obtain pure this compound. The filtration of the crystallized product is typically carried out at a temperature between 20 to 45°C.

Data Presentation

Table 1: Effect of Temperature on Dimethyl Terephthalate (DMT) Synthesis (Analogous Reaction)

Reaction Temperature (°C)Conversion of Terephthalic Acid (%)Selectivity for DMT (%)
160~80~60
180~95~70
200>99~76
220>99~70
240>99~65

Data adapted from a study on the esterification of terephthalic acid and is illustrative of the general trend.[1]

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1. Combine Reactants (2,6-Dichloroterephthalic Acid + Methanol) B 2. Add Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Optimal Temperature (e.g., 200°C) and Reflux B->C D 4. Monitor Reaction Progress (TLC/HPLC) C->D E 5. Cool and Quench (NaHCO₃ Solution) D->E Reaction Complete F 6. Extraction (Organic Solvent) E->F G 7. Wash and Dry F->G H H G->H I 9. Recrystallization (e.g., Hexanes) H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

The Causality Behind Experimental Choices

The choice of reaction temperature is a delicate balance between reaction kinetics and product stability.

  • Kinetics vs. Equilibrium: Increasing the temperature accelerates the rate of the esterification reaction, allowing equilibrium to be reached more quickly. However, since esterification is a reversible reaction, excessively high temperatures can also increase the rate of the reverse hydrolysis reaction, thereby reducing the net yield of the desired ester.[1]

  • Minimizing Side Products: The selectivity of a reaction is often temperature-dependent. At elevated temperatures, alternative reaction pathways with higher activation energies may become accessible, leading to the formation of unwanted byproducts. For instance, at very high temperatures, decarboxylation of the terephthalic acid derivative could become a competing reaction.

  • Catalyst Activity: The efficiency of the acid catalyst can also be influenced by temperature. While higher temperatures generally increase catalytic turnover, they can also lead to catalyst degradation or promote undesirable side reactions catalyzed by the same acid.

By carefully controlling the reaction temperature within the optimal range, researchers can maximize the rate of the desired esterification while minimizing the formation of impurities, ultimately leading to a higher purity of the final product and simplifying the purification process.

References

  • Y. Li, et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. [Link]

Sources

Technical Support Center: Hydrolysis of Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of Dimethyl 2,6-dichloroterephthalate. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this chemical transformation and achieve your desired 2,6-dichloroterephthalic acid product with high yield and purity.

The hydrolysis of this compound presents a significant challenge due to the steric hindrance imposed by the two chlorine atoms in the ortho positions to the ester groups. This steric congestion, combined with the electron-withdrawing nature of the chlorine atoms, deactivates the carbonyl group towards nucleophilic attack, making the hydrolysis significantly more difficult than for unsubstituted or less hindered esters.[1][2] This guide provides practical solutions and explains the underlying chemical principles to overcome these obstacles.

Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of this compound in a question-and-answer format.

Question 1: My hydrolysis reaction is extremely slow or shows no conversion to the diacid. What are the key factors I should consider?

Answer:

This is the most common challenge with this substrate. The low reactivity is primarily due to the steric hindrance from the ortho-chloro substituents, which physically block the approach of the nucleophile (hydroxide or water) to the ester's carbonyl carbon.[1][2] Here’s a breakdown of causative factors and solutions:

Causality:

  • Steric Hindrance: The two chlorine atoms flank the ester groups, creating a crowded environment that slows down the formation of the tetrahedral intermediate, a key step in both acidic and basic hydrolysis.[1][3]

  • Insufficient Reaction Conditions: Standard hydrolysis conditions (e.g., dilute aqueous NaOH or HCl at moderate temperatures) are often insufficient to overcome the high activation energy of this reaction.[1][4]

Troubleshooting Steps:

  • Switch to a Non-Aqueous Saponification System: Traditional aqueous hydrolysis is often ineffective. A more potent approach is to use a non-aqueous or low-water solvent system. This minimizes the solvation of the hydroxide ions, making them more nucleophilic.[1]

    • Recommended Protocol: A mild and effective method involves using a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) as the solvent with sodium hydroxide (NaOH).[1]

  • Increase Reaction Temperature: If a non-aqueous system is not feasible, significantly increasing the reaction temperature in a high-boiling point solvent (e.g., ethylene glycol, diethylene glycol) can provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions at elevated temperatures.

  • Use a Large Excess of Base: In basic hydrolysis (saponification), using a significant excess of the hydroxide source (e.g., 5-10 equivalents of NaOH or KOH) can help drive the reaction to completion. Since saponification is irreversible, a large excess of base will favor product formation.[4]

Question 2: I am observing the formation of a monoester intermediate (methyl 2,6-dichloro-4-(methoxycarbonyl)benzoate) and the reaction is not proceeding to the diacid. How can I drive the reaction to completion?

Answer:

The formation of the monoester is a common observation and indicates that the first hydrolysis step is occurring, but the second is significantly slower.

Causality:

  • Increased Steric Hindrance and Electronic Deactivation: After the first hydrolysis, the resulting carboxylate group is negatively charged. This negative charge electronically deactivates the remaining ester group, making the second nucleophilic attack even more difficult. The steric hindrance remains a significant factor.

Troubleshooting Steps:

  • Prolonged Reaction Time and Increased Temperature: The hydrolysis of the second ester group will require more forcing conditions than the first. Increase the reaction time and/or temperature after confirming the formation of the monoester (e.g., by TLC or LC-MS).

  • Ensure Homogeneity: As the reaction progresses, the sodium salt of the mono-acid may precipitate, removing it from the solution and slowing down the second hydrolysis. Ensure vigorous stirring and consider using a co-solvent (e.g., THF, dioxane) to improve the solubility of all species.

  • Re-evaluate the Hydrolysis Method: If the reaction stalls at the monoester stage under aqueous conditions, switching to the non-aqueous MeOH/CH2Cl2 system is highly recommended to push the reaction to the diacid.[1]

Question 3: I am concerned about potential side reactions, such as the displacement of the chlorine atoms. Is this a valid concern and how can I mitigate it?

Answer:

While nucleophilic aromatic substitution (SNAr) of aryl chlorides is possible, it generally requires very harsh conditions (high temperature and pressure) or the presence of strongly activating electron-withdrawing groups in the ortho and para positions.

Causality:

  • Stability of the C-Cl Bond: The C-Cl bond on an aromatic ring is generally strong and not easily cleaved by nucleophiles like hydroxide under typical hydrolysis conditions.

  • Reaction Conditions: While high temperatures can promote side reactions, the conditions required for hydrolysis are generally not severe enough to cause significant SNAr. Studies on related chlorinated aromatic compounds show that hydrolysis of other functional groups can occur without affecting the chloro substituents.[5]

Mitigation Strategies:

  • Use the Mildest Effective Conditions: The non-aqueous NaOH/MeOH/CH2Cl2 system is advantageous as it often proceeds at room temperature, minimizing the risk of side reactions.[1]

  • Monitor for Byproducts: Use analytical techniques like LC-MS or GC-MS to monitor for the formation of hydroxylated or methoxylated byproducts.

  • Avoid Extremely High Temperatures: If using a high-temperature protocol, try to keep the temperature at the minimum required for a reasonable reaction rate.

Experimental Protocols

Protocol 1: Mild Non-Aqueous Saponification of this compound[1]

This protocol is adapted from a method for the hydrolysis of sterically hindered esters.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH2Cl2), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous CH2Cl2 (e.g., 9 volumes).

  • Base Preparation: Separately, prepare a 0.3 N solution of NaOH in anhydrous MeOH (e.g., 1 volume).

  • Reaction Initiation: Add the methanolic NaOH solution to the solution of the ester. Use a 3-fold excess of NaOH with respect to the ester groups (i.e., 6 equivalents of NaOH per equivalent of the diester).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the sodium salt of the diacid may be observed as a precipitate.

  • Work-up:

    • Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid residue in a minimum amount of deionized water.

    • Cool the aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of 1-2 by the dropwise addition of concentrated HCl. This will precipitate the 2,6-dichloroterephthalic acid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the purified 2,6-dichloroterephthalic acid under vacuum.

Data Presentation

ParameterConditionRationale
Solvent System 9:1 CH2Cl2:MeOHMinimizes solvation of OH-, increasing its nucleophilicity.[1]
Base NaOH (6 eq.)Irreversible reaction; excess drives the reaction to completion.[4]
Temperature Room TemperatureMild conditions minimize the risk of side reactions.
Work-up Acidification (HCl)Protonates the dicarboxylate salt to precipitate the diacid.

Visualization

Troubleshooting Workflow for Incomplete Hydrolysis

G start Incomplete Hydrolysis Observed check_monoester Is the monoester the major product? start->check_monoester low_conversion Is there very low conversion overall? check_monoester->low_conversion No increase_conditions Increase reaction time and/or temperature check_monoester->increase_conditions Yes switch_method Switch to non-aqueous saponification (Protocol 1) low_conversion->switch_method Yes check_homogeneity Is the reaction mixture homogeneous? increase_conditions->check_homogeneity add_cosolvent Add a co-solvent (e.g., THF, Dioxane) check_homogeneity->add_cosolvent No re_evaluate Re-evaluate reaction progress check_homogeneity->re_evaluate Yes add_cosolvent->re_evaluate switch_method->re_evaluate success Complete Hydrolysis Achieved re_evaluate->success

Caption: A flowchart for troubleshooting incomplete hydrolysis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the basic hydrolysis (saponification) of this compound?

A1: The mechanism is a nucleophilic acyl substitution. A hydroxide ion attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion as the leaving group and forming a carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. This process is repeated for the second ester group. The overall reaction is irreversible because the final carboxylate salt is resonance-stabilized and resistant to further nucleophilic attack.

Mechanism of Saponification

G Ester R-CO-OCH3 Tetrahedral Intermediate R-C(O-)(OH)-OCH3 Ester->Tetrahedral Intermediate + OH- Carboxylic Acid + Methoxide R-COOH + CH3O- Tetrahedral Intermediate->Carboxylic Acid + Methoxide Carboxylate + Methanol R-COO- + CH3OH Carboxylic Acid + Methoxide->Carboxylate + Methanol

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Q2: Can I use acid-catalyzed hydrolysis for this reaction?

A2: While acid-catalyzed hydrolysis is a common method for ester cleavage, it is generally not recommended for this substrate. The reaction is reversible, and driving it to completion requires a large excess of water.[4] Given the low reactivity of this compound, achieving a high yield would likely require very harsh conditions (e.g., high concentrations of strong acid at high temperatures for extended periods), which could lead to unwanted side reactions. The irreversibility of saponification makes it the preferred method.[4]

Q3: How can I purify the final 2,6-dichloroterephthalic acid product?

A3: The most common purification method is recrystallization. After the initial precipitation from the reaction work-up, the crude diacid can be further purified.

  • Recrystallization from a suitable solvent: A polar solvent like a mixture of ethanol and water, or acetic acid and water, is a good starting point. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.

  • Washing: Thoroughly washing the filtered crystals with cold deionized water is crucial to remove any residual inorganic salts from the work-up.

  • Drying: The final product should be dried under high vacuum to remove all traces of solvent.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction progress, allowing for the identification and quantification of the starting material, the monoester intermediate, and the final diacid product. It is also a powerful tool for detecting any potential byproducts.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification back to the dimethyl ester), GC-MS can be used to assess the purity of the final product.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final 2,6-dichloroterephthalic acid and can be used to assess its purity by identifying any residual starting material or other organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product.

References

  • The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2023). ACS Omega. Retrieved from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. Retrieved from [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (2007). ResearchGate. Retrieved from [Link]

  • Method for purifying 2,6-dichlorophenol. (2012). Google Patents.
  • A synthesis of 2,6-diacetyldeuterioporphyrin II dimethyl ester. (1968). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM. (2010). ResearchGate. Retrieved from [Link]

  • Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. (2021). PubMed. Retrieved from [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (2009). PubMed. Retrieved from [Link]

  • Process for the manufacture of terephthalic acid dimethyl ester. (1958). Google Patents.
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2007). ResearchGate. Retrieved from [Link]

  • Hydrolysis of esters - Mechanisms. (2021, December 28). YouTube. Retrieved from [Link]

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  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024). PubMed Central. Retrieved from [Link]

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  • Amines. NCERT. Retrieved from [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (2007). ResearchGate. Retrieved from [Link]

  • meldrum's acid. Organic Syntheses. Retrieved from [Link]

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  • The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. EPA. Retrieved from [Link]

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Technical Support Center: Best Practices for Drying and Storing Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper handling of Dimethyl 2,6-dichloroterephthalate. The integrity of this reagent is paramount for reproducible and accurate experimental outcomes. This document outlines best practices, troubleshooting for common issues, and validated protocols to ensure the stability and purity of your material.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound, providing explanations and actionable solutions.

Q: My sample of this compound appears clumpy or caked together, making it difficult to handle. What is the cause and how do I fix it?

A: Clumping is a primary indicator of moisture absorption. This compound, like many ester compounds, can be hygroscopic. When the fine powder absorbs atmospheric water, capillary forces cause the particles to agglomerate. This not only presents a handling challenge but also signals a significant risk of chemical degradation through hydrolysis. To rectify this, the material must be thoroughly dried. We strongly recommend using the vacuum oven protocol detailed in Section 3. Do not attempt to break up the clumps mechanically without subsequent drying, as this does not remove the underlying moisture.

Q: I suspect my stored sample has degraded. What are the signs of degradation and what is the likely chemical cause?

A: The most probable degradation pathway for this compound is ester hydrolysis[1][2]. This reaction, facilitated by the presence of water, cleaves the ester bonds to yield 2,6-dichloroterephthalic acid and methanol. The presence of acidic or basic impurities can catalyze this process[3].

Signs of significant degradation include:

  • A change in the melting point of the material.

  • The appearance of new peaks in analytical data (e.g., HPLC, NMR).

  • Poor performance or unexpected side reactions in your experiments.

If you suspect degradation, it is advisable to acquire a new, verified lot of the material. The primary preventative measure is meticulous drying and storage in an inert, moisture-free environment[4][5].

Q: After drying my sample in a vacuum oven, I still observe signs of residual moisture in my downstream application. What could have gone wrong?

A: This issue typically stems from one of three areas:

  • Insufficient Drying Time: The sample may not have reached a constant weight. It is crucial to continue drying until consecutive weighings show no significant change.

  • Vacuum Leaks: The vacuum in the oven may not have been maintained consistently, leading to a higher partial pressure of water and less efficient evaporation. Ensure all seals and connections on your vacuum oven are tight.

  • Improper Post-Drying Handling: A common mistake is allowing the warm, dry sample to cool in ambient air. As it cools, the material will readily re-adsorb atmospheric moisture. The sample must be cooled to room temperature inside a desiccator under vacuum or in an inert atmosphere before removal.

Q: The material has yellowed or discolored after heating. Why did this happen?

A: Discoloration upon heating is often a sign of thermal decomposition or oxidation[6]. Although Dimethyl terephthalate is relatively stable, the presence of impurities can lower its decomposition temperature. Drying at an excessively high temperature can initiate this degradation. Always dry this compound at a moderate temperature (e.g., 50-60°C), which is well below its melting point, to avoid this issue. Using a vacuum oven minimizes the risk of oxidation by removing most of the atmospheric oxygen[7].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for drying this compound?

A: The gold-standard method is drying in a vacuum oven . This technique is gentle and highly effective because it allows for the evaporation of water and volatile solvents at a much lower temperature than would be required at atmospheric pressure, thus preventing thermal degradation[7][8]. A detailed, step-by-step protocol is provided in Section 3.

Q2: What are the optimal conditions for the long-term storage of this compound?

A: For optimal stability, this compound should be stored in a tightly sealed container inside a desiccator[3]. The desiccator should contain an active desiccant (e.g., silica gel, Drierite®). For maximum protection, especially for reference-grade material, a vacuum desiccator or a desiccator cabinet purged with an inert gas like nitrogen or argon is recommended[5][9]. Store the entire setup in a cool, dark, and well-ventilated place away from strong acids, bases, and oxidizing agents[3].

Q3: Why is exposure to moisture so detrimental to this compound?

A: Moisture is detrimental because it can induce the chemical breakdown of the molecule via ester hydrolysis . In this reaction, a water molecule attacks one of the ester's carbonyl carbons, leading to the cleavage of the ester bond. The end products are the parent dicarboxylic acid (2,6-dichloroterephthalic acid) and methanol[2][10]. This degradation compromises the purity of the reagent, leading to inaccurate results and the potential for unintended side products in subsequent chemical reactions.

Q4: Can I use a standard laboratory oven (convection oven) to dry this material?

A: We strongly advise against using a standard laboratory oven. These ovens operate at atmospheric pressure and rely solely on high temperatures, which can cause thermal stress and potential decomposition of the compound. Furthermore, the presence of air (oxygen) at elevated temperatures increases the risk of oxidation[6]. A vacuum oven provides a much more controlled and gentle environment for drying sensitive chemical compounds[7].

Q5: What type of desiccator and desiccant do you recommend for routine storage?

A: For routine, short-term storage, a standard glass or plastic desiccator with a well-greased seal and a plate to hold the sample above the desiccant is sufficient[11][12]. Indicating silica gel is a good choice for a desiccant as it changes color when saturated, providing a clear visual cue for when it needs to be regenerated or replaced. For long-term or high-purity storage, a vacuum desiccator is superior as it removes the bulk of the air and moisture[5].

Section 3: Experimental Protocol

Protocol: Drying this compound Using a Vacuum Oven

This protocol describes the definitive method for drying this compound to remove residual water and volatile organic solvents.

Methodology:

  • Preparation:

    • Place the this compound powder in a clean, dry, and pre-weighed glass container (e.g., a watch glass or a shallow crystallization dish).

    • Spread the powder into a thin, even layer to maximize the surface area exposed to heat and vacuum.

    • Place the container in the vacuum oven on a shelf.

  • Evacuation:

    • Close the oven door, ensuring the gasket provides a tight seal.

    • Slowly and carefully open the vacuum valve to begin evacuating the air from the chamber. A slow evacuation prevents the fine powder from being aspirated into the vacuum line.

    • Allow the oven to reach the desired vacuum level (typically <10 mmHg).

  • Heating:

    • Once the target vacuum is achieved, turn on the oven's heater and set the temperature to 50-60°C . This temperature is safely below the compound's melting point, preventing decomposition while providing sufficient energy for water evaporation under vacuum.

    • Allow the sample to dry under these conditions for at least 12-24 hours.

  • Drying to Constant Weight (Self-Validation):

    • After the initial drying period, turn off the heater and allow the oven to cool to room temperature while still under vacuum.

    • Carefully break the vacuum by slowly introducing an inert gas (e.g., nitrogen or argon) into the chamber. Avoid using ambient air.

    • Quickly remove the sample and place it in a desiccator to cool completely before weighing.

    • Record the weight.

    • Return the sample to the vacuum oven and repeat the drying process (evacuation and heating) for an additional 2-4 hours.

    • Repeat the cooling and weighing process. The sample is considered dry when the difference between two consecutive weighings is negligible (e.g., <0.1% of the total mass).

  • Storage:

    • Once dry, immediately transfer the material to a tightly sealed storage container and place it in a desiccator as described in the FAQs.

Section 4: Data Summary & Workflow

Table 1: Recommended Drying and Storage Parameters
ParameterDrying (Vacuum Oven)Storage (Desiccator)
Temperature 50-60°CAmbient (Cool Location)
Pressure <10 mmHg (High Vacuum)Atmospheric or Under Vacuum
Atmosphere Inert Gas (N₂ or Ar) backfillAir (with desiccant) or Inert Gas
Duration 12-24 hours (or to constant weight)Indefinite (with active desiccant)
Key Considerations Avoid temperatures >70°C to prevent degradation.Ensure airtight seals. For high-purity samples, use a vacuum or inert gas desiccator.
Workflow Diagram: Decision-Making for Handling this compound

This diagram provides a logical workflow for determining the appropriate handling steps based on the sample's condition.

G cluster_0 start Sample of Dimethyl 2,6-dichloroterephthalate decision1 Is the material freshly synthesized/purified? start->decision1 decision2 Is the material clumpy or suspected to be wet? decision1->decision2 No proc1 Execute Full Vacuum Oven Drying Protocol (See Section 3) decision1->proc1 Yes decision3 Is the material for immediate use or storage? decision2->decision3 No decision2->proc1 Yes proc2 Store in Vacuum/Inert Gas Desiccator decision3->proc2 Long-Term Storage proc3 Store in Standard Desiccator with Desiccant decision3->proc3 Short-Term Storage proc4 Proceed to Experiment decision3->proc4 Immediate Use proc1->decision3

Caption: Decision tree for handling this compound.

References

  • ICSC 0262 - DIMETHYL TEREPHTHALATE. International Labour Organization and World Health Organization. [Link]

  • Safety data sheet - Dimethyl terephthalate. Carl Roth. [Link]

  • Safety Data Sheet - Dimethyl 2,3-dihydroxyterephthalate. Angene Chemical. [Link]

  • Safety Data Sheet: Dimethyl phthalate. Carl ROTH. [Link]

  • Dimethyl terephthalate | C10H10O4 | CID 8441. PubChem, National Center for Biotechnology Information. [Link]

  • Diethyl 2,5-dihydroxyterephthalate | C12H14O6 | CID 79980. PubChem, National Center for Biotechnology Information. [Link]

  • Structural Insights into (Tere)phthalate-Ester Hydrolysis by a Carboxylesterase and Its Role in Promoting PET Depolymerization. ACS Publications. [Link]

  • A study of drying some medicinal and aromatic plants by vacuum oven. ResearchGate. [Link]

  • Purification process for dimethyl terephthalate.
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  • (PDF) Vacuum and convection drying effects on volatile compounds profile and physicochemical properties of selected herbs from Lamiaceae family. ResearchGate. [Link]

  • Production of terephthalate esters by degradative transesterification of scrap or virgin terephthalate polyesters.
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  • Process for the preparation of high-purity dimethyl 2,6-naphthalene dicarboxylate and 2,6-naphthalenedicarboxylic acid.
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Validation & Comparative

A Senior Application Scientist's Guide to the Thermal Analysis of High-Performance Polymers Derived from Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the thermal stability and phase behavior of polymeric materials are critical parameters that dictate their processing conditions, performance, and ultimate application. This guide provides an in-depth comparative analysis of the thermal properties of high-performance polymers synthesized using Dimethyl 2,6-dichloroterephthalate as a key monomer. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we will explore how the introduction of chlorine atoms into the polymer backbone influences thermal stability and phase transitions, offering a comparative perspective against their non-chlorinated counterparts.

The Significance of Thermal Analysis in Polymer Characterization

Thermal analysis techniques are indispensable tools in polymer science.[1][2][3][4][5] They provide a window into the molecular motions and chemical changes that occur in a material as a function of temperature. For polymers derived from this compound, understanding these properties is paramount for predicting their behavior in demanding applications where thermal resilience is a key requirement.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is instrumental in identifying key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[3] These transitions are directly related to the polymer's molecular structure and affect its mechanical properties, such as flexibility and strength.[1]

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated. This technique is crucial for determining the thermal stability of a polymer, including its decomposition temperature (Td). TGA can also provide information about the composition of the material, such as the presence of fillers or additives.[1]

Comparative Thermal Behavior: The Impact of Chlorine Substitution

The introduction of chlorine atoms onto the terephthalate ring is expected to significantly influence the thermal properties of the resulting polymers. While specific data for a comprehensive series of polymers derived directly from this compound is not extensively available in the public domain, we can infer the likely effects based on studies of structurally similar chlorinated aromatic polymers and the fundamental principles of polymer chemistry.

Polyesters

In aromatic polyesters, the substitution of hydrogen with chlorine atoms on the phenyl ring can have several effects. The bulky chlorine atoms can restrict the rotation of the polymer chain, leading to an increase in the glass transition temperature (Tg). This increased rigidity can also influence the crystallization behavior, potentially leading to higher melting temperatures (Tm) in some cases, although significant disruption of chain packing could also lead to a decrease in crystallinity and melting point.[6]

From a thermal stability perspective, the strong C-Cl bond suggests that the onset of decomposition might be at a relatively high temperature. However, the presence of chlorine can also introduce specific degradation pathways, such as dehydrochlorination, which could potentially lower the overall thermal stability compared to their non-halogenated analogs like Poly(ethylene terephthalate) (PET) or Poly(butylene terephthalate) (PBT).

Table 1: Comparison of Thermal Properties of Aromatic Polyesters

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% wt loss) (°C)
Poly(ethylene terephthalate) (PET)~75~250~400
Poly(butylene terephthalate) (PBT)~40~225>400
Expected Poly(ethylene 2,6-dichloroterephthalate)Higher than PETDependent on crystallinityPotentially altered due to C-Cl bonds

Note: The values for the dichloroterephthalate-based polymer are estimations based on structure-property relationships and require experimental verification.

Polyamides

For aromatic polyamides, often referred to as aramids, the introduction of chlorine atoms is anticipated to enhance their already impressive thermal stability. The rigid polymer backbone, a hallmark of aramids, would be further stiffened by the presence of chlorine, likely resulting in a higher Tg. Studies on polyamides derived from chlorinated terephthaloyl dichlorides have shown excellent thermal stability.[7] The amide linkages are inherently more stable than ester linkages, and the addition of chlorine could further enhance this property.[8]

Table 2: Comparison of Thermal Properties of Aromatic Polyamides

PolymerGlass Transition Temp. (Tg) (°C)Melting/Decomposition Temp. (°C)
Poly(m-phenylene isophthalamide) (MPIA)~275~430 (decomposes)
Poly(p-phenylene terephthalamide) (PPTA)>350>500 (decomposes)
Polyamide from 2,6-dichloroterephthaloyl chloride & aromatic diamineExpected to be highExpected to be high

Note: Specific values for the dichloroterephthalate-based polyamide will depend on the diamine used.

Experimental Protocols: A Self-Validating Approach

To ensure the generation of reliable and reproducible data, the following detailed protocols for DSC and TGA are recommended. These protocols are designed to be self-validating by including steps for calibration and the removal of thermal history.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers derived from this compound.

Diagram 1: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of polymer start->weigh seal Seal in aluminum pan weigh->seal calibrate Calibrate with In and Zn standards seal->calibrate purge Purge with N2 at 50 mL/min calibrate->purge heat1 Heat to 300°C at 10°C/min (1st Heating Scan) purge->heat1 hold1 Hold for 5 min heat1->hold1 cool Cool to 25°C at 10°C/min (Cooling Scan) hold1->cool hold2 Hold for 5 min cool->hold2 heat2 Heat to 350°C at 10°C/min (2nd Heating Scan) hold2->heat2 analyze Determine Tg, Tm, Tc heat2->analyze end End analyze->end

Caption: Workflow for DSC analysis of polymers.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the lid to hermetically seal the pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium and zinc standards.

  • Atmosphere Control: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a controlled rate of 10°C/min. This scan erases the sample's prior thermal history.

  • Isothermal Hold: Hold the sample at the high temperature for 5 minutes to ensure complete melting.

  • Cooling Scan: Cool the sample to room temperature at a controlled rate of 10°C/min. This allows for the observation of crystallization from the melt.

  • Second Heating Scan: Heat the sample again at 10°C/min to a temperature above its melting point (e.g., 350°C). The data from this second heating scan is typically used for analysis as it represents the intrinsic thermal properties of the material under controlled conditions.

  • Data Analysis: Analyze the resulting thermogram to determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline, the crystallization temperature (Tc) as the peak of the exothermic event during cooling, and the melting temperature (Tm) as the peak of the endothermic event during the second heating.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to evaluate the thermal stability and decomposition profile of polymers derived from this compound.

Diagram 2: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis start Start weigh Weigh 10-15 mg of polymer start->weigh place Place in TGA pan weigh->place calibrate Calibrate with CaC2O4·H2O place->calibrate purge Purge with N2 at 50 mL/min calibrate->purge equilibrate Equilibrate at 30°C purge->equilibrate heat Heat to 800°C at 10°C/min equilibrate->heat analyze Determine Td and char yield heat->analyze end End analyze->end

Caption: Workflow for TGA analysis of polymers.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using a certified reference material such as calcium oxalate monohydrate.

  • Atmosphere Control: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Equilibration: Equilibrate the sample at a low temperature (e.g., 30°C) until the mass signal is stable.

  • Heating Program: Heat the sample from the equilibration temperature to a high temperature (e.g., 800°C) at a constant heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset of decomposition (Td) and the temperature at which 5% weight loss occurs (T5%). The residual mass at the end of the experiment represents the char yield.

Concluding Remarks for the Practicing Scientist

The incorporation of this compound into polymer backbones presents a promising avenue for the development of high-performance materials with enhanced thermal properties. While a comprehensive experimental dataset is still emerging, the principles of polymer chemistry, supported by data from analogous chlorinated systems, suggest that these polymers will exhibit distinct thermal characteristics compared to their non-halogenated counterparts. The rigorous application of DSC and TGA, following the detailed protocols outlined in this guide, is essential for accurately characterizing these materials and unlocking their full potential in demanding applications. The self-validating nature of these protocols ensures the generation of high-quality, reliable data that can confidently guide material selection, processing optimization, and product development.

References

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  • Al-Azzam, W., et al. (2022). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. MDPI. [Link][23]

  • Kamberi, I., et al. (2009). Evaluation of Poly(ethylene-terephthalate) Products of Chemical Recycling by Differential Scanning Calorimetry. ResearchGate. [Link][24]

  • Wang, Y., et al. (2023). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI. [Link][8]

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized chemical entity is paramount. It is the bedrock upon which reliable experimental data and, ultimately, the success of a research program are built. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized Dimethyl 2,6-dichloroterephthalate, a molecule of interest in various fields of chemical and pharmaceutical research. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your analytical needs.

The Importance of Purity for this compound

This compound is typically synthesized via the esterification of 2,6-dichloroterephthalic acid with methanol, often in the presence of an acid catalyst. The seemingly straightforward nature of this reaction belies the potential for the formation of several critical impurities that can significantly impact downstream applications. These impurities can include:

  • Unreacted Starting Material: 2,6-dichloroterephthalic acid.

  • Mono-esterified Intermediate: Methyl 2,6-dichloroterephthalate.

  • Positional Isomers: If the starting 2,6-dichloroterephthalic acid is not pure, other dichloroterephthalic acid isomers (e.g., 2,5- or 3,5-) and their corresponding dimethyl esters may be present.

  • Catalyst Residues and Byproducts: Depending on the synthetic route, these can vary.

The presence of these impurities can interfere with subsequent reactions, alter the physicochemical properties of the final product, and in the context of drug development, introduce toxicological risks. Therefore, a robust and validated analytical method to assess purity is not just a quality control measure; it is a critical component of the research and development process.

Comparative HPLC Methodologies for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy. Here, we compare two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, each with its own merits and specific applications.

The fundamental principle of reversed-phase chromatography is the partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[1] Non-polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus elute later than more polar compounds.[1]

Method 1: The Workhorse - C18 Column with Gradient Elution

The C18 (octadecylsilyl) column is the most widely used stationary phase in RP-HPLC due to its versatility and robustness in separating a broad range of compounds.[1] This method is an excellent starting point for the routine purity analysis of this compound.

  • Stationary Phase (C18): The long alkyl chains of the C18 phase provide a highly non-polar environment, ideal for retaining the aromatic and relatively non-polar this compound. This allows for good separation from more polar impurities like the starting diacid.

  • Mobile Phase (Acetonitrile and Water): Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.[2] Water is the weak solvent. A gradient elution, where the proportion of acetonitrile is increased over time, is employed to first elute any highly polar impurities, followed by the mono-ester, the desired product, and finally any less polar byproducts.

  • Acidic Modifier (Trifluoroacetic Acid - TFA): The addition of a small amount of TFA (0.1%) to the mobile phase serves two key purposes. Firstly, it protonates the carboxylic acid groups of the unreacted starting material, making it less polar and improving its retention and peak shape on the C18 column. Secondly, it can help to sharpen the peaks of all analytes by minimizing interactions with any residual silanol groups on the silica-based stationary phase.

  • Detection Wavelength (240 nm): Aromatic esters like this compound are expected to have a significant UV absorbance. Based on data for similar compounds like dimethyl terephthalate, which shows a maximum absorption around 241.6 nm, and considering the presence of the dichloro-substituted aromatic ring, a wavelength of 240 nm is chosen to ensure high sensitivity for both the main component and potential aromatic impurities.[3]

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18.1-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

    • Further dilute 1 mL of the stock solution to 10 mL with acetonitrile to get a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Method_1_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity (% Area) integrate->quantify

Caption: Workflow for HPLC Purity Assessment using Method 1.

Method 2: Enhanced Selectivity for Isomers - Phenyl-Hexyl Column

While the C18 column is excellent for general purity assessment, it may not always provide sufficient resolution for closely related positional isomers. A Phenyl-Hexyl column offers a different selectivity due to the presence of the phenyl group, which can undergo π-π interactions with the aromatic ring of the analytes.[4] This method is particularly useful when isomeric purity is a critical concern.

  • Stationary Phase (Phenyl-Hexyl): The phenyl groups on the stationary phase can interact with the electron-rich aromatic ring of this compound and its potential isomers through π-π stacking. This provides an additional separation mechanism beyond simple hydrophobicity, often leading to enhanced resolution of aromatic positional isomers.[4]

  • Mobile Phase (Methanol and Water): Methanol is chosen as the organic modifier in this case. While acetonitrile is a strong solvent, methanol can sometimes offer different selectivity in separating aromatic compounds due to its ability to act as a hydrogen bond donor and acceptor.

  • Isocratic Elution: For this method, an isocratic elution (constant mobile phase composition) is proposed. This can simplify the method and is often sufficient when the primary goal is to separate the main peak from its closely eluting isomers. The mobile phase composition is optimized to achieve good resolution in a reasonable analysis time.

  • Detection Wavelength (240 nm): The rationale for the detection wavelength remains the same as in Method 1.

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 65% Methanol, 35% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Same as Method 1.

HPLC_Method_2_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate Phenyl-Hexyl Column (Isocratic Elution) inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity (% Area) integrate->quantify

Caption: Workflow for HPLC Purity Assessment using Method 2.

Comparative Data and Performance

To objectively compare the performance of these two methods, a hypothetical batch of synthesized this compound containing trace amounts of expected impurities was analyzed. The following table summarizes the key chromatographic parameters obtained.

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)
Analyte Retention Time (min) Resolution
2,6-dichloroterephthalic acid4.2-
Methyl 2,6-dichloroterephthalate9.815.1
This compound 12.5 6.8
Dimethyl 2,5-dichloroterephthalate (isomer)12.91.1
Purity (% Area) 99.2%

Analysis of Comparative Data:

  • Method 1 (C18, Gradient): This method provides excellent overall separation of the starting material, the mono-ester, and the final product, as indicated by the high resolution values. However, the resolution between the desired 2,6-isomer and a potential 2,5-isomer is only 1.1, which is less than the ideal baseline resolution of 1.5. This suggests that while this method is good for general purity, it may not be optimal for accurate quantification of isomeric impurities.

  • Method 2 (Phenyl-Hexyl, Isocratic): Although the overall analysis time is shorter, the resolution between the polar impurities and the main peak is still very good. Most importantly, the resolution between the this compound and its 2,5-isomer is significantly improved to 1.8. This demonstrates the superior selectivity of the Phenyl-Hexyl column for these positional isomers due to the π-π interactions.

Trustworthiness: A Self-Validating System through Method Validation

To ensure the reliability and trustworthiness of these analytical methods, they must be validated according to the International Council for Harmonisation (ICH) guidelines.[5] A validated method provides documented evidence that the procedure is suitable for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known concentration of a reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).

A full validation of the chosen HPLC method is a mandatory step before its implementation for routine quality control.[3]

Logical Flow of Purity Assessment

The overall process of purity assessment for synthesized this compound can be visualized as a logical progression from synthesis to a definitive purity statement.

Purity_Assessment_Logic cluster_comparison Method Comparison synthesis Synthesis of Dimethyl 2,6-dichloroterephthalate impurity_id Identify Potential Impurities (Starting materials, intermediates, isomers) synthesis->impurity_id method_dev HPLC Method Development (Column & Mobile Phase Selection) impurity_id->method_dev method1 Method 1: C18 Column (General Purity) method_dev->method1 method2 Method 2: Phenyl-Hexyl Column (Isomer Separation) method_dev->method2 validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) method1->validation method2->validation routine_analysis Routine Purity Analysis of Batches validation->routine_analysis purity_report Purity Report Generation routine_analysis->purity_report

Caption: Logical workflow for the purity assessment of a synthesized compound.

Conclusion and Recommendations

The purity assessment of synthesized this compound is a critical step that requires a well-chosen and validated HPLC method.

  • For routine quality control where the primary concern is the presence of starting materials and the mono-ester intermediate, Method 1 (C18 column with gradient elution) is a robust and reliable choice. It offers excellent separation for compounds with a wider polarity range.

  • When the isomeric purity of the final product is a critical quality attribute, Method 2 (Phenyl-Hexyl column) is the superior option. The unique selectivity of the phenyl stationary phase provides the necessary resolution to accurately quantify closely related positional isomers.

Ultimately, the choice of method should be guided by a thorough understanding of the potential impurity profile of the synthesized material and the specific requirements of the downstream application. A comprehensive method validation according to ICH guidelines is indispensable to ensure the trustworthiness and scientific integrity of the purity data.

References

  • Chen, C. Y., et al. "Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene." Prepr. Pap.-Am. Chem. Soc., Div. Pet. Chem., vol. 42, no. 3, 1997, pp. 637-640.
  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." EMA/CHMP/ICH/381041/2022, 22 June 2022, [Link].

  • Gao, F., et al. "Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts." Inorganics, vol. 11, no. 6, 2023, p. 184. [Link].

  • Hawach Scientific. "Normal Phase HPLC Column and Reverse Phase HPLC Column." Hawach Scientific, 26 Dec. 2025, [Link].

  • ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline, 2005, [Link].

  • Lanças, F. M., et al. "HPLC Study of Migration of Terephthalic Acid and Isophthalic Acid from PET Bottles into Edible Oils." Journal of the Science of Food and Agriculture, vol. 94, no. 4, 2013, pp. 740-745.
  • MicroSolv Technology Corporation. "Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation." MicroSolv Technology Corporation, 19 June 2025, [Link].

  • National Center for Biotechnology Information. "Dimethyl terephthalate." PubChem, [Link].

  • Phenomenex Inc. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Inc., 6 June 2025, [Link].

  • Ranganadham, U. "Method Development for Analysis of Phthalates by HPLC." All Capstone Projects, 357, 2017. [Link].

  • The Royal Society of Chemistry. "Supplementary Information: Primary Coloured Electrochromism of Aromatic Oxygen and Sulfur Diesters." The Royal Society of Chemistry, [Link].

  • Welch Materials, Inc. "A Guide to Selective Columns for Isomer Separation." Welch Materials, Inc., 18 Nov. 2024, [Link].

  • World Health Organization. "Dimethyl terephthalate CAS N°: 120-61-6." Screening Information Dataset (SIDS) for High Production Volume Chemicals, 2000, [Link].

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of Dimethyl 2,6-dichloroterephthalate (DM-2,6-DCT), a potentially crucial monomer for the development of high-performance specialty polyesters. Drawing parallels from the well-established synthesis of Dimethyl Terephthalate (DMT), the precursor to PET, this document offers researchers and chemical process developers a comprehensive overview of catalytic strategies, supported by experimental data from analogous reactions.[1] We will explore both traditional homogeneous catalysts and modern, sustainable heterogeneous systems, providing the technical insights necessary to select and optimize a catalytic process.

The core of this synthesis is the Fischer esterification of 2,6-dichloroterephthalic acid with methanol. The primary challenge lies in achieving high conversion and selectivity efficiently and sustainably. This guide will dissect the causality behind experimental choices, grounding our discussion in the principles of catalyst activity, stability, and recyclability.

The Central Reaction: Esterification Pathway

The synthesis of DM-2,6-DCT proceeds via a two-step esterification of 2,6-dichloroterephthalic acid with methanol. The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.

cluster_0 Reaction Pathway 2,6-dichloroterephthalic_acid 2,6-dichloroterephthalic Acid Monomethyl_ester Monomethyl 2,6-dichloroterephthalate (Intermediate) 2,6-dichloroterephthalic_acid->Monomethyl_ester + CH3OH - H2O (Catalyst) DM_2_6_DCT This compound (Final Product) Monomethyl_ester->DM_2_6_DCT + CH3OH - H2O (Catalyst)

Caption: General reaction pathway for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount, dictating not only reaction efficiency but also process sustainability, cost, and environmental impact. We will compare two primary classes: homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: The Benchmark for Activity

Homogeneous catalysts, which operate in the same phase as the reactants, have historically been favored for their high catalytic efficiency in esterification reactions.[1]

  • Mineral Acids (e.g., H₂SO₄): Concentrated sulfuric acid is a classic, highly effective catalyst for Fischer esterification.[2] Its strong proton-donating ability rapidly accelerates the reaction. However, its utility in industrial settings is severely hampered by significant drawbacks. These include high corrosivity, leading to equipment degradation, and the generation of acidic waste streams that require complex and costly neutralization and purification procedures.[1]

  • Metal Salts (e.g., Antimony, Zinc, and Copper Oxides/Salts): Certain metal salts and oxides function as effective Lewis acid catalysts. A notable example is a mixed catalyst system of antimony oxide with zinc, manganese, or copper.[3] This combination has been shown to provide high conversion rates for the synthesis of DMT from terephthalic acid and methanol, significantly in excess of what either component can achieve alone.[3] A key advantage of these systems over strong mineral acids is the significant reduction in side reactions, particularly the formation of ethers from the alcohol reactant.[3] Despite their high activity, these catalysts still present challenges in separation from the final product, often requiring complex purification steps.

Heterogeneous Catalysts: The Path to Sustainable Production

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic is the foundation of their primary advantages: ease of separation, potential for continuous-flow processes, and recyclability, which align with the principles of green chemistry.[1]

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong acidic sites, making them exceptional solid acid catalysts.[1] A systematic study on the esterification of terephthalic acid with methanol evaluated several zeolite types, with Beta (β) zeolite demonstrating superior performance.[1][4]

The catalytic efficiency of zeolites is intrinsically linked to their structural and acidic properties. A higher density of strong acid sites generally correlates with higher activity. Furthermore, the porous structure is critical; it must be large enough to allow the diffusion of reactants (2,6-dichloroterephthalic acid and methanol) to the active sites and the desorption of the product molecule. The mesoporous structure of β zeolite is believed to contribute to its high efficiency.[1][4]

Table 1: Performance of Various Zeolite Catalysts in the Synthesis of Dimethyl Terephthalate (DMT) *

CatalystReactant Conversion (%)DMT Selectivity (%)Temperature (°C)Time (h)
β Zeolite ~100% 76.1% 200 4
ZSM-5-25HighModerate2004
ZSM-5-50HighModerate2004
ZSM-5-100HighLower2004
ZSM-35LowerLower2004
MORModerateModerate2004

*Data from the esterification of terephthalic acid with methanol, which serves as a strong proxy for the synthesis of DM-2,6-DCT.[1][4]

Under optimized conditions, β zeolite achieved a near-quantitative conversion of the acid with 94.1% selectivity to DMT, showcasing its potential.[1][4] Crucially, it demonstrated excellent stability, retaining over 92% of its initial activity after five reaction cycles, highlighting its suitability for industrial application.[1][4]

The synthesis of Dimethyl-2,6-naphthalenedicarboxylate, a structurally similar and commercially important monomer, provides further insight into effective catalysts. Studies comparing various esterification catalysts for this reaction identified ammonium molybdate and sodium tungstate as particularly effective.[5]

These metal-based catalysts offer a compelling alternative to zeolites and traditional homogeneous systems. Their high conversion rates under optimized conditions suggest they can effectively catalyze the esterification of aromatic dicarboxylic acids.

Table 2: Performance of Metal-Based Catalysts in Dimethyl-2,6-naphthalenedicarboxylate Synthesis *

CatalystReactant Conversion (%)Temperature (°C)Time (h)Catalyst Loading (wt%)Methanol:Acid Ratio
Ammonium Molybdate 95.03% 190 0.5 1% 6:1
Sodium Tungstate 92.80% 215 3 3% 6:1

*Data from the esterification of 2,6-naphthalene dicarboxylic acid with methanol.[5]

  • Ion-Exchange Resins: Polymeric resins with sulfonic acid groups, such as Amberlyst, are widely used as solid acid catalysts.[6] They are effective for various esterification reactions, though their thermal stability can be a limiting factor at the higher temperatures often required for aromatic dicarboxylic acids. In batch reactions, water produced during esterification can inhibit the catalyst and shift the equilibrium, limiting final yields.[6]

  • Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas and tunable structures make them highly promising as catalysts.[7] By incorporating acidic functional groups or coordinatively unsaturated metal sites, MOFs can be designed as highly active and selective heterogeneous catalysts for esterification.[7]

Experimental Protocols: A Framework for Validation

To ensure scientific integrity, protocols must be designed as self-validating systems. Below are detailed methodologies for key experiments, providing a template for laboratory execution.

Protocol 1: Synthesis of DM-2,6-DCT using β Zeolite Catalyst

This protocol is adapted from the optimized conditions reported for DMT synthesis, a robust starting point for DM-2,6-DCT.[1][4]

Materials:

  • 2,6-dichloroterephthalic acid

  • Methanol (anhydrous)

  • β Zeolite catalyst

  • Nitrogen gas (high purity)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

Procedure:

  • Reactor Charging: To a clean, dry autoclave, add 2,6-dichloroterephthalic acid and the β zeolite catalyst. A reactant-to-catalyst mass ratio of 8:1 is recommended as a starting point.[1][4]

  • Solvent Addition: Add methanol to the reactor. A mass-to-volume ratio of 1:30 (g/mL) of acid to methanol is recommended.[1][4]

  • Inerting: Seal the reactor and purge with nitrogen gas three times to remove air and moisture. Pressurize the reactor to an initial pressure of 1 MPa with N₂.[1][4]

  • Reaction: Begin stirring and heat the reactor to 200°C. Maintain these conditions for 8 hours.[1][4]

  • Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature. Carefully vent the residual pressure.

  • Catalyst Separation: Open the reactor and separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.

  • Catalyst Regeneration: Wash the recovered catalyst with fresh methanol to remove any adsorbed products and unreacted starting materials. Dry the catalyst in an oven before reusing it in subsequent cycles to test for stability.

  • Product Isolation: Isolate the this compound from the filtrate, likely through evaporation of the excess methanol followed by recrystallization or distillation to purify the product.

  • Analysis: Analyze the product for purity and yield using techniques such as GC-MS, HPLC, and NMR.

Workflow for Heterogeneous Catalysis

The inherent advantage of heterogeneous catalysis is the straightforward workflow for catalyst reuse, which is critical for process economy and sustainability.

Charge Charge Reactor: Acid, Methanol, Catalyst React Run Reaction (e.g., 200°C, 8h, 1 MPa) Charge->React Cool Cool & Depressurize React->Cool Separate Separate Catalyst (Filtration/Centrifugation) Cool->Separate Product Product Isolation & Purification Separate->Product Liquid Phase Wash Wash Catalyst (Methanol) Separate->Wash Solid Phase Dry Dry Catalyst Wash->Dry Reuse Reuse Catalyst Dry->Reuse Reuse->Charge Next Cycle

Sources

A Comparative Guide to Polyesters: Performance of Chlorinated vs. Non-Chlorinated Terephthalates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the selection of polymers with tailored properties is a critical determinant of product performance and efficacy. Polyesters, a versatile class of polymers, are frequently the materials of choice. This guide provides an in-depth technical comparison of polyesters synthesized from conventional non-chlorinated terephthalates, such as polyethylene terephthalate (PET), and their chlorinated counterparts. By incorporating chlorine onto the aromatic terephthalate ring, we can strategically modify the polymer's intrinsic properties, leading to enhanced performance in specific applications. This analysis is grounded in experimental data to provide a clear, evidence-based comparison for informed material selection.

Introduction: The Rationale for Chlorinated Monomers

Poly(ethylene terephthalate) (PET) is a widely utilized polyester renowned for its excellent mechanical strength, thermal stability, and chemical resistance.[1][2] It is synthesized through the polycondensation of ethylene glycol with terephthalic acid or its dimethyl ester.[2] While PET's performance is suitable for a vast array of applications, there is a continuous drive to enhance specific properties, particularly flame retardancy and thermal stability, for more demanding environments.

The introduction of halogen atoms, such as chlorine, into the polymer backbone is a well-established strategy for imparting flame retardancy.[3] By synthesizing polyesters using chlorinated terephthalates, for instance, 2-chloroterephthalic acid or its dimethyl ester, the resulting polymer inherently possesses flame-retardant characteristics without the need for additive flame retardants, which can leach out over time or negatively impact the polymer's processability and mechanical properties. This guide will explore the synthesis and comparative performance of these two classes of polyesters.

Synthesis of Polyesters: A Comparative Overview

The synthesis of both chlorinated and non-chlorinated polyesters from their respective terephthalate monomers and ethylene glycol typically proceeds via a two-stage melt polycondensation process.[2]

Stage 1: Esterification or Transesterification

  • Non-Chlorinated (Standard PET): Terephthalic acid and ethylene glycol undergo a direct esterification reaction to form bis(2-hydroxyethyl) terephthalate (BHET) oligomers, with water as a byproduct.[4] Alternatively, dimethyl terephthalate can be reacted with ethylene glycol in a transesterification reaction, producing BHET and methanol.[5]

  • Chlorinated: Similarly, dimethyl 2-chloroterephthalate is reacted with ethylene glycol in a transesterification reaction. The presence of the chlorine atom on the aromatic ring does not significantly alter the fundamental reaction mechanism but may influence reaction kinetics.

Stage 2: Polycondensation

In this stage, the BHET (or its chlorinated analogue) oligomers are heated to high temperatures (typically 270-280°C) under a high vacuum.[5] This promotes the polycondensation reaction, where ethylene glycol is eliminated, and the polymer chains grow in length, increasing the molecular weight of the final polyester.[5]

Experimental Workflow: Melt Polycondensation

melt_polycondensation cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomers Dimethyl (Chloro)terephthalate + Ethylene Glycol Reactor1 Reactor (150-230°C, Atm. Pressure) Catalyst1 Transesterification Catalyst (e.g., Zinc Acetate) Methanol_Removal Methanol Distillation Reactor1->Methanol_Removal BHET Bis(2-hydroxyethyl) (chloro)terephthalate Oligomers Reactor2 Reactor (270-280°C, High Vacuum) Catalyst2 Polycondensation Catalyst (e.g., Antimony Trioxide) Stabilizer Stabilizer (e.g., Phosphoric Acid) EG_Removal Ethylene Glycol Distillation Reactor2->EG_Removal Polymer Molten Polyester Extrusion Extrusion & Pelletization Final_Polymer Polyester Pellets

Caption: Melt polycondensation workflow for polyester synthesis.

Performance Comparison: Experimental Data

The incorporation of a chlorine atom onto the terephthalate ring imparts significant changes to the polyester's properties. The following sections detail these differences, supported by experimental data.

Thermal Properties

The thermal stability of a polymer is crucial for its processing and end-use application temperature range. This is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, indicating its thermal degradation profile. Aromatic polyesters generally exhibit high thermal stability due to the presence of rigid benzene rings in their backbone.[6] However, the introduction of a C-Cl bond can influence this.

Differential Scanning Calorimetry (DSC)

DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[7] The Tg is a critical parameter as it defines the upper-use temperature for amorphous applications and affects the mechanical properties.

PropertyNon-Chlorinated Polyester (PET)Chlorinated Polyester (Conceptual Data)Test Method
Glass Transition Temp. (Tg) ~75 °CExpected to be higherDSC
Melting Temp. (Tm) ~255 °CExpected to be similar or slightly lowerDSC
Decomposition Temp. (Td) ~400 °CExpected to be slightly lowerTGA
Flame Retardancy

A significant advantage of chlorinated polyesters is their inherent flame retardancy. The mechanism of flame retardancy for halogenated compounds primarily occurs in the gas phase during combustion.[3] Upon heating, the polymer decomposes and releases halogen radicals (e.g., Cl•). These radicals interfere with the free-radical chain reactions of combustion in the flame, effectively quenching the fire.[2]

The flame retardancy of a polymer is quantified using tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test.

  • Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration in a nitrogen/oxygen mixture that is required to sustain combustion of a sample.[8] A higher LOI value indicates better flame retardancy. Materials with an LOI greater than 21% (the approximate oxygen concentration in air) are considered self-extinguishing.

  • UL 94 Vertical Burn Test: This test classifies the flammability of a plastic material. Ratings such as V-0, V-1, and V-2 are assigned based on the time it takes for the flame to extinguish after the ignition source is removed, as well as whether flaming drips are produced.[9] A V-0 rating indicates the highest level of flame retardancy in this classification.[10]

PropertyNon-Chlorinated Polyester (PET)Chlorinated Polyester (Expected)Test Method
Limiting Oxygen Index (LOI) ~21%> 27%ASTM D2863
UL 94 Rating V-2V-0UL 94

Note: Standard PET is flammable, while the incorporation of chlorine is expected to significantly enhance its flame retardant properties, leading to a higher LOI and a more favorable UL 94 rating.

Mechanism of Flame Retardancy

flame_retardancy cluster_combustion Combustion Zone (Gas Phase) Polymer Chlorinated Polyester Heat Heat Decomposition Decomposition Heat->Decomposition Radicals Flammable Gases + Cl• Radicals Decomposition->Radicals Flame Flame Propagation (H• + OH• radicals) Radicals->Flame Quenching Radical Quenching (Cl• + H• -> HCl) Radicals->Quenching Flame->Quenching Suppression Flame Suppression Quenching->Suppression

Sources

A Senior Application Scientist’s Guide to the Quantitative Analysis of Dimethyl 2,6-dichloroterephthalate: A Comparative Evaluation of qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate determination of a substance's purity is paramount. Dimethyl 2,6-dichloroterephthalate, a key intermediate in the synthesis of polymers and specialty chemicals, requires robust analytical methodologies for its quantification. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional chromatographic methods—High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this analyte. We will explore the fundamental principles, deliver field-proven experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate technique for their needs.

The Principle of Primary Measurement: Why qNMR Stands Apart

Quantitative NMR (qNMR) distinguishes itself from nearly all other analytical techniques by being a primary ratio method of measurement. Unlike chromatography, which relies on comparing the response of an analyte to that of a chemically identical reference standard, qNMR determines the quantity of an analyte by relating its signal integral to the integral of a certified, often structurally unrelated, internal standard.[1] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2]

This unique characteristic allows for the direct, SI-traceable quantification of a substance's purity without the need for a specific certified reference material of the analyte itself.[3][4] This is a profound advantage in early-stage drug development or chemical research where such standards may not exist. The method's versatility is further enhanced by its ability to simultaneously quantify multiple components in a mixture using a single internal standard.[5]

A Self-Validating Protocol for qNMR Analysis of this compound

The trustworthiness of a qNMR experiment is built upon a series of carefully controlled parameters. Each choice is a deliberate step to mitigate potential errors and ensure the final result is accurate and reproducible. This protocol is designed to be a self-validating system.

The Causality Behind Experimental Choices
  • Analyte and its Signature: this compound possesses a simple ¹H NMR spectrum due to its molecular symmetry. We anticipate two key signals: a singlet for the two equivalent aromatic protons (H-4, H-5) and a singlet for the six equivalent methyl protons of the ester groups. These well-defined, isolated singlets are ideal for accurate integration.

  • The Internal Standard (IS) - The Anchor of Accuracy: The selection of an internal standard is the most critical decision in a qNMR experiment.[6] An ideal IS must meet several criteria:

    • High Purity & Traceability: It must be a Certified Reference Material (CRM) with a known purity value traceable to a National Metrology Institute (e.g., NIST).[3][4]

    • Chemical Inertness: It must not react with the analyte, solvent, or trace impurities.[4]

    • Signal Separation: Its NMR signals must be sharp and well-resolved from analyte and solvent signals.[2][7]

    • Solubility: It must be fully soluble in the chosen deuterated solvent.[6]

    For the non-polar this compound, soluble in chloroform-d (CDCl₃), Maleic Anhydride is an excellent choice. It is available as a CRM, provides a sharp singlet for its two olefinic protons at ~7.1 ppm (well-separated from the analyte's signals), and is highly soluble in CDCl₃.

  • The Solvent - The Medium for Measurement: Chloroform-d (CDCl₃) is selected for its excellent solubilizing power for the analyte and the chosen IS. It is also less hygroscopic than other common solvents like DMSO-d₆, minimizing the interference from a broad water peak.[8]

  • The Relaxation Delay (D1) - The Key to Proportionality: This is the cornerstone of quantitative accuracy. For an integral to be truly proportional to the number of nuclei, the nuclear spins must fully return to thermal equilibrium between successive scans. The relaxation delay (D1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and the standard).[9] While T₁ values for protons in medium-sized molecules are typically 1-5 seconds, they must be experimentally determined (e.g., via an inversion-recovery experiment) for a new analytical method to ensure metrological rigor.[10][11] A failure to use an adequate D1 is the most common source of error in qNMR.

Experimental Workflow

The following diagram illustrates the logical flow of the qNMR experiment, emphasizing the critical control points.

qNMR_Workflow qNMR Experimental Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing cluster_calc Part 4: Purity Calculation prep prep acq acq proc proc calc calc weigh_analyte Accurately weigh ~20 mg Analyte (m_x) weigh_is Accurately weigh ~10 mg IS (m_std) weigh_analyte->weigh_is dissolve Dissolve both in ~0.7 mL CDCl3 weigh_is->dissolve vortex Vortex to ensure homogeneity dissolve->vortex equilibrate Thermal Equilibration in magnet (>5 min) vortex->equilibrate tune_shim Tune probe and shim sample equilibrate->tune_shim t1_measure Measure T1 (Inversion-Recovery) tune_shim->t1_measure set_params Set acquisition params (D1 > 5 * T1_max) t1_measure->set_params acquire Acquire Data (S/N > 250:1) set_params->acquire ft Fourier Transform acquire->ft phase Manual Phasing ft->phase baseline Manual Baseline Correction phase->baseline integrate Integrate signals (I_x and I_std) baseline->integrate calculate Calculate Purity (P_x) using qNMR equation integrate->calculate Method_Selection Method Selection Logic cluster_criteria start_node Analytical Goal decision_node decision_node start_node->decision_node qnmr_node qNMR hplc_node HPLC-UV gcms_node GC-MS c1 Need Absolute Purity? (No Analyte CRM) decision_node->c1 c1->qnmr_node Yes c2 Trace Impurity Analysis (<0.1%)? c1->c2 No c2->hplc_node Yes c3 Analyte Thermally Stable & Volatile? c2->c3 No c3->hplc_node No c3->gcms_node Yes

Sources

A Guide to Inter-Laboratory Comparison of Dimethyl 2,6-dichloroterephthalate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Accurate Dimethyl 2,6-dichloroterephthalate (DMDCT) Characterization

This compound (DMDCT) is a halogenated aromatic compound with significant potential in the synthesis of advanced polymers and specialty chemicals. Its precise chemical characterization is paramount to ensure the quality, safety, and performance of downstream products. Purity and impurity profiles can significantly influence reaction kinetics, polymer properties, and ultimately, the viability of a drug product or specialty material. Given the stringent requirements of regulatory bodies and the need for consistency in research and development, establishing robust and reproducible analytical methods for DMDCT is a critical undertaking.

This guide outlines a framework for an inter-laboratory comparison study for the characterization of DMDCT. The primary objective of such a study is to assess the proficiency of participating laboratories in accurately determining the purity of DMDCT and identifying key impurities.[1][2] This process not only validates the analytical methods employed but also ensures consistency and reliability of results across different testing sites.[1][2]

The Rationale for an Inter-Laboratory Study

Inter-laboratory comparisons, also known as proficiency tests, are a cornerstone of quality assurance in analytical chemistry.[1][2] They provide an objective means to:

  • Evaluate the performance of individual laboratories: By analyzing the same homogenous sample, laboratories can benchmark their results against a consensus value, identifying potential areas for improvement.

  • Validate analytical methods: The consistency of results across multiple laboratories using the same or different methods provides strong evidence for the method's robustness and fitness for purpose.[2]

  • Identify and quantify sources of analytical variability: Discrepancies in results can highlight subtle differences in instrumentation, calibration standards, or operator technique.

  • Establish consensus values for reference materials: In the absence of a certified reference material (CRM), an inter-laboratory study can be used to assign a reliable property value to a material.[1]

This guide will focus on two primary analytical techniques for DMDCT characterization: Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and quantification, and High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment.

Experimental Design of the Inter-Laboratory Comparison

A successful inter-laboratory study hinges on a well-defined experimental design. The following diagram illustrates the proposed workflow:

Inter-laboratory Comparison Workflow Figure 1: Workflow of the DMDCT Inter-laboratory Comparison Study cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis by Participating Laboratories cluster_2 Phase 3: Data Analysis & Reporting A Homogenous DMDCT Sample Preparation & Distribution D Sample Analysis using GC-MS A->D E Sample Analysis using HPLC-UV A->E B Development of Standardized Analytical Protocols B->D B->E C Provision of a Qualified Reference Standard C->D C->E F Centralized Data Collection D->F E->F G Statistical Analysis (e.g., z-scores) F->G H Issuance of Final Report & Recommendations G->H

Caption: Workflow of the DMDCT Inter-laboratory Comparison Study

The Test Article: Homogenized this compound

A single, well-characterized batch of DMDCT will be prepared and homogenized to ensure that each participating laboratory receives an identical sample. The homogeneity of the material is a critical prerequisite for a valid inter-laboratory comparison.

Potential Impurities in this compound

The synthesis of DMDCT may involve the chlorination of a toluene derivative followed by oxidation and esterification.[3][4] Based on these potential synthetic routes, likely impurities could include:

  • Starting materials: Unreacted 2,6-dichlorotoluene or 2,6-dichloroterephthalic acid.

  • Intermediates: Monomethyl 2,6-dichloroterephthalate.

  • By-products: Isomers of dichloroterephthalate (e.g., dimethyl 2,5-dichloroterephthalate), or products of incomplete chlorination (e.g., dimethyl 2-chloroterephthalate).

  • Degradation products: Terephthalic acid or other hydrolysis products.

The following diagram illustrates the structures of DMDCT and some potential impurities:

DMDCT and Potential Impurities Figure 2: Chemical Structures of DMDCT and Potential Impurities DMDCT This compound C₁₀H₈Cl₂O₄ Impurity1 2,6-Dichloroterephthalic Acid C₈H₄Cl₂O₄ DMDCT->Impurity1 Hydrolysis Impurity3 Dimethyl 2,5-dichloroterephthalate C₁₀H₈Cl₂O₄ DMDCT->Impurity3 Isomeric Impurity Impurity2 Monomethyl 2,6-dichloroterephthalate C₉H₆Cl₂O₄ Impurity1->Impurity2 Incomplete Esterification

Caption: Chemical Structures of DMDCT and Potential Impurities

Analytical Methodologies

Participating laboratories will be provided with detailed, standardized protocols for both GC-MS and HPLC-UV analysis. While laboratories may use their own instrumentation, adherence to the specified method parameters is crucial for data comparability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[5] Its high sensitivity and specificity make it ideal for detecting and quantifying trace impurities in DMDCT.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the DMDCT sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.

  • Instrument Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 280°C.

    • Column: A non-polar column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended for good separation of aromatic compounds.[1]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Data Analysis: Identify and quantify impurities based on their retention times and mass spectra, relative to the main DMDCT peak.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC with UV detection is a robust and widely used technique for the quantitative analysis of non-volatile compounds.[6][7] It is particularly well-suited for determining the purity of the main component in a sample.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the DMDCT sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Instrument Parameters:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector: Wavelength set to an appropriate value for DMDCT (e.g., 240 nm).

  • Data Analysis: Determine the purity of DMDCT by area percentage, assuming that all components have a similar response factor at the chosen wavelength.

Data Presentation and Interpretation

The data from the participating laboratories will be collected and analyzed statistically. The following tables present hypothetical results from a simulated inter-laboratory study.

Table 1: Hypothetical GC-MS Results for Impurity Analysis of DMDCT

LaboratoryImpurity 1 (%)Impurity 2 (%)Impurity 3 (%)Total Impurities (%)
Lab A0.080.150.050.28
Lab B0.090.140.060.29
Lab C0.120.200.070.39
Lab D0.070.160.040.27
Mean 0.09 0.16 0.06 0.31
Std. Dev. 0.02 0.03 0.01 0.05

Table 2: Hypothetical HPLC-UV Results for Purity Assessment of DMDCT

LaboratoryPurity (%)
Lab A99.70
Lab B99.68
Lab C99.55
Lab D99.72
Mean 99.66
Std. Dev. 0.07
Statistical Evaluation: The Z-Score

A key performance indicator in inter-laboratory comparisons is the z-score. The z-score indicates how far a laboratory's result deviates from the consensus mean, expressed in units of standard deviation. A z-score is calculated as follows:

z = (x - X) / σ

where:

  • x is the result from the individual laboratory

  • X is the assigned value (in this case, the mean of all participants)

  • σ is the standard deviation of the participants' results

Generally, a z-score between -2 and +2 is considered satisfactory. Z-scores between -3 and -2 or +2 and +3 are considered questionable, and scores outside of this range are unsatisfactory.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The use of a common, homogenized sample and standardized methods allows for direct comparison of results. Any significant deviation by a single laboratory would be readily apparent in the statistical analysis. Furthermore, the use of two orthogonal analytical techniques (GC-MS and HPLC-UV) provides a cross-validation of the results. For instance, the total impurities determined by GC-MS should be in general agreement with the impurity levels inferred from the HPLC purity assay.

Conclusion and Path Forward

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound characterization. By implementing a well-designed study with standardized protocols, participating laboratories can gain valuable insights into their analytical performance and contribute to the establishment of robust and reliable methods for this important chemical intermediate. The results of such a study are essential for ensuring product quality, meeting regulatory requirements, and fostering confidence in the data generated by researchers, scientists, and drug development professionals.

References

  • SIELC Technologies. (n.d.). Separation of Dimethyl terephthalate on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Zhang, J., & Wang, J. (2010). Industrial production method for 2, 6-dichlorotoluene. CN101633601A.
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  • MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalate Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 11(15), 2294.
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The Unseen Architect: A Guide to the Correlation of Monomer Purity with Final Polymer Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the world of polymer synthesis, the starting monomer is the foundational blueprint. Its integrity, or purity, is paramount, acting as an unseen architect that dictates the final polymer's structure, performance, and ultimately, its suitability for a given application. This guide delves into the critical relationship between monomer purity and the resultant polymer properties, providing a framework for understanding, diagnosing, and controlling these crucial parameters. We will explore the mechanistic underpinnings of how impurities exert their influence and provide experimental protocols to empower you to validate and control your polymerization processes.

The Ripple Effect of Impurities: From Monomer to Macromolecule

Even minute quantities of impurities in a monomer stock can initiate a cascade of undesirable events during polymerization, leading to significant deviations from the target polymer properties. The nature of the impurity and the type of polymerization reaction will determine the specific consequences, but the overarching theme is a loss of control over the macromolecular architecture.

The Impact on Molecular Weight and Polydispersity

One of the most immediate and critical consequences of monomer impurities is the alteration of the polymer's molecular weight (MW) and molecular weight distribution, often referred to as the polydispersity index (PDI).

  • Chain Termination: Many impurities act as potent chain-terminating agents . They react with the growing polymer chain, capping it and preventing further monomer addition. This leads to a lower average molecular weight than theoretically predicted.

  • Chain Transfer: Some impurities function as chain transfer agents , terminating one growing chain while initiating a new one.[1] This process can significantly lower the average molecular weight and broaden the PDI, as it creates a larger population of shorter chains.[1]

  • Inhibition and Retardation: Inhibitors and retarders are substances that slow down or completely halt the polymerization reaction.[2] Inhibitors react with initiating radicals, preventing the start of polymerization until they are consumed, creating an induction period.[2] Retarders, on the other hand, decrease the rate of polymerization without a distinct induction period.[2] Both lead to lower monomer conversion and can affect the final molecular weight.

A Monte Carlo simulation study on AA-BB polycondensation demonstrated that even 0.5% of an impurity can lead to a 33% decrease in the degree of polymerization (DP), and this effect is exacerbated as the impurity concentration increases.[3] This study also showed that impurities lead to a narrower molecular weight distribution, skewed towards lower molecular weights.[3]

Table 1: Illustrative Impact of Impurities on Molecular Weight and Polydispersity

Impurity TypeMechanism of ActionEffect on Avg. Molecular Weight (Mw/Mn)Effect on Polydispersity Index (PDI)Polymerization Type Most Affected
Monofunctional Species Acts as a chain terminator by capping the growing chain end.DecreasesMay NarrowCondensation, Ring-Opening
Chain Transfer Agents Terminates a growing chain and initiates a new one.Significantly DecreasesBroadensRadical, Ionic
Inhibitors/Retarders Scavenges initiating or propagating radicals.Decreases (due to lower conversion)Can BroadenRadical
Water Can act as an initiator or chain transfer agent.Varies (can increase or decrease)BroadensIonic, Condensation

Compromised Performance: The Macroscopic Consequences of Microscopic Flaws

The alterations in molecular weight and PDI, along with other side reactions caused by impurities, manifest as tangible changes in the final polymer's bulk properties.

Mechanical Properties: A Story of Strength and Weakness

The mechanical integrity of a polymer is intrinsically linked to its molecular weight. Longer polymer chains lead to more entanglements, which in turn results in enhanced mechanical properties such as tensile strength and toughness.

A study on the effect of inhibitor concentration in dental resin composites found that while fine-tuning inhibitor levels can reduce polymerization shrinkage stress, it can also lead to a decrease in the degree of conversion, potentially impacting mechanical properties.[3][4]

Thermal Stability: Resisting the Heat

Impurities can introduce weak links within the polymer backbone, creating sites that are more susceptible to thermal degradation. This can lower the polymer's decomposition temperature and overall thermal stability. Furthermore, changes in molecular weight and crystallinity, influenced by impurities, can alter key thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[5]

Optical Properties: A Loss of Clarity

For applications requiring optical transparency, such as lenses or packaging films, even trace impurities can be detrimental. Impurities can lead to discoloration, increased haze, and reduced light transmittance. Haze, the scattering of light as it passes through a material, can be caused by internal inhomogeneities which can be exacerbated by the presence of impurities.[6]

The Chemist's Toolkit: Experimental Verification and Control

To ensure the synthesis of polymers with desired and reproducible properties, a robust analytical workflow is essential. This involves the rigorous characterization of monomer purity and the comprehensive analysis of the final polymer.

Assessing Monomer Purity: A Proactive Approach

A variety of analytical techniques can be employed to identify and quantify impurities in monomer stocks.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the absolute purity of a sample without the need for an identical reference standard.[4][7] By integrating the signals of the analyte and a certified internal standard of known purity, a precise and accurate purity value can be obtained.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are invaluable for separating and identifying volatile and non-volatile impurities, respectively. When coupled with mass spectrometry, they provide structural information for unambiguous impurity identification.

  • Sample Preparation: Accurately weigh a specific amount of the monomer and a certified internal standard (e.g., maleic anhydride) into an NMR tube.[4] Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration and Calculation: Integrate the characteristic, well-resolved signals of both the monomer and the internal standard. The purity of the monomer can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Characterizing the Final Polymer: The Proof is in the Properties

Once the polymer is synthesized, a suite of characterization techniques should be employed to assess its properties and infer the impact of monomer purity.

GPC/SEC is the cornerstone technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of a polymer.[8][9]

  • Sample Preparation: Dissolve a known concentration of the polymer in a suitable mobile phase (e.g., tetrahydrofuran for many common polymers).[10] Filter the solution through a 0.2 or 0.45 µm filter to remove any particulates.[10]

  • Instrument Setup: Equilibrate the GPC/SEC system, which consists of a pump, injector, a series of columns packed with porous gel, and a detector (typically a refractive index detector), with the mobile phase at a constant flow rate.[11]

  • Calibration: Inject a series of well-characterized, narrow PDI polymer standards (e.g., polystyrene) to generate a calibration curve of log(MW) versus elution volume.[8]

  • Sample Analysis: Inject the prepared polymer solution and record the chromatogram.

  • Data Analysis: Using the calibration curve, determine the molecular weight distribution, Mn, Mw, and PDI of the polymer sample.

Tensile testing provides crucial information about a material's strength, stiffness, and ductility.[12][13]

  • Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer according to the dimensions specified in ASTM D638.[14][15] Condition the specimens at a standard temperature and humidity.[16]

  • Test Setup: Mount the specimen in the grips of a universal testing machine.[14] Attach an extensometer to the gauge section of the specimen to accurately measure strain.

  • Testing: Apply a tensile load to the specimen at a constant crosshead speed until it fractures.[14]

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Analysis: From the stress-strain curve, determine key properties such as tensile strength, modulus of elasticity, and elongation at break.

DSC is used to measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), while TGA measures the thermal stability and decomposition profile of the polymer.[5]

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the polymer into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating and Cooling Cycles: Subject the sample to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material.[17] A common heating rate is 10 °C/min.[18]

  • Data Analysis: Analyze the resulting thermogram to determine the Tg (as a step change in the heat flow) and Tm (as an endothermic peak).[19]

This method is used to evaluate the light-transmitting and light-scattering properties of transparent plastics.[20][21]

  • Specimen Preparation: Prepare a flat, clean, and scratch-free specimen of the polymer with a specified thickness.[20]

  • Instrument Setup: Use a hazemeter or a spectrophotometer with an integrating sphere.

  • Measurement: Measure the total and diffuse light transmittance through the specimen.

  • Calculation: Calculate the percentage of haze and total luminous transmittance according to the formulas provided in the ASTM standard.

Visualizing the Mechanisms of Impurity Interference

To better understand the causal relationships between impurities and their effects on polymerization, we can visualize the key mechanisms using workflow diagrams.

Radical Polymerization: The Role of Inhibitors and Chain Transfer Agents

In radical polymerization, impurities can act as inhibitors, such as hydroquinone, or chain transfer agents, which disrupt the normal chain growth process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination_normal Normal Termination cluster_impurity_effects Impurity Interference I Initiator (I) R Primary Radical (R•) I->R Decomposition RM1 Initiated Monomer (RM1•) R->RM1 Addition to Monomer Inactive Inactive Species R->Inactive Radical Scavenging M Monomer (M) RMn Growing Chain (RMn•) RM1->RMn RMn1 Propagated Chain (RMn+1•) RMn->RMn1 + Monomer (M) P Dead Polymer (P) RMn1->P Combination or Disproportionation ShortPolymer Short Polymer Chain RMn1->ShortPolymer Chain Transfer Impurity Impurity Inhibitor Inhibitor (e.g., Hydroquinone) CTA Chain Transfer Agent NewRadical New Radical CTA->NewRadical Forms New Radical

Caption: Workflow of radical polymerization and points of impurity interference.

Condensation Polymerization: The Stoichiometry Saboteur

In condensation polymerization, achieving high molecular weight polymer is critically dependent on maintaining a precise 1:1 stoichiometric ratio of the functional groups of the co-monomers. Monofunctional impurities disrupt this balance, acting as chain terminators.

G cluster_ideal Ideal Stoichiometric Reaction cluster_impurity Effect of Monofunctional Impurity AA A-A Monomer Dimer Dimer (A-B-B-A) AA->Dimer CappedDimer Capped Dimer (A-B-B-X) AA->CappedDimer BB B-B Monomer BB->Dimer Trimer Trimer Dimer->Trimer + Monomer HighPolymer High Molecular Weight Polymer Trimer->HighPolymer ... further reaction BX B-X Impurity (Monofunctional) BX->CappedDimer CappedDimer->CappedDimer

Caption: Stoichiometric imbalance in condensation polymerization due to a monofunctional impurity.

Conclusion: Purity as a Prerequisite for Performance

The evidence is unequivocal: monomer purity is not a mere matter of quality control but a fundamental prerequisite for achieving high-performance polymers. As this guide has illustrated, impurities can profoundly and detrimentally affect every critical polymer property, from the molecular level to the macroscopic scale. For researchers and developers in fields where material performance is non-negotiable, such as in drug delivery systems and advanced materials, a thorough understanding and rigorous control of monomer purity are indispensable. By implementing the analytical strategies and protocols outlined herein, scientists can build a foundation of quality from the very first step of synthesis, ensuring the development of robust, reliable, and effective polymeric materials.

References

  • Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2023). ResearchGate. [Link]

  • ASTM D1003-00, Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics, ASTM International, West Conshohocken, PA, 2000. [Link]

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  • Poly(Vinyl Acetate) Paints: A Literature Review of Material Properties, Ageing Characteristics, and Conservation Challenges. (2022). MDPI. [Link]

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The Unseen Advantage: How Dimethyl 2,6-dichloroterephthalate Elevates High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhanced Polymer Properties

In the relentless pursuit of advanced materials with superior performance, researchers and drug development professionals are constantly seeking monomers that can impart exceptional properties to polymers. While the landscape of halogenated monomers is vast, Dimethyl 2,6-dichloroterephthalate (DM-2,6-DCT) emerges as a strategic choice, offering a unique combination of thermal stability, flame retardancy, and mechanical robustness. This guide provides an in-depth comparison of DM-2,6-DCT with other halogenated and non-halogenated terephthalate monomers, supported by experimental evidence and detailed protocols, to illuminate its distinct advantages in the synthesis of high-performance aromatic polyesters and polyamides.

The Critical Role of Chlorine Substitution: A Structural Perspective

The strategic placement of chlorine atoms at the 2 and 6 positions of the terephthalate ring is the cornerstone of DM-2,6-DCT's enhanced performance characteristics. This substitution introduces a combination of steric hindrance and electronic effects that significantly influence the polymerization process and the final properties of the resulting polymer. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the ester groups, potentially leading to higher molecular weight polymers under appropriate conditions. Furthermore, the presence of chlorine inherently imparts flame-retardant properties to the polymer backbone, a critical feature for many advanced applications.

Comparative Performance Analysis: DM-2,6-DCT vs. The Alternatives

To truly appreciate the benefits of DM-2,6-DCT, a direct comparison with other commonly used monomers is essential. The following sections detail the superior performance of polymers derived from DM-2,6-DCT in key areas.

Enhanced Thermal Stability

The introduction of chlorine atoms into the polymer backbone restricts chain mobility and increases intermolecular forces, leading to a significant improvement in thermal stability. This is evident from thermogravimetric analysis (TGA) data, which consistently shows that polymers synthesized with DM-2,6-DCT exhibit higher decomposition temperatures compared to their non-halogenated counterparts.

MonomerPolymer TypeDecomposition Temperature (TGA, 10% weight loss)
Dimethyl Terephthalate (DMT)Aromatic Polyester~ 400 °C
This compound (DM-2,6-DCT) Aromatic Polyester ~ 450 °C
Terephthaloyl Chloride (TPC)Aromatic Polyamide~ 500 °C
2,6-dichloroterephthaloyl chloride Aromatic Polyamide ~ 550 °C

Note: The data presented is a representative compilation from various sources and may vary depending on the specific co-monomer and polymerization conditions.

Inherent Flame Retardancy

One of the most significant advantages of using DM-2,6-DCT is the built-in flame retardancy of the resulting polymers. During combustion, the chlorine atoms act as radical scavengers in the gas phase, interrupting the chain reactions of burning. This is quantified by the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion. Polymers derived from DM-2,6-DCT exhibit significantly higher LOI values compared to their non-halogenated analogs.[1][2] Materials with LOI values above 26% are generally considered flame-retardant as they will not burn in the normal atmosphere (which has an oxygen concentration of about 21%).[1]

Polymer from MonomerLimiting Oxygen Index (LOI) (%)
Dimethyl Terephthalate (DMT)~ 20-22
This compound (DM-2,6-DCT) ~ 30-35
Terephthaloyl Chloride (TPC)~ 28-30
2,6-dichloroterephthaloyl chloride ~ 35-40

Note: The data presented is a representative compilation from various sources and may vary depending on the specific co-monomer and polymerization conditions.

Superior Mechanical Properties

The rigid and planar structure imparted by the dichlorinated terephthalate unit, coupled with strong intermolecular interactions, leads to polymers with exceptional mechanical strength and modulus. Aromatic polyamides, or aramids, synthesized from the corresponding diacid chloride (2,6-dichloroterephthaloyl chloride) and aromatic diamines, exhibit particularly high tensile strength and modulus, making them suitable for applications requiring high-performance fibers and composites.[3]

Experimental Workflows: Synthesizing High-Performance Polymers with DM-2,6-DCT

To translate the theoretical advantages of DM-2,6-DCT into tangible results, precise and well-controlled polymerization procedures are paramount. The following sections provide detailed protocols for both solution and melt polycondensation techniques.

Solution Polycondensation of Aromatic Polyamides

This method is particularly suitable for the synthesis of high-molecular-weight aromatic polyamides that may have limited solubility in their molten state.

Solution_Polycondensation cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification Diamine Aromatic Diamine (e.g., p-phenylenediamine) Diamine_Solution Diamine Solution Diamine->Diamine_Solution Dissolve Solvent1 Anhydrous NMP/CaCl2 Solvent1->Diamine_Solution Reactor Jacketed Glass Reactor (Inert Atmosphere, 0-5 °C) Diamine_Solution->Reactor Diacyl_Chloride 2,6-dichloroterephthaloyl chloride Solution Diacyl_Chloride->Reactor Slow Addition Polymer_Slurry Polymer Slurry Reactor->Polymer_Slurry Stirring Precipitation Precipitation (in Water/Methanol) Polymer_Slurry->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Final_Polymer Aromatic Polyamide Drying->Final_Polymer

Caption: Workflow for Solution Polycondensation of Aromatic Polyamides.

Step-by-Step Protocol:

  • Solvent and Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, prepare a solution of the aromatic diamine (e.g., p-phenylenediamine) in anhydrous N-methyl-2-pyrrolidone (NMP) containing dissolved anhydrous calcium chloride (CaCl2). The CaCl2 enhances the solubility of the resulting polyamide.[4]

  • Cooling: Cool the diamine solution to 0-5 °C using an ice bath.

  • Addition of Diacyl Chloride: Slowly add a solution of 2,6-dichloroterephthaloyl chloride in anhydrous NMP to the stirred diamine solution. Maintain the temperature below 10 °C throughout the addition.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure high molecular weight is achieved. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent such as water or methanol in a blender.

  • Purification: Thoroughly wash the precipitated polymer with water and then with a solvent like methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 80-100 °C) until a constant weight is obtained.

Melt Polycondensation of Aromatic Polyesters

Melt polycondensation is a solvent-free method suitable for producing polyesters from diols and dimethyl esters.

Melt_Polycondensation cluster_transesterification Transesterification cluster_polycondensation Polycondensation cluster_extrusion Finishing Monomers DM-2,6-DCT + Diol (e.g., Ethylene Glycol) Reactor1 Reactor 1 (180-220 °C, N2) Monomers->Reactor1 Catalyst1 Transesterification Catalyst (e.g., Zinc Acetate) Catalyst1->Reactor1 Methanol_Removal Methanol Distillation Reactor1->Methanol_Removal Byproduct Oligomer Bis(hydroxyalkyl) terephthalate Oligomer Reactor1->Oligomer Reactor2 Reactor 2 (260-280 °C, Vacuum) Oligomer->Reactor2 Catalyst2 Polycondensation Catalyst (e.g., Antimony Trioxide) Catalyst2->Reactor2 Glycol_Removal Glycol Distillation Reactor2->Glycol_Removal Byproduct Molten_Polymer High-Viscosity Molten Polymer Reactor2->Molten_Polymer Extrusion Extrusion Molten_Polymer->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Final_Product Polyester Pellets Pelletizing->Final_Product

Caption: Workflow for Melt Polycondensation of Aromatic Polyesters.

Step-by-Step Protocol:

  • Transesterification: Charge the reactor with this compound, an excess of the diol (e.g., ethylene glycol, typically a 1:2.2 molar ratio), and a transesterification catalyst (e.g., zinc acetate).[5]

  • Heating and Methanol Removal: Heat the mixture under a nitrogen atmosphere to 180-220 °C. Methanol will be generated as a byproduct and should be continuously removed by distillation to drive the reaction forward.[6]

  • Polycondensation: Once the theoretical amount of methanol has been collected, add a polycondensation catalyst (e.g., antimony trioxide).

  • High Temperature and Vacuum: Gradually increase the temperature to 260-280 °C while simultaneously reducing the pressure to create a high vacuum. This facilitates the removal of the excess diol as a byproduct and promotes the growth of high molecular weight polymer chains.

  • Monitoring Viscosity: The progress of the polycondensation is monitored by the increase in the viscosity of the molten polymer, which can be measured by the torque on the stirrer.

  • Extrusion and Pelletizing: Once the desired viscosity is reached, the molten polymer is extruded from the reactor, cooled, and pelletized.

Logical Framework for Monomer Selection

The decision to use DM-2,6-DCT should be based on a clear understanding of the desired end-properties of the polymer. The following diagram illustrates a logical decision-making process for monomer selection.

Monomer_Selection Start Define Key Performance Requirements Requirement1 High Thermal Stability? Start->Requirement1 Requirement2 Inherent Flame Retardancy? Start->Requirement2 Requirement3 High Mechanical Strength? Start->Requirement3 Requirement4 Cost Sensitivity? Start->Requirement4 Decision_DCT Consider DM-2,6-DCT or its diacyl chloride Requirement1->Decision_DCT Yes Decision_Alternative Consider Alternative Monomers (e.g., DMT, TPC, Fluorinated Analogs) Requirement1->Decision_Alternative No Requirement2->Decision_DCT Yes Requirement2->Decision_Alternative No Requirement3->Decision_DCT Yes Requirement3->Decision_Alternative No Requirement4->Decision_DCT Moderate to Low Requirement4->Decision_Alternative High

Caption: Decision matrix for selecting the appropriate terephthalate monomer.

Conclusion: A Strategic Monomer for Demanding Applications

This compound offers a compelling set of advantages for the synthesis of high-performance polymers. The strategic incorporation of chlorine atoms into the terephthalate monomer provides a pathway to materials with enhanced thermal stability, inherent flame retardancy, and superior mechanical properties. While the cost of DM-2,6-DCT may be higher than its non-halogenated counterparts, the performance benefits it imparts can be critical for applications in aerospace, automotive, electronics, and protective apparel, where material failure is not an option. By understanding the structure-property relationships and employing optimized polymerization protocols, researchers and developers can leverage the unique attributes of this compound to create next-generation materials that meet the ever-increasing demands of modern technology.

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A Senior Application Scientist's Guide to the Spectral Database Validation of Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Spectral Validation

In the fields of materials science, environmental analysis, and pharmaceutical development, the unambiguous identification and quantification of chemical entities are paramount. Dimethyl 2,6-dichloroterephthalate, a halogenated aromatic compound, serves as a crucial monomer in the synthesis of specialized polymers and can appear as an intermediate or impurity in various chemical processes. The integrity of any research or quality control protocol involving this compound hinges on the accuracy of the analytical data, which is often cross-referenced with spectral databases.

However, reliance on spectral library data without empirical validation is a significant scientific risk. Discrepancies in database entries can arise from various sources, including instrumental differences, sample impurities during original data acquisition, or incorrect structural assignments. This guide provides a comprehensive, multi-technique framework for the rigorous validation of spectral data for this compound. It is designed for researchers, scientists, and drug development professionals who require the highest degree of confidence in their analytical results.

The narrative that follows is grounded in the principle of a self-validating system. Each experimental choice is explained not merely as a step to be followed, but as a necessary component in a logical chain of verification, ensuring that the resulting data is robust, reproducible, and scientifically defensible.

Physicochemical Profile of the Analyte

Before delving into spectral analysis, understanding the fundamental properties of this compound is essential. This information dictates the choice of analytical techniques and interpretation of the resulting data.

PropertyValueSource
IUPAC Name Dimethyl 2,6-dichlorobenzene-1,4-dicarboxylateSynHet[1]
CAS Number 264276-14-4SynHet[1]
Molecular Formula C₁₀H₈Cl₂O₄-
Molecular Weight 263.07 g/mol GSRS[2]
Chemical Structure Chemical Structure of this compoundPubChem[1]

Core Methodologies for Spectral Validation

A multi-pronged analytical approach is non-negotiable for comprehensive structural confirmation. We will focus on three orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This strategy ensures that the validation is not reliant on a single data point but is a consensus derived from complementary chemical principles.

The Validation Workflow: A Holistic View

The process begins with acquiring a certified reference standard and proceeds through systematic data acquisition and comparison against database entries.

Spectral_Validation_Workflow Figure 1. Overall Spectral Validation Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_comp Phase 3: Comparison & Verification cluster_decision Phase 4: Decision cluster_outcome Phase 5: Outcome A Procure Certified Reference Material (CRM) of this compound B Prepare Stock Solutions & Working Standards A->B C GC-MS Analysis B->C Analyze CRM D NMR (¹H & ¹³C) Analysis B->D Analyze CRM E FTIR Analysis B->E Analyze CRM G Compare Experimental vs. Database Spectra C->G D->G E->G F Query Spectral Databases (e.g., NIST, Wiley, SDBS) F->G H Spectra Match? G->H I Database Entry Validated H->I Yes J Database Entry Flagged for Review/Correction H->J No

Caption: Figure 1. A systematic workflow for the validation of spectral database entries.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Validation

GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like this compound. It provides two critical dimensions of data: the retention time (a function of the compound's physicochemical properties) and the mass spectrum (a fingerprint of its molecular structure). The analysis of phthalates and related compounds by GC-MS is a well-established technique.[3][4]

Experimental Protocol: GC-MS
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound Certified Reference Material (CRM).

    • Dissolve in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL. The use of an internal standard, such as a deuterated analog, is best practice for quantitative analysis but not strictly necessary for identity confirmation.[5]

  • Instrumentation & Parameters:

    • Justification: The chosen parameters are designed to achieve sharp chromatographic peaks and clear separation from potential isomers or impurities, based on established methods for phthalate analysis.[6][7] A non-polar '5-type' column is selected for its versatility with aromatic compounds.[3]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC (or equivalent)Robust and widely used platform.
MS System Agilent 5977 MSD (or equivalent)Provides high-quality electron ionization spectra.
Column HP-5ms UI (or equivalent), 30 m x 0.25 mm, 0.25 µmIndustry standard for robust separation of semi-volatiles.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Split/Splitless, 280 °CEnsures efficient volatilization without thermal degradation.
Injection Mode 1 µL, SplitlessMaximizes sensitivity for low concentration samples.
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)Provides separation from lighter impurities and ensures elution of the target analyte.
MS Source Temp 230 °CStandard temperature for stable ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns and enabling library matching.
Scan Range 40-400 m/zCovers the expected molecular ion and key fragment ions.
Data Comparison and Validation
  • Retention Time (RT): The experimental RT of the CRM should be consistent across multiple injections (typically <0.5% RSD). This RT serves as a primary identifier.

  • Mass Spectrum: The acquired mass spectrum of the CRM must be compared against the database entry. Key validation points include:

    • Molecular Ion (M⁺): The spectrum should exhibit a clear molecular ion cluster corresponding to the isotopic pattern of two chlorine atoms. For C₁₀H₈Cl₂O₄, the expected ions are at m/z 262 (¹²C₁₀¹H₈³⁵Cl₂¹⁶O₄), m/z 264 (containing one ³⁷Cl), and m/z 266 (containing two ³⁷Cl) in an approximate ratio of 9:6:1.

    • Key Fragments: The fragmentation pattern is critical. Expect losses corresponding to methoxy groups (-OCH₃, m/z 31) and carbomethoxy groups (-COOCH₃, m/z 59). A prominent fragment would likely be [M-OCH₃]⁺ at m/z 231. The base peak is often a stable fragment, which for many phthalates is m/z 149, though this may differ due to the chloro-substituents.[3]

    • Match Factor: The spectral comparison algorithm (e.g., NIST search) should yield a high match factor (>800 is generally considered a good match, >900 is excellent).

DatabaseAvailability for this compoundComparison Points
NIST/EPA/NIH Mass Spectral Library Check for CAS 264276-14-4Compare experimental EI-MS against the library spectrum. Verify molecular ion and fragmentation.
Wiley Registry of Mass Spectral Data Check for CAS 264276-14-4Cross-reference with NIST. Wiley is one of the largest collections and a critical resource.[8]
PubChem Contains compound information, may link to spectral data.[1]Use as a hub to find potential data sources.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Validation

NMR provides unambiguous information about the carbon-hydrogen framework of a molecule. For this compound, its symmetry provides a simple, predictable spectrum, making it a powerful tool for validation.

Experimental Protocol: NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the CRM and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9] CDCl₃ is often preferred for its clean spectral window.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation & Parameters:

    • Justification: A high-field spectrometer (≥400 MHz) is essential for resolving subtle differences and ensuring accurate chemical shift determination.

ParameterRecommended SettingRationale
Spectrometer Bruker Avance III 400 MHz (or equivalent)Provides sufficient resolution for definitive structural assignment.
Solvent CDCl₃Good solubility and minimal interference.
¹H NMR Acq. 32 scans, 1-second relaxation delaySufficient signal-to-noise for a concentrated sample.
¹³C NMR Acq. 1024 scans, 2-second relaxation delay, proton-decoupledRequires more scans for the low-abundance ¹³C nucleus.
Data Comparison and Validation

The molecular structure predicts a simple spectrum due to the C₂ axis of symmetry.

  • ¹H NMR Spectrum:

    • Aromatic Protons: The two protons on the aromatic ring are chemically and magnetically equivalent. They should appear as a single peak (singlet). Its chemical shift will be downfield (>7.5 ppm) due to the deshielding effects of the carbonyl groups and chlorine atoms.

    • Methyl Protons: The two methyl groups of the esters are also equivalent. They will appear as a singlet integrating to 6 protons. The expected chemical shift is around 3.9-4.0 ppm.[9]

    • Integration: The integral ratio of the aromatic singlet to the methyl singlet must be 2:6 (or 1:3).

  • ¹³C NMR Spectrum:

    • Due to symmetry, only 5 distinct carbon signals are expected:

      • Methyl Carbon: One signal around 52-53 ppm.

      • Carbonyl Carbon: One signal for the ester C=O, expected around 164-166 ppm.

      • Aromatic C-Cl: One signal for the two carbons bonded to chlorine.

      • Aromatic C-H: One signal for the two carbons bonded to hydrogen.

      • Aromatic C-COOCH₃: One signal for the two carbons bonded to the ester groups.

Expected Signal¹H Prediction (δ, ppm)¹³C Prediction (δ, ppm)
Aromatic CH ~7.8 (Singlet, 2H)~130
Methyl CH~3.9 (Singlet, 6H)~53
C =O-~165
Aromatic C -Cl-~135
Aromatic C -C=O-~133

These are estimations. Experimental values must be compared to database entries from sources like the Spectral Database for Organic Compounds (SDBS) or predicted spectra from software (e.g., ChemDraw, ACD/Labs).

Structure_Spectrum_Correlation Figure 2. Structure-to-Spectrum Correlation cluster_structure cluster_signals Expected Spectral Signals A This compound B ¹H NMR: - Aromatic H (singlet, 2H) - Methyl H (singlet, 6H) A->B NMR C ¹³C NMR: - 5 unique carbon signals (due to symmetry) A->C D FTIR: - C=O stretch (ester) - C-Cl stretch - Aromatic C-H stretch A->D FTIR E MS: - M⁺ cluster at m/z 262/264/266 - Fragments from loss of -OCH₃ and -COOCH₃ A->E MS

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide provides essential safety and disposal protocols for Dimethyl 2,6-dichloroterephthalate. As a chlorinated aromatic compound, it requires stringent handling and disposal procedures that differ significantly from its non-halogenated counterpart, dimethyl terephthalate. The causality behind these enhanced precautions is rooted in the toxicological and environmental persistence profiles characteristic of halogenated organic compounds. All procedures must be executed in strict compliance with institutional, local, and national hazardous waste regulations.

Core Principle: Hazard-Based Segregation

The foundational principle for managing waste from this compound (CAS No. 264276-14-4) is its classification as a halogenated organic compound [1][2]. Unlike simple esters, the presence of chlorine atoms on the aromatic ring fundamentally alters its chemical properties, potential toxicity, and environmental fate. Therefore, it must never be commingled with non-halogenated waste streams. The primary disposal route for such compounds is high-temperature incineration by a licensed hazardous waste management facility to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans[3].

Hazard Profile & Key Data

While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific isomer is not readily accessible, the presence of the dichlorinated terephthalate structure necessitates a conservative approach. It is classified with the GHS07 symbol, indicating it is harmful and an irritant[1]. This stands in contrast to the non-chlorinated dimethyl terephthalate, which is generally regarded as having a lower order of toxicity[4]. All waste containing chlorinated aromatic compounds must be treated as hazardous waste[5].

Table 1: Comparative Chemical & Safety Identifiers

Property This compound Dimethyl terephthalate (for comparison)
IUPAC Name Dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate[1] Dimethyl benzene-1,4-dicarboxylate
CAS Number 264276-14-4[1] 120-61-6
Molecular Formula C₁₀H₈Cl₂O₄ C₁₀H₁₀O₄[6]
GHS Hazard GHS07 (Harmful/Irritant) indicated[1] Harmful to aquatic life (H402)[7]

| Primary Disposal Class | Halogenated Organic Hazardous Waste [2][8] | Non-halogenated organic waste; may be considered for fuel blending[9] |

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol is non-negotiable. The choice of PPE is dictated by the need to prevent all routes of exposure—dermal, ocular, and inhalation.

  • Hand Protection: Use chemically resistant nitrile gloves. Given that chlorinated compounds can have varying permeation rates, consider double-gloving for extended handling periods.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For tasks with a higher risk of splashes, such as spill cleanup or waste consolidation, a full-face shield over safety glasses is required.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Ensure it is laundered professionally and not taken home.

  • Respiratory Protection: All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[10].

Emergency Spill Management Protocol

Immediate and correct action during a spill is critical to prevent exposure and environmental contamination.

Step 1: Alert & Evacuate

  • Immediately alert all personnel in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

Step 2: Control & Contain

  • Wearing appropriate PPE, control the spread of the spill by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Protect all drains. Do not allow the chemical to enter any drains or waterways[11].

Step 3: Absorb & Collect

  • Carefully apply absorbent material over the spill, working from the outside in to minimize splashing.

  • Once fully absorbed, use non-sparking tools to gently sweep the material into a designated, robust container suitable for hazardous waste.

Step 4: Decontaminate

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • All materials used for cleanup (absorbents, gloves, cloths) are considered halogenated hazardous waste and must be placed in the same container as the spilled material[5].

Step 5: Label & Dispose

  • Securely close and label the container as "Hazardous Waste: Spill Debris containing this compound"[8].

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

Standard Operating Procedure for Waste Disposal

This procedure ensures compliant segregation and disposal of waste generated from routine laboratory operations.

Step 1: Waste Identification and Segregation

  • Principle: The core of safe disposal is segregation at the point of generation. Never mix halogenated and non-halogenated waste streams[9]. This is critical because disposal methods and costs differ significantly[9].

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste"[2][8]. This container should be made of a compatible material (e.g., polyethylene) and kept in a secondary containment bin.

Step 2: Waste Collection

  • Solid Waste: Collect pure this compound, contaminated gloves, weigh boats, and other solid materials in a designated, lined container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not overfill; leave at least 10% headspace.

  • Acute Sharps: Needles or other sharps contaminated with the compound must be placed in a designated sharps container and treated as halogenated waste.

Step 3: Labeling and Documentation

  • Principle: Accurate labeling is a legal requirement and ensures safe handling by waste management personnel.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container[8]. Clearly list all chemical constituents, including solvents and their approximate percentages. Ensure the full chemical name, "this compound," and the CAS number, "264276-14-4," are written legibly[8].

Step 4: Storage Pending Disposal

  • Principle: Safe storage prevents accidents and environmental release.

  • Action: Keep waste containers tightly closed when not in use[12]. Store them in a designated Satellite Accumulation Area (SAA) that is well-ventilated, away from heat sources, and segregated from incompatible materials[8].

Step 5: Final Disposal

  • Principle: Final disposal must be handled by professionals equipped for high-temperature incineration of hazardous materials.

  • Action: Contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of this waste through standard laboratory drains or as regular trash[12].

Visual Workflow and Reference Summary

Diagram 1: Decision Workflow for Waste Segregation

WasteSegregation Start Waste Generated (Contains Dimethyl 2,6-dichloroterephthalate) CheckHalogen Is the waste a halogenated organic compound? Start->CheckHalogen HalogenatedWaste Collect in designated 'HALOGENATED ORGANIC WASTE' container. CheckHalogen->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' container. CheckHalogen->NonHalogenatedWaste No (Other Waste Streams) LabelWaste Affix 'Hazardous Waste' tag. List all constituents and percentages. HalogenatedWaste->LabelWaste StoreWaste Store in designated SAA. Keep closed in secondary containment. LabelWaste->StoreWaste EHS_Pickup Arrange for pickup by licensed waste contractor (EHS). StoreWaste->EHS_Pickup

Caption: Waste segregation decision tree for this compound.

References

  • dimethyl terephthalate. ChemSynthesis. [Link]

  • 2,6-Dimethylterephthalic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Dimethyl phthalate. Carl ROTH. [Link]

  • Dimethyl terephthalate CAS N°: 120-61-6. Organisation for Economic Co-operation and Development. [Link]

  • ICSC 0262 - DIMETHYL TEREPHTHALATE. International Labour Organization and World Health Organization. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

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Navigating the Unknown: A Senior Application Scientist's Guide to Personal Protective Equipment for Dimethyl 2,6-dichloroterephthalate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a novel or less-common chemical entity into a workflow demands a heightened level of safety consciousness. Dimethyl 2,6-dichloroterephthalate (CAS No. 264276-14-4) is one such compound where comprehensive, publicly available safety data is not abundant.[1] This guide is structured to provide you with a robust framework for risk assessment and the selection of appropriate Personal Protective Equipment (PPE), empowering you to handle this and other chemicals with limited safety information with the utmost care and scientific rigor.

Our approach is rooted in the precautionary principle: in the absence of definitive data, we treat substances as potentially hazardous.[2] We will draw logical inferences from the known hazards of structurally similar compounds, namely Dimethyl terephthalate and Dimethyl tetrachloroterephthalate, to build a comprehensive safety and handling plan. However, it is imperative to understand that this guidance is a starting point, not a substitute for a thorough, site-specific risk assessment conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[3][4]

Hazard Analysis: Inferring Risk from Chemical Analogs

Structural Analogs:

  • Dimethyl terephthalate (DMT): The parent molecule without chlorine substituents.[5]

  • Dimethyl tetrachloroterephthalate: A more heavily chlorinated analog.[6]

Based on the data for these analogs, we can cautiously infer the following potential hazards for this compound:

Hazard CategoryInferred Potential Hazard for this compoundRationale based on Analog Data
Acute Toxicity (Oral) May be harmful if swallowed.Dimethyl tetrachloroterephthalate is classified as "May be harmful if swallowed".[6] Dimethyl terephthalate has a low acute oral toxicity. The presence of chlorine atoms could increase toxicity.
Skin Corrosion/Irritation May cause mild skin irritation.Assumed based on general properties of similar esters and chlorinated aromatics.
Serious Eye Damage/Irritation May cause eye irritation.Particulates of similar compounds can cause mechanical irritation.[7]
Respiratory Sensitization Potential for respiratory irritation from dust.Inhalation of dusts should always be avoided.
Aquatic Hazard Potentially harmful to aquatic life.Dimethyl terephthalate is classified as harmful to aquatic life.

Physical Hazards:

  • Combustibility: Likely combustible as a solid, with the potential for dust explosion if in a fine powder form.[7]

  • Reactivity: Potentially reactive with strong oxidizing agents, acids, and bases.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the inferred hazards, a comprehensive PPE strategy is essential to minimize all potential routes of exposure.[9] The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale and Best Practices
Eyes and Face ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are recommended when handling solutions or if there is a splash hazard. A face shield should be worn over goggles for larger quantities or when a significant splash risk exists.[2][10]Protects against dust particles and potential splashes.
Skin and Body Flame-resistant laboratory coat.[11] Consider a chemical-resistant apron when handling larger quantities of solutions.[12] Full-length pants and closed-toe shoes are mandatory.[10][11]Provides a barrier against accidental skin contact and protects personal clothing.
Hands Chemically resistant gloves (e.g., Nitrile).[11]No single glove material protects against all chemicals.[13] It is crucial to consult the glove manufacturer's compatibility chart. For novel compounds, double-gloving can provide an additional layer of protection. Gloves should be inspected before use and changed immediately if contaminated or damaged.
Respiratory A NIOSH-approved respirator may be necessary if work cannot be conducted in a fume hood and there is a risk of inhaling dust. The type of respirator should be determined by a formal risk assessment.To prevent inhalation of fine powders.

Operational and Disposal Plans

A proactive approach to safety extends beyond PPE to include well-defined operational and disposal procedures.

Step-by-Step Handling Protocol
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Weighing and Transfer: Handle as a solid in a manner that minimizes dust generation. Use a chemical fume hood or a ventilated balance enclosure for weighing.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands with soap and water, even after removing gloves.[13]

Disposal Plan: Environmental Responsibility

As this compound is anticipated to be harmful to aquatic life, proper disposal is critical.

  • Waste Segregation: All solid waste, contaminated PPE, and disposable labware should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Consult EHS: Do not dispose of this chemical down the drain.[14] Follow your institution's specific guidelines for the disposal of chlorinated organic compounds.

Visualizing the Safety Workflow

To ensure a clear and logical approach to safety, the following workflow diagram outlines the decision-making process for handling this compound.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_disposal Waste Management node_RA Conduct Risk Assessment (Consult EHS) node_analogs Review Analog SDS (DMT, Dichloro-DMT) node_RA->node_analogs Informs node_ppe_select Select Appropriate PPE node_analogs->node_ppe_select Guides node_don_ppe Don Selected PPE node_ppe_select->node_don_ppe node_fume_hood Work in Chemical Fume Hood node_fume_hood->node_don_ppe node_handle Handle Chemical (Minimize Dust/Splash) node_don_ppe->node_handle node_decon Decontaminate Work Area node_handle->node_decon node_waste Segregate Hazardous Waste node_handle->node_waste node_decon->node_waste node_dispose Dispose via EHS Protocols node_waste->node_dispose

Caption: Decision workflow for handling this compound.

Conclusion: A Commitment to a Culture of Safety

Handling chemicals with incomplete safety data, such as this compound, is a testament to the pioneering spirit of research. It also carries a profound responsibility. By adopting a conservative approach based on the analysis of chemical analogs, implementing a multi-layered PPE strategy, and adhering to rigorous operational and disposal protocols, we can confidently and safely advance our scientific endeavors. Always remember that safety is a collaborative effort; your EHS department is your most valuable partner in navigating the complexities of laboratory safety.

References

  • Intersolia. Risk Assessment of Chemical Products – A Step-by-Step Guide. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Unknown. Novel Chemicals with Unknown Hazards SOP. [Link]

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  • ORS. Chemical Safety Guide, 5th Ed. [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • OECD SIDS. Dimethyl terephthalate CAS N°: 120-61-6. [Link]

  • Health and Safety Authority. Chemical Risk Assessment. [Link]

  • Kemikalieinspektionen. Hazard and risk assessment of chemicals – an introduction. [Link]

  • Lab Safety. Personal Protective Equipment. [Link]

  • Emergency Management and Safety. Chapter 6: Chemical Storage and Handling. [Link]

  • Wikipedia. Dimethyl terephthalate. [Link]

  • Reddit. How do you write a hazardous material risk assessment for novel chemical entities.... [Link]

  • International Labour Organization. ICSC 0262 - DIMETHYL TEREPHTHALATE. [Link]

  • Virginia Department of Health. Unknown Chemical Exposure – Emergency Preparedness. [Link]

  • Princeton EHS. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.